(S)-Hydroxychloroquine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160181 | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-24-0 | |
| Record name | (S)-Hydroxychloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLOROQUINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-Hydroxychloroquine: Chemical Structure and Properties
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key signaling pathways of (S)-Hydroxychloroquine, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is the (S)-enantiomer of hydroxychloroquine (B89500), a 4-aminoquinoline (B48711) drug. While hydroxychloroquine is often used as a racemic mixture, understanding the properties of individual enantiomers is crucial for stereospecific drug development and interaction studies.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol[1] |
| SMILES | CCN(CCC--INVALID-LINK--NC1=C2C=CC(=CC2=NC=C1)Cl)CCO[1][2] |
| InChI | InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1[1] |
| InChIKey | XXSMGPRMXLTPCZ-AWEZNQCLSA-N[1] |
| CAS Number | 137433-24-0[1] |
| Molecular Formula | C18H26ClN3O[1][3][4][5] |
Physicochemical Properties
The physicochemical properties of hydroxychloroquine are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a weak base that is often administered as a sulfate (B86663) salt to improve its solubility.[6][7][8]
Table 2: Physicochemical Data for Hydroxychloroquine and its Sulfate Salt
| Property | Value | Notes |
| Molecular Weight | 335.88 g/mol [3][4] | Free base |
| 433.96 g/mol [7][9] | Sulfate salt | |
| Melting Point | 89-91 °C[10][11] | Free base |
| ~240 °C[11][12][13][14] | Sulfate salt (one form) | |
| ~198 °C[11] | Sulfate salt (another form) | |
| pKa | 4.0, 8.3, 9.7[15][16] | Refers to the protonation of the amine groups |
| Solubility | Water: Freely soluble (Sulfate)[7][8][9]; 100 mg/mL (Sulfate)[17]; ~200 mg/mL (Sulfate)[18] | The sulfate salt is highly soluble in water. |
| DMSO: Soluble[2] | This compound sulfate | |
| Methanol: Soluble[2] | This compound sulfate | |
| Alcohol, Chloroform, Ether: Practically insoluble (Sulfate)[7][8][9][11] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties and for understanding the biological activity of this compound.
A. Determination of pKa (Potentiometric Titration)
The pKa values of ionizable compounds like hydroxychloroquine can be determined using pH-metric titration.[19] This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH of the solution with a calibrated pH electrode. The pKa is then calculated from the titration curve. A hybrid method combining pH-metric titration with UV-spectrophotometry can also be employed if the different ionization states of the molecule exhibit distinct UV spectra.[19]
Caption: Generalized workflow for pKa determination by potentiometric titration.
B. Measurement in Biological Samples (Capillary Electrophoresis)
A capillary electrophoresis (CE)-based method can be used for the quantitative analysis of hydroxychloroquine and its metabolites in whole blood.[16] The method involves protein precipitation to extract the analytes, followed by separation using a capillary electrophoresis system. Detection is typically performed using a diode array detector. The separation is based on the differential migration of the charged analytes in an electric field.[16]
Signaling Pathways and Mechanism of Action
Hydroxychloroquine exerts its effects through multiple mechanisms, primarily by accumulating in acidic intracellular compartments like lysosomes and endosomes, leading to a disruption of their function.
A. Inhibition of Autophagy
A key mechanism of action for hydroxychloroquine is the inhibition of autophagy, a cellular process for degrading and recycling cellular components.[6][20][21] It achieves this by increasing the pH of lysosomes, which in turn prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[20][22] This blockage of the final degradation step leads to an accumulation of autophagosomes and inhibits the recycling of cellular material.[20][23] This mechanism is being explored for its anti-cancer effects.[21][22][23]
Caption: Inhibition of autophagosome-lysosome fusion by this compound.
B. Inhibition of Toll-Like Receptor (TLR) Signaling
Hydroxychloroquine is known to inhibit Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and play a role in autoimmune diseases.[24] By accumulating in endosomes, hydroxychloroquine is thought to interfere with the binding of ligands to these TLRs and inhibit downstream signaling pathways.[25] This leads to a reduction in the production of pro-inflammatory cytokines such as interferons, IL-1, and IL-6, contributing to its immunomodulatory effects.[6]
Caption: Inhibition of TLR7/9 signaling pathway by this compound.
References
- 1. Hydroxychloroquine, (S)- | C18H26ClN3O | CID 178396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 4. Hydroxychloroquine [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. sdpomf.com [sdpomf.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. HYDROXYCHLOROQUINE - Hydroxychloroquine sulfate [products.sanofi.us]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydroxychloroquine [drugfuture.com]
- 12. Hydroxychloroquine sulfate(747-36-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Hydroxychloroquine sulfate CAS#: 747-36-4 [m.chemicalbook.com]
- 14. Hydroxychloroquine sulfate | CAS#:747-36-4 | Chemsrc [chemsrc.com]
- 15. open.metu.edu.tr [open.metu.edu.tr]
- 16. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. scielo.br [scielo.br]
- 20. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Stereospecific Synthesis of (S)-Hydroxychloroquine: A Technical Guide
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered clinically as a racemate. However, the distinct pharmacological and toxicological profiles of its enantiomers have spurred significant interest in stereospecific synthesis to isolate the more beneficial or less toxic isomer. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (S)-Hydroxychloroquine. It is intended for researchers, scientists, and professionals in drug development. This document details two primary strategies: chiral resolution of racemic intermediates and asymmetric synthesis of the key chiral side-chain. Comprehensive experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methods.
Introduction
Hydroxychloroquine, chemically known as 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol, possesses a single stereocenter in its diaminoalkane side chain. The differential biological activities of the (R) and (S) enantiomers necessitate the development of robust and efficient methods for their stereospecific synthesis. This guide focuses on the preparation of the (S)-enantiomer, outlining established and emerging synthetic routes.
Synthetic Strategies
The stereospecific synthesis of this compound hinges on the preparation of the enantiomerically pure side chain, (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, which is then coupled with 4,7-dichloroquinoline (B193633). The primary approaches to obtain this chiral amine are:
-
Chiral Resolution: Separation of a racemic mixture of the chiral amine precursor using a chiral resolving agent.
-
Asymmetric Synthesis: Direct synthesis of the chiral amine with a high degree of enantioselectivity, often employing chiral catalysts or auxiliaries.
A third approach involves the resolution of the final racemic hydroxychloroquine product.
Chiral Resolution of the Precursor Amine
A prevalent and effective method for obtaining the (S)-chiral amine is through the diastereomeric salt resolution of the racemic amine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, using a chiral acid. (S)-(+)-Mandelic acid is a commonly used resolving agent for this purpose. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Experimental Workflow: Chiral Resolution with Mandelic Acid
Caption: Workflow for chiral resolution of the precursor amine.
Quantitative Data for Chiral Resolution with Mandelic Acid
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Diastereomeric Salt Formation | Racemic Amine (5), (S)-(+)-Mandelic Acid | (S)-Amine-(S)-Mandelate Salt (6) | 52 | >99 | [1] |
| Liberation of (S)-Amine | (S)-Amine-(S)-Mandelate Salt (6), NaOH | (S)-Amine (8) | 63-83 | >99 | [1] |
| Coupling with 4,7-Dichloroquinoline | (S)-Amine (8), 4,7-Dichloroquinoline | This compound (3) | 62-68 | >99 | [1] |
| Sulfation | This compound (3), H₂SO₄ | This compound Sulfate (10) | 67-85 | >99 | [1] |
Experimental Protocol: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol [1]
-
Preparation of (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (S)-mandelate (6):
-
A solution of (S)-(+)-mandelic acid in 2-propanol is added to a solution of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (5) in 2-propanol.
-
The mixture is stirred and the resulting precipitate is collected by filtration.
-
The solid is recrystallized from 2-propanol to yield the diastereomerically pure (S)-amine-(S)-mandelate salt.
-
-
Preparation of (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (8):
-
The (S)-amine-(S)-mandelate salt (6) is suspended in tert-butyl methyl ether.
-
An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is stirred for 2 hours.
-
The organic layer is separated, dried, and concentrated under reduced pressure to afford the free (S)-amine.
-
-
Preparation of (S)-2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol (3):
-
A mixture of (S)-amine (8), 4,7-dichloroquinoline, triethylamine, and potassium carbonate is heated at 135 °C for 24 hours.
-
After cooling, the reaction mixture is purified by chromatography to yield this compound.
-
-
Preparation of this compound Sulfate (10):
-
This compound (3) is dissolved in ethanol.
-
Sulfuric acid is added, and the mixture is refluxed.
-
The resulting precipitate is filtered and dried to give the final product.
-
Direct Resolution of Racemic Hydroxychloroquine
An alternative resolution strategy involves the direct separation of racemic hydroxychloroquine using a chiral resolving agent. Di-p-Anisoyl-L-Tartaric Acid (L-DATA) has been shown to be effective for this purpose. This method forms a less soluble diastereomeric salt with this compound.
Quantitative Data for Direct Resolution with L-DATA
| Step | Resolving Agent | Product | Initial Yield (%) | Initial Optical Purity (%) | Final Yield (%) (after 3 recrystallizations) | Final Optical Purity (%) (after 3 recrystallizations) | Reference |
| Diastereomeric Salt Formation | L-DATA | 2L-DATA:(S)-HCQ Salt (less soluble) | 96.9 | 63.0 | 74.2 | 99.0 | [2] |
Experimental Protocol: Direct Resolution of (rac)-Hydroxychloroquine [2]
-
Diastereomeric Salt Formation:
-
Racemic hydroxychloroquine and Di-p-Anisoyl-L-Tartaric Acid (L-DATA) are refluxed in a suitable solvent system.
-
The reaction parameters (solvent volume, reflux time, filtration temperature, and molar ratio) are optimized to maximize yield and optical purity.
-
-
Isolation and Purification:
-
The less soluble diastereomeric salt (2L-DATA:S-HCQ) is isolated by filtration.
-
The product is further purified by successive recrystallizations to achieve high enantiomeric purity.
-
Asymmetric Synthesis
Logical Relationship: Asymmetric Synthesis of the Chiral Side Chain
Caption: Conceptual workflow for asymmetric synthesis of the chiral amine.
Experimental Protocol: Conceptual Asymmetric Reductive Amination (Based on Chloroquine Analogue Synthesis)[3]
-
Formation of Diastereomeric Intermediate:
-
5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone, (S)-α-methylbenzylamine, and a Lewis acid (e.g., titanium isopropoxide) are reacted in a suitable solvent such as methanol.
-
The resulting imine is reduced in situ, for example, by catalytic hydrogenation, to yield a mixture of diastereomeric amines.
-
-
Removal of Chiral Auxiliary:
-
The chiral auxiliary is removed by hydrogenolysis (catalytic hydrogenation), which cleaves the benzyl (B1604629) group, to afford the desired (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
-
-
Coupling:
-
The resulting (S)-amine is then coupled with 4,7-dichloroquinoline as described in the chiral resolution protocol.
-
Conclusion
The stereospecific synthesis of this compound is a critical endeavor for the development of safer and more effective therapeutics. This guide has detailed the primary methodologies, including chiral resolution of both the precursor amine and the final racemic product, as well as a conceptual framework for asymmetric synthesis. The provided quantitative data and experimental protocols offer a practical foundation for researchers in the field. The choice of synthetic route will depend on factors such as scalability, cost-effectiveness, and desired enantiomeric purity. Further research into novel asymmetric catalytic methods will likely lead to even more efficient and elegant syntheses of this important chiral drug.
References
(S)-Hydroxychloroquine: A Technical Guide on the Mechanism of Action in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxychloroquine (B89500) (HCQ), a cornerstone therapy for autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), is administered as a racemic mixture of (S)- and (R)-enantiomers.[1] Its therapeutic efficacy stems from a multifaceted immunomodulatory mechanism rather than direct immunosuppression.[2][3] Core mechanisms include accumulation in acidic intracellular vesicles (lysosomes and endosomes), leading to an increase in pH.[4][5] This fundamental action disrupts critical cellular processes that drive autoimmune pathology: it inhibits endosomal Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are key sensors of nucleic acids that trigger interferon production[6][7]; it impairs antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, reducing the activation of autoreactive T cells[8][9][10]; and it modulates autophagy, a cellular degradation process, which can lead to apoptosis of effector T cells.[11][12] Downstream effects include the significant reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14]
While the racemate's action is well-documented, research specifically delineating the distinct contributions of the (S)-enantiomer in autoimmune conditions is limited. In vitro studies against SARS-CoV-2 have suggested that (S)-HCQ may possess superior activity compared to its (R)-counterpart.[15] However, pharmacokinetic studies in patients with rheumatoid arthritis show a higher blood concentration of the (R)-enantiomer, suggesting stereoselective metabolism and disposition.[1] This guide synthesizes the known mechanisms of racemic HCQ, presents available quantitative data on its immunomodulatory effects, details relevant experimental protocols, and discusses the emerging, albeit sparse, evidence regarding the stereospecific actions of the (S)-enantiomer.
Core Mechanisms of Action
The immunomodulatory effects of hydroxychloroquine are pleiotropic, originating from its fundamental physicochemical property as a weak base that leads to its accumulation in acidic organelles.[4][16]
Lysosomotropism and Endosomal pH Alkalinization
HCQ readily permeates cell membranes and becomes protonated and trapped within the acidic environment of lysosomes and endosomes, a property known as lysosomotropism.[5][17] This accumulation raises the intraluminal pH from its normal acidic state (pH 4.5-5.0).[5][8] The alkalinization of these compartments is the primary event that triggers the cascade of downstream immunomodulatory effects, as many of the enzymes and processes within them are pH-dependent.[13][18]
Inhibition of Toll-Like Receptor (TLR) Signaling
A critical mechanism of HCQ in diseases like SLE is the inhibition of endosomal TLRs, specifically TLR7 and TLR9.[6][19] These receptors recognize nucleic acid fragments from pathogens or cellular debris, and their aberrant activation by self-DNA and self-RNA is a key driver of autoimmunity, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[20][21]
HCQ inhibits TLR signaling through at least two distinct mechanisms:
-
Impaired TLR Maturation and Function : The increase in endosomal pH prevents the proteolytic cleavage required for TLR9 activation.[22]
-
Direct Ligand Interference : HCQ can bind directly to nucleic acids, preventing them from interacting with their respective TLRs.[6][20][23]
This dual inhibition blocks downstream signaling cascades involving MyD88 and IRF7, ultimately suppressing the transcription of IFN-α and other inflammatory cytokine genes.[4][13]
Caption: HCQ inhibits TLR9 by raising endosomal pH and binding to nucleic acid ligands.
Interference with Antigen Presentation
In antigen-presenting cells (APCs) such as dendritic cells and B cells, HCQ disrupts the processing and presentation of antigens via MHC class II molecules.[8][18] This process is crucial for the activation of CD4+ helper T cells, which orchestrate the adaptive immune response.
The mechanism involves:
-
Inhibition of Proteolysis : Lysosomal enzymes (e.g., cathepsins) responsible for degrading protein antigens into peptides are pH-sensitive and become less active in the alkaline environment created by HCQ.[8][24]
-
Impaired Peptide Loading : The loading of antigenic peptides onto MHC class II molecules within the MIIC (MHC class II compartment) is also a pH-dependent process that is hindered by HCQ.[9][10]
By impairing the presentation of self-antigens, HCQ reduces the activation of autoreactive CD4+ T cells, a central event in many autoimmune diseases.[10][13]
Caption: HCQ raises lysosomal pH, inhibiting antigen degradation and loading onto MHC-II.
Modulation of Autophagy
Autophagy is a catabolic process where cellular components are delivered to lysosomes for degradation. It is essential for cellular homeostasis, but its dysregulation is implicated in autoimmunity. HCQ is a well-established inhibitor of autophagic flux.[11][25] It does not prevent the formation of autophagosomes but blocks their fusion with lysosomes.[12] This blockade leads to the accumulation of autophagosomes within the cell.[11][26]
In the context of autoimmunity, this inhibition has a significant consequence: it preferentially induces apoptosis (programmed cell death) in activated effector T cells (CD45RO+), which are highly dependent on autophagy for survival.[11][27] This may contribute to the therapeutic effect by selectively depleting the self-reactive T cells that drive the disease, while having a milder effect on naive T cells.[11]
References
- 1. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mp.pl [mp.pl]
- 3. youtube.com [youtube.com]
- 4. sdpomf.com [sdpomf.com]
- 5. researchgate.net [researchgate.net]
- 6. ccjm.org [ccjm.org]
- 7. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of hydroxychloroquine on alloreactivity and its potential use for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lysosomotropic amines, chloroquine and hydroxychloroquine: a potentially novel therapy for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxychloroquine preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy: A possible mechanism for therapeutic modulation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. droracle.ai [droracle.ai]
- 17. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ard.bmj.com [ard.bmj.com]
- 22. researchgate.net [researchgate.net]
- 23. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hydroxychloroquine induces autophagic cell death of human dermal fibroblasts: implications for treating fibrotic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]
- 27. researchgate.net [researchgate.net]
The Pharmacological Profile of (S)-Hydroxychloroquine: A Technical Guide
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is a chiral molecule administered as a racemic mixture of its two enantiomers, (S)- and (R)-hydroxychloroquine. Emerging research has unveiled distinct pharmacological profiles for each enantiomer, with (S)-Hydroxychloroquine demonstrating a potentially superior therapeutic window. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, encompassing its pharmacokinetics, pharmacodynamics, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic properties of hydroxychloroquine are characterized by stereoselectivity, with notable differences observed between the (S)- and (R)-enantiomers.[1][2]
Absorption and Distribution
Hydroxychloroquine is readily absorbed from the gastrointestinal tract.[3] Both enantiomers have a large volume of distribution, indicating extensive tissue sequestration.[3] However, protein binding differs significantly between the two, with this compound exhibiting higher plasma protein binding (~64%) compared to (R)-Hydroxychloroquine (~37%).[1][4] This stereoselective protein binding may influence the free drug concentration and subsequent distribution into tissues.[4]
Metabolism and Excretion
Metabolism of hydroxychloroquine occurs in the liver, primarily through cytochrome P450 enzymes (CYP2D6, 2C8, 3A4, and 3A5), leading to the formation of active metabolites.[3][5] The (S)-enantiomer is subject to more rapid hepatic metabolism and urinary excretion.[1] The renal clearance of this compound is approximately twice that of its (R)-counterpart.[1][6] Consequently, this compound has a significantly shorter elimination half-life.[1]
Table 1: Comparative Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers
| Parameter | This compound | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference(s) |
| Plasma Protein Binding | ~64% | ~37% | ~52% (average) | [1][4] |
| Renal Clearance (blood) | 41 ± 11 ml/min | Approximately half of (S)-form | - | [1] |
| Elimination Half-life | 19 ± 5 days | 22 ± 6 days | - | [1] |
| Total Urinary Excretion | Higher than (R)-form | Lower than (S)-form | - | [1] |
Pharmacodynamics and Mechanism of Action
This compound exerts its pharmacological effects through a variety of mechanisms, primarily involving modulation of the immune system and interference with intracellular processes.
Immunomodulatory Effects
A key mechanism of action for hydroxychloroquine is its accumulation in acidic intracellular compartments such as lysosomes.[2][7] This leads to an increase in lysosomal pH, which in turn inhibits the activity of lysosomal enzymes.[7] This disruption of lysosomal function has several downstream effects on the immune system:
-
Inhibition of Antigen Presentation: By altering lysosomal pH, hydroxychloroquine impairs the processing and presentation of antigens by antigen-presenting cells (APCs), thereby reducing the activation of T cells.[7][8]
-
Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine interferes with TLRs, particularly TLR7 and TLR9, which are crucial for the recognition of microbial nucleic acids and the subsequent initiation of inflammatory responses.[7] By inhibiting TLR signaling, it dampens the production of pro-inflammatory cytokines.[7][8]
Antiviral Activity
Recent studies have highlighted the antiviral properties of hydroxychloroquine, with the (S)-enantiomer showing greater potency against certain viruses, such as SARS-CoV-2, in vitro.[4][9] The proposed antiviral mechanisms include:
-
Inhibition of Viral Entry: By increasing the pH of endosomes and lysosomes, hydroxychloroquine can inhibit the fusion of viral and host cell membranes, a critical step for the entry of many viruses.[7]
-
Enantioselective Activity: In vitro studies have demonstrated that this compound is a more potent inhibitor of SARS-CoV-2 replication than (R)-Hydroxychloroquine.[4][9]
Cardiovascular Effects
A significant concern with hydroxychloroquine is its potential for cardiotoxicity, specifically the inhibition of the hERG (human Ether-à-go-go-Related Gene) ion channel, which can lead to QT interval prolongation.[4] Notably, this compound exhibits significantly less inhibition of the hERG channel compared to the (R)-enantiomer, suggesting a potentially better cardiovascular safety profile.[4]
Table 2: In Vitro Inhibitory Activity of Hydroxychloroquine Enantiomers
| Target | This compound IC50 | (R)-Hydroxychloroquine IC50 | Racemic Hydroxychloroquine IC50 | Reference(s) |
| SARS-CoV-2 (Vero E6 cells) | 1.444 µM | 2.445 µM | 1.752 µM | [4][9] |
| hERG Ion Channel | > 20 µM | 15.7 µM | 12.8 µM | [4] |
Experimental Protocols
Chiral Separation of Hydroxychloroquine Enantiomers
Objective: To separate the (R)- and (S)-enantiomers of hydroxychloroquine from a racemic mixture for individual analysis.
Methodology: Preparative chiral high-performance liquid chromatography (HPLC) is a common method for separating enantiomers.[4][10]
-
Instrumentation: Shimadzu LC-20AD HPLC equipment or equivalent.[4]
-
Column: CHIRALPAK AY-H (AYH0CE-VC001) chiral column or a similar chiral stationary phase.[4]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 85:15:0.1 v/v/v).[4] The exact ratio may need optimization.
-
Sample Preparation: Dissolve the racemic hydroxychloroquine free base in the mobile phase.[4]
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column. The elution order should be determined using standards of the pure enantiomers.[4]
-
Purity Analysis: The enantiomeric excess of the separated fractions should be determined using an analytical chiral HPLC method.[4]
Caption: Workflow for the chiral separation of hydroxychloroquine enantiomers.
In Vitro Antiviral Activity Assay against SARS-CoV-2
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 in cell culture.
Methodology: A cytopathic effect (CPE) inhibition assay using Vero E6 cells is a standard method.[4][11]
-
Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection.[4]
-
Virus: SARS-CoV-2.
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate for 24 hours.[12]
-
Prepare serial dilutions of this compound.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Simultaneously, treat the infected cells with the different concentrations of this compound.
-
Include appropriate controls (virus-only, cells-only, and a positive control drug like remdesivir).
-
Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated infected wells (typically 2-3 days).
-
Assess cell viability using a method such as the MTT assay or by microscopic observation of CPE.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits the viral CPE by 50%, using a dose-response curve.[4]
Signaling Pathways
Hydroxychloroquine modulates several key signaling pathways involved in inflammation and immune responses.
Toll-Like Receptor (TLR) Signaling Pathway
Hydroxychloroquine inhibits the signaling of endosomal TLRs, such as TLR7 and TLR9. By accumulating in the endosome and raising the pH, it interferes with the binding of nucleic acid ligands to these receptors, thereby preventing the downstream activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Caption: Inhibition of TLR7 signaling by this compound.
Autophagy Pathway
Hydroxychloroquine is a known inhibitor of autophagy. It raises the pH of lysosomes, which prevents their fusion with autophagosomes. This blockage of the final step of autophagy leads to the accumulation of autophagosomes and inhibits the degradation of cellular components. This can impact antigen presentation and other cellular processes.[8][13]
Caption: Inhibition of the autophagy pathway by this compound.
Conclusion
The pharmacological profile of this compound reveals it to be a distinct chemical entity from its (R)-enantiomer. Its stereoselective pharmacokinetics, characterized by higher plasma protein binding and more rapid clearance, along with its potent in vitro antiviral activity and potentially improved cardiovascular safety profile, suggest that this compound may offer a superior therapeutic index compared to the racemic mixture. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this specific enantiomer in various disease contexts. This technical guide provides a foundational resource for professionals engaged in the research and development of hydroxychloroquine and its derivatives.
References
- 1. escholarship.org [escholarship.org]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 6. ovid.com [ovid.com]
- 7. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Hydroxychloroquine: An In-Depth Technical Guide on In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Hydroxychloroquine, one of the enantiomers of the racemic mixture of hydroxychloroquine (B89500) (HCQ), has been a subject of intense scientific scrutiny for its potential antiviral properties, particularly in the context of the SARS-CoV-2 pandemic. In vitro studies have yielded conflicting results regarding its efficacy compared to its counterpart, (R)-Hydroxychloroquine. This technical guide provides a comprehensive overview of the existing in vitro data, details the experimental protocols employed in key studies, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The conflicting nature of the findings underscores the complexity of stereoisomer activity and highlights the need for standardized research protocols.
Quantitative In Vitro Antiviral Activity
The in vitro antiviral activity of this compound against SARS-CoV-2 has been a focal point of research, leading to contradictory findings from different research groups. This section summarizes the quantitative data from key studies to provide a clear comparison.
Table 1: Comparative In Vitro Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2 in Vero E6 Cells
| Compound | Study 1: IC50 (µM)[1][2][3] | Study 2: EC50 (µM)[3][4] |
| This compound | 1.444 | 5.38 |
| (R)-Hydroxychloroquine | 2.445 | 3.05 |
| Racemic Hydroxychloroquine | 1.752 | 5.09 |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency.
Table 2: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro)[1][5][6]
| Compound | IC50 (µM) |
| This compound | 2.47 |
| (R)-Hydroxychloroquine | > (S)-HCQ |
| Racemic Hydroxychloroquine | > (S)-HCQ |
Experimental Protocols
The methodologies employed in assessing the antiviral activity of this compound are critical to interpreting the divergent results. Below are detailed protocols from the key studies.
Protocol Favoring this compound Efficacy
This protocol is based on the methodology described in the bioRxiv preprints that reported higher potency for the (S)-enantiomer.[1][2]
Experimental Workflow for Antiviral Assay and Immunofluorescence Microscopy
Caption: Workflow for determining IC50 values of HCQ enantiomers.
Key Steps:
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
Compound Pretreatment: Cells are pretreated with varying concentrations of (S)-HCQ, (R)-HCQ, and racemic HCQ for 1 hour.
-
Virus Infection: The cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubation: The infected cells are incubated for 24 hours.
-
Immunofluorescence Staining: Post-incubation, cells are fixed, permeabilized, and blocked. They are then stained with a primary antibody against the SARS-CoV nucleoprotein, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Data Acquisition and Analysis: The percentage of infected cells is quantified using fluorescence microscopy, and the IC50 values are calculated.
Protocol Favoring (R)-Hydroxychloroquine Efficacy
This protocol is derived from the peer-reviewed study indicating that the (R)-enantiomer is more active.[4]
Experimental Workflow for CPE Observation and Viral RNA Quantification
Caption: Workflow for determining EC50 values via CPE and RT-qPCR.
Key Steps:
-
Virus Propagation: A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells.
-
Drug Dilution: (S)-HCQ, (R)-HCQ, and racemic HCQ are diluted to various concentrations.
-
Infection and Treatment: Vero E6 cells are infected with SARS-CoV-2, and the prepared drug dilutions are added.
-
Cytopathic Effect (CPE) Observation: The cells are monitored for virus-induced CPE, and the extent of cell death is scored.
-
Viral RNA Quantification: The cell supernatant is collected, and viral RNA is extracted. The amount of viral RNA is then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: The EC50 values are calculated based on the reduction in CPE and viral RNA levels.
Proposed Mechanisms of Antiviral Action
The antiviral effects of hydroxychloroquine enantiomers are believed to be multifactorial. The following diagrams illustrate the key proposed signaling pathways and mechanisms of inhibition.
Inhibition of Viral Entry and Replication
A primary proposed mechanism involves the alkalinization of acidic intracellular organelles, which disrupts pH-dependent steps of viral entry and replication.
Caption: (S)-HCQ's interference with viral entry and replication.
This pathway illustrates that this compound may inhibit viral entry by:
-
Increasing Endosomal/Lysosomal pH: As a weak base, it accumulates in acidic organelles like endosomes and lysosomes, raising their pH.[4][7][8] This can prevent the pH-dependent activation of viral fusion proteins and the release of the viral genome into the cytoplasm.[4][7][8]
-
Interfering with ACE2 Glycosylation: It may alter the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for SARS-CoV-2.[8][9][10][11] This could reduce the binding affinity of the viral spike protein to the receptor.[8][9][10][11]
Inhibition of Viral Protease Mpro
Inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication, is another potential antiviral mechanism.
Caption: (S)-HCQ's inhibition of the viral main protease (Mpro).
Studies suggest that this compound can directly inhibit the activity of Mpro.[1][5][6] By blocking this enzyme, it prevents the cleavage of viral polyproteins into functional proteins that are essential for the formation of the replication-transcription complex, thereby halting viral replication.[1][5][6]
Immunomodulatory Mechanisms
Beyond direct antiviral effects, this compound may exert immunomodulatory actions that could be relevant in the context of viral infections.
Caption: Immunomodulatory effects of (S)-HCQ on innate immune signaling.
This compound may modulate the immune response by:
-
Inhibiting Toll-Like Receptor (TLR) Signaling: By accumulating in endosomes, it can interfere with the activation of TLR7 and TLR9, which are sensors of viral nucleic acids.[9][12] This can lead to a reduction in the production of type I interferons and other pro-inflammatory cytokines.[9][12]
-
Blocking the cGAS-STING Pathway: It has been shown to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which is another crucial sensor of cytosolic viral DNA.[12] This blockade can further dampen the inflammatory response.[12]
Conclusion
The in vitro antiviral activity of this compound remains a topic of scientific debate, with credible studies presenting conflicting evidence regarding its potency relative to the (R)-enantiomer. The data presented in this guide highlight the significant impact of experimental design and methodology on the observed outcomes. While multiple plausible mechanisms of action have been proposed, including the disruption of viral entry, inhibition of key viral enzymes, and modulation of the host immune response, further research is imperative. A consensus on standardized in vitro testing protocols is essential to resolve the existing discrepancies and to accurately determine the therapeutic potential of this compound as an antiviral agent. This detailed guide serves as a valuable resource for researchers navigating this complex and evolving field of study.
References
- 1. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine and hydroxychloroquine in coronavirus disease 2019 (COVID-19). Facts, fiction and the hype: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The Effects of Chloroquine and Hydroxychloroquine on ACE2-Related Coronavirus Pathology and the Cardiovascular System: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring insights of hydroxychloroquine, a controversial drug in Covid-19: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approach to the mechanism of action of hydroxychloroquine on SARS-CoV-2: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine and hydroxychloroquine as ACE2 blockers to inhibit viropexis of 2019-nCoV Spike pseudotyped virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
- 12. researchgate.net [researchgate.net]
(S)-Hydroxychloroquine binding to Toll-like receptors (TLRs)
An In-depth Technical Guide on the Interaction of (S)-Hydroxychloroquine with Toll-like Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and inhibitory mechanisms of this compound ((S)-HCQ) on Toll-like receptors (TLRs), with a primary focus on the endosomal TLRs: TLR7, TLR8, and TLR9. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and laboratory workflows.
Note on this compound: The majority of available research has been conducted using the racemic mixture of hydroxychloroquine (B89500) (HCQ). Specific quantitative or mechanistic studies distinguishing the (S)-enantiomer are not prevalent in the current literature. Therefore, this guide primarily relies on data for HCQ, with the understanding that the mechanism of action for the (S)-enantiomer is expected to be largely identical.
Core Mechanism of Action
This compound's primary interaction with endosomal TLRs is indirect, stemming from its properties as a weak base. HCQ accumulates in acidic intracellular compartments, such as endosomes and lysosomes, where it increases the luminal pH.[1][2] This disruption of the normal acidic environment interferes with TLR function in two main ways:
-
Inhibition of TLR Processing and Maturation: Endosomal TLRs, particularly TLR7 and TLR9, require proteolytic cleavage in the acidic environment of the endosome to become functionally active.[3][4][5] By raising the endosomal pH, HCQ inhibits these necessary cleavage events. For instance, studies have shown that HCQ treatment leads to an accumulation of the full-length, inactive form of TLR7 and a reduction in its cleaved, active form.[4][6]
-
Interference with Ligand Binding: The conformational changes in TLRs and the potential alteration of nucleic acid ligand structures at a higher pH can prevent the effective binding of pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) for TLR7 and TLR8, and unmethylated CpG DNA for TLR9, to their respective receptors.[3][7][8] An alternative, though less emphasized, mechanism suggests that HCQ may directly bind to nucleic acids, thereby sterically hindering their interaction with the TLRs.[7][9]
The culmination of these effects is the potent inhibition of downstream TLR signaling, leading to a dampened innate immune response. This is characterized by a significant reduction in the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6.[8][10][11]
Quantitative Data
Direct binding affinity data, such as dissociation constants (Kd), for the interaction between (S)-HCQ and TLR proteins are not widely reported in the literature. The primary mechanism of action, being the disruption of the cellular environment rather than direct high-affinity binding to the receptor, makes such measurements less common. However, functional assays provide valuable quantitative insights into the inhibitory effects of HCQ on TLR signaling pathways.
| Parameter | TLR Target(s) | Value | Cell Type/System | Reference |
| IC50 | TLR Responses (general) | 3 µM | In vitro | [7] |
| IC50 | TLR Responses (general) | > 100 ng/mL | Human PBMCs | [12] |
| Effective Concentration | Inhibition of TLR7 processing | 1.25 - 5 µM | Primary human pDCs | [13] |
| Docking Score | TLR7 | -6.366 kcal/mol | In silico | [14] |
| Docking Score | TLR9 | -5.772 kcal/mol | In silico | [14] |
Signaling Pathways and Inhibition by this compound
TLR7, TLR8, and TLR9 all utilize the MyD88-dependent signaling pathway to induce an inflammatory response. (S)-HCQ's interference with the initial TLR activation step effectively blocks this entire downstream cascade.
TLR7/8/9 MyD88-Dependent Signaling Pathway
Upon ligand binding in the endosome, TLRs undergo a conformational change, leading to the recruitment of the TIR-domain-containing adaptor protein, Myeloid Differentiation primary response 88 (MyD88).[15][16] MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.[15] This leads to the activation of TRAF6, which in turn activates downstream kinases, ultimately resulting in the activation of key transcription factors like NF-κB and IRF7.[17][18] NF-κB and IRF7 translocate to the nucleus to induce the transcription of genes for pro-inflammatory cytokines and type I interferons, respectively.
Caption: MyD88-dependent signaling pathway inhibited by (S)-HCQ.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on TLR signaling.
TLR Reporter Gene Assay
This assay quantitatively measures the activation of a specific TLR signaling pathway in response to a ligand and its inhibition by a test compound.
Objective: To determine the IC50 of (S)-HCQ for the inhibition of TLR7, TLR8, or TLR9 activation.
Materials:
-
HEK-Blue™ hTLR7, hTLR8, or hTLR9 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
TLR Ligands: R848 (for TLR7/8), ODN 2006 (for TLR9)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
Compound Preparation: Prepare a stock solution of (S)-HCQ in an appropriate solvent (e.g., DMSO or water). Create a serial dilution of (S)-HCQ in culture medium to achieve the desired final concentrations for the dose-response curve.
-
Plate Setup:
-
Add 20 µL of each (S)-HCQ dilution to the appropriate wells of the 96-well plate.
-
Add 20 µL of the appropriate TLR ligand (e.g., R848 at a final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Add 160 µL of the cell suspension to each well.
-
Include controls: cells with ligand only (positive control), cells with medium only (negative control), and cells with the highest concentration of (S)-HCQ without ligand (to test for cytotoxicity or intrinsic activity).
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The level of secreted alkaline phosphatase (SEAP) is proportional to the OD.
-
Data Analysis: Calculate the percentage of inhibition for each (S)-HCQ concentration relative to the positive control. Plot the percentage of inhibition against the log of the (S)-HCQ concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
PBMC Stimulation and Cytokine Analysis
This ex vivo assay measures the effect of (S)-HCQ on cytokine production from primary human immune cells.
Objective: To assess the inhibition of TLR-induced cytokine production (e.g., IFN-α, TNF-α) from human Peripheral Blood Mononuclear Cells (PBMCs) by (S)-HCQ.
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
Human whole blood from healthy donors
-
This compound
-
TLR Ligands: R848 (TLR7/8), CpG-A (ODN 2216 for TLR9)
-
96-well U-bottom cell culture plates
-
ELISA or multiplex bead array kits for desired cytokines (e.g., IFN-α, TNF-α)
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque™ density gradient centrifugation according to standard protocols.
-
Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment and Stimulation:
-
Add 50 µL of medium containing (S)-HCQ at various concentrations to the cells.
-
Incubate for 1-2 hours at 37°C.
-
Add 50 µL of medium containing the appropriate TLR ligand (e.g., CpG-A at a final concentration of 2.5 µM).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex bead array, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytokine inhibition at each (S)-HCQ concentration compared to the TLR ligand-stimulated control.
Western Blot for TLR7 Cleavage
This biochemical assay visualizes the effect of (S)-HCQ on the proteolytic processing of TLR7.
Objective: To determine if (S)-HCQ inhibits the cleavage of full-length TLR7 into its active form.
Materials:
-
PBMCs or a suitable cell line (e.g., CAL-1 pDC cell line)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the C-terminus of human TLR7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells (e.g., 1 x 10^6 PBMCs) in the presence of varying concentrations of (S)-HCQ (e.g., 1.25 to 20 µM) for 18 hours.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TLR7 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The full-length TLR7 will appear at ~140 kDa and the cleaved C-terminal fragment at ~75 kDa.
-
Analysis: Quantify the band intensities to determine the ratio of cleaved to full-length TLR7 in treated versus untreated samples.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflow for investigating (S)-HCQ's effect on TLRs and the logical relationship of its inhibitory mechanisms.
Caption: General workflow for studying (S)-HCQ's effect on TLRs.
Caption: Logical flow of (S)-HCQ's inhibitory mechanisms on TLRs.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of hydroxychloroquine on atrial electrophysiology in in silico wild-type and PITX2+/- atrial cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine is associated with impaired interferon-alpha and tumor necrosis factor-alpha production by plasmacytoid dendritic cells in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation profile of Toll-like receptors of peripheral blood lymphocytes in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Activation Immune Cells [bdbiosciences.com]
- 16. The Effect of Chloroquine on Immune Activation and Interferon Signatures Associated with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Preliminary Toxicity of (S)-Hydroxychloroquine
This technical guide provides an in-depth overview of the preliminary toxicity studies relevant to (S)-Hydroxychloroquine. The information presented is primarily based on studies of its racemic parent compound, Hydroxychloroquine (B89500) (HCQ), and serves as a critical resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes pertinent biological pathways and workflows.
Introduction
This compound is the S-enantiomer of hydroxychloroquine, a 4-aminoquinoline (B48711) drug widely used in the treatment of malaria and various autoimmune diseases.[1][2] While HCQ has a long history of clinical use, concerns regarding its potential toxicity are well-documented.[1][3] Understanding the toxicological profile of the (S)-enantiomer is crucial for its development as a potentially safer or more effective therapeutic agent. This guide synthesizes the available preclinical data on HCQ to infer the potential toxicities of its S-enantiomer.
Cytotoxicity
In vitro studies have demonstrated that hydroxychloroquine exhibits cytotoxic effects in a dose- and time-dependent manner across various cell lines.[4] The half-maximal cytotoxic concentration (CC50) values vary depending on the cell type and the duration of exposure.
Table 1: Cytotoxicity (CC50) of Hydroxychloroquine in Various Cell Lines
| Cell Line | Origin | CC50 (μM) at 48h | CC50 (μM) at 72h |
| H9C2 | Rat Cardiomyocytes | 29.55 | 15.26 |
| HEK293 | Human Embryonic Kidney | - | 15.26 |
| IEC-6 | Rat Intestinal Epithelial | - | 20.31 |
| Vero | Monkey Kidney | - | 56.19 |
| ARPE-19 | Human Retinal Pigment Epithelial | - | 72.87 |
Data compiled from multiple sources.[4][5][6][7]
It is noteworthy that cardiomyocytes (H9C2) and embryonic kidney cells (HEK293) appear to be among the most sensitive to HCQ's cytotoxic effects.[4][5][6]
Genotoxicity
Several studies have investigated the genotoxic potential of hydroxychloroquine, revealing evidence of DNA damage and mutagenic effects. These studies suggest that HCQ can induce genomic instability.[8][9]
Table 2: Summary of Genotoxicity Studies of Hydroxychloroquine
| Assay | Model System | Key Findings |
| Chromosomal Aberration Assay | Human Peripheral Blood | Increased chromosomal breaks, centromeric disruption, dicentrics, and pulverized chromosomes.[8][10] |
| DNA Fragmentation Assay | Human Peripheral Blood | Evidence of DNA damage through increased fragmentation.[8][10] |
| Mitotic Index | Human Peripheral Blood | Decreased mitotic index with increasing HCQ concentration.[8][10] |
| Micronucleus (MN) Assay | Human Lymphoblastoid TK6 Cells | Weak induction of micronuclei after 24-hour treatment. |
| Comet Assay | Human Lymphoblastoid TK6 Cells | No significant DNA strand breakage after short-term (3-4h) treatment. |
| cII Gene Mutation Assay | Mouse Embryonic Fibroblasts (MEFs) | Induced mutations, indicating mutagenic potential. |
This table summarizes findings from multiple research articles.
In Vivo Toxicity
In vivo studies, primarily in rodent models, have identified several target organs for hydroxychloroquine toxicity. Chronic exposure can lead to structural and functional alterations in vital organs.[11][12][13]
Table 3: Summary of In Vivo Toxicity Findings for Hydroxychloroquine in Male Albino Rats
| Organ System | Key Histopathological and Biomarker Findings |
| Hematological | Significantly lowered erythrocytes, hemoglobin, hematocrit, platelets, leucocytes, and lymphocytes.[11][13][14] |
| Liver | Increased AST, ALT, amylase, and alkaline phosphatase.[11][13][14] Kupffer cell hyperplasia and occasional hepatocyte dysplasia.[11][14] |
| Kidney | Glomerular fragmentation, partial atrophy, hydropic degeneration of renal tubules, and hyaline cast formation.[11][13][14] |
| Heart | Myofiber necrosis, myolysis, and disorganization.[11][13] |
| Spleen | Decrease in the number and size of white pulp follicles and a decline in T-rich cells.[11] |
| Testis | Spermatocyte degeneration, sloughing of spermatogenic cells, and interstitial edema.[11][13] |
Findings are based on studies administering therapeutic equivalent doses of HCQ to rats.[11][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols used in the cited studies.
Cytotoxicity Assessment (Trypan Blue Assay)
-
Cell Culture : Human peripheral blood samples are cultured.
-
Treatment : Cells are exposed to varying concentrations of HCQ (e.g., 62.5 µl - 500 µl of a 200 mg solution) for a specified duration.[8][10]
-
Staining : A sample of the cell suspension is mixed with an equal volume of Trypan Blue stain.
-
Microscopy : Stained cells are loaded onto a hemocytometer and observed under a microscope.
-
Quantification : The number of viable (unstained) and non-viable (blue-stained) cells are counted to determine the percentage of dead cells.[8]
Genotoxicity Assessment (Chromosomal Aberration Assay)
-
Cell Culture and Treatment : Human peripheral blood lymphocytes are cultured and treated with various concentrations of HCQ.
-
Metaphase Arrest : A mitotic inhibitor (e.g., colchicine) is added to arrest cells in the metaphase stage of cell division.
-
Harvesting and Hypotonic Treatment : Cells are harvested, treated with a hypotonic solution (e.g., KCl) to swell the cells, and then fixed.
-
Slide Preparation : The fixed cells are dropped onto microscope slides and air-dried.
-
Staining : Slides are stained with Giemsa stain.
-
Microscopic Analysis : Metaphase spreads are examined under a microscope for chromosomal abnormalities such as breaks, gaps, and rearrangements.[8]
In Vivo Toxicity Study in Rats
-
Animal Model : Male albino rats are used.
-
Dosing : Rats are administered HCQ at doses equivalent to therapeutic human doses for various conditions (e.g., malaria, lupus).[11][12]
-
Duration : The study is conducted over a period that simulates chronic exposure.
-
Sample Collection : At the end of the study period, blood samples are collected for hematological and biochemical analysis. Key organs (liver, kidney, heart, spleen, testis) are harvested.[11][12][13]
-
Analysis :
Signaling Pathways and Mechanisms of Toxicity
The precise mechanisms underlying HCQ toxicity are not fully elucidated but are thought to involve multiple pathways. One of the key proposed mechanisms is the disruption of lysosomal function.[3]
Caption: Proposed mechanism of this compound induced cellular toxicity.
The workflow for assessing the genotoxic potential of a compound like this compound typically involves a battery of in vitro and in vivo tests.
Caption: A typical workflow for the assessment of genotoxicity.
The logical relationship for determining the risk of organ toxicity involves integrating pharmacokinetic and pharmacodynamic data.
Caption: Logic for assessing organ toxicity risk.
Conclusion
The preliminary toxicity data for hydroxychloroquine indicates potential for cytotoxicity, genotoxicity, and in vivo organ damage, particularly with chronic exposure.[4][8][11] Key target organs include the heart, kidney, liver, and retina.[3][4][11] The mechanisms of toxicity appear to be multifactorial, involving lysosomal dysfunction and oxidative stress.[3] Researchers and drug development professionals should consider these findings when designing further preclinical and clinical studies for this compound. A thorough evaluation of the specific toxicological profile of the S-enantiomer is warranted to determine if it offers a superior safety profile compared to the racemic mixture.
References
- 1. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Systemic toxicity of chloroquine and hydroxychloroquine: prevalence, mechanisms, risk factors, prognostic and screening possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging sys… [ouci.dntb.gov.ua]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 9. keck.usc.edu [keck.usc.edu]
- 10. Evaluating the Genotoxicity of Hydroxychloroquine: An In Vitro and In Vivo Study [jhsss.sums.ac.ir]
- 11. Hydroxychloroquine Toxicity in the Vital Organs of the Body: In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. researchgate.net [researchgate.net]
(S)-Hydroxychloroquine effect on lysosomal pH and autophagy
An In-depth Technical Guide on the Effects of (S)-Hydroxychloroquine on Lysosomal pH and Autophagy
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of the available scientific literature investigates the effects of racemic hydroxychloroquine (B89500) (HCQ), a mixture of (R)- and (S)-enantiomers. Specific data focusing solely on the (S)-enantiomer is limited. Therefore, this guide summarizes the effects attributed to hydroxychloroquine in its commonly used racemic form. The fundamental lysosomotropic mechanism is expected to be shared by both enantiomers.
**Executive Summary
Hydroxychloroquine (HCQ), a 4-aminoquinoline (B48711) derivative, is a lysosomotropic agent widely recognized for its ability to modulate autophagy. Its mechanism of action is primarily centered on its properties as a weak base. HCQ readily permeates cell membranes and accumulates within acidic organelles, most notably lysosomes. This sequestration leads to a cascade of events, beginning with the neutralization of lysosomal pH. The resulting increase in pH impairs the function of acid-dependent lysosomal hydrolases and critically disrupts the fusion of autophagosomes with lysosomes. This blockade of the terminal step of the autophagy pathway, known as autophagic flux, results in the accumulation of autophagosomes within the cell. This guide provides a detailed technical overview of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Effect of Hydroxychloroquine on Lysosomal pH
The primary effect of HCQ on cellular function stems from its ability to alter the pH of acidic organelles. As a diprotic weak base, HCQ diffuses across biological membranes in its uncharged state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated.[1][2] This process effectively traps the drug within the organelle, leading to its accumulation at concentrations 100 to 1000 times higher than in the extracellular space.[3][4] This massive influx of a basic compound neutralizes the lysosomal lumen, raising its pH and disrupting the organelle's function.[1][5]
Mechanism of Lysosomal pH Alteration
The process can be visualized as a logical sequence:
Quantitative Data on Lysosomal Perturbation
The accumulation of HCQ and its effect on lysosomal homeostasis have been quantified in various studies.
| Parameter Measured | Cell/System Type | HCQ Concentration | Observed Effect | Citation |
| Drug Accumulation | General | 10-100 µM | 100-1000 fold accumulation in lysosomes | [3] |
| Intracellular Drug Conc. | B16F10 melanoma cells | 100 µM (2 hrs) | 35.68-fold higher intracellular HCQ at pH 6.5 with liposomal delivery vs. free HCQ | [6] |
| Lysosomal Drug Conc. | B16F10 melanoma cells | 100 µM (2 hrs) | 1.98-fold higher lysosomal HCQ at pH 6.5 vs pH 7.4 with liposomal delivery | [6] |
| Lysosomal Volume | Human Breast Cancer Lines | Not specified | 1.5 to 3-fold increase in lysosomal volume fraction by 24 hours | [7] |
Experimental Protocol: Measuring Lysosomal pH
A common method to quantify lysosomal pH involves the use of fluorescent pH-sensitive dyes, such as LysoSensor™ probes.
Objective: To measure changes in lysosomal pH in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound stock solution
-
LysoSensor™ Green DND-189 or similar ratiometric pH probe
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal microscope or fluorescence plate reader
-
Calibration buffers of known pH (ranging from pH 4.0 to 6.0)
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and grow to 60-70% confluency.
-
Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for a specified duration (e.g., 4, 12, or 24 hours). Include a vehicle-only control group.
-
Dye Loading: Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.
-
Incubation: Add the LysoSensor™ probe, diluted in the imaging buffer to the manufacturer's recommended concentration (typically 1-5 µM), to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging/Measurement:
-
Microscopy: After incubation, wash the cells to remove excess dye. Add fresh imaging buffer and immediately visualize the cells using a confocal microscope. Capture images using the appropriate excitation/emission wavelengths for the probe. The fluorescence intensity of LysoSensor Green increases with acidity.
-
Plate Reader: For a ratiometric probe, measure fluorescence intensity at two different emission wavelengths. The ratio of these intensities corresponds to the pH.
-
-
Calibration Curve: To obtain quantitative pH values, generate a calibration curve. Treat dye-loaded, untreated cells with calibration buffers containing a H+/K+ ionophore (e.g., nigericin) and a K+ ionophore (e.g., valinomycin). This equilibrates the lysosomal pH with the external buffer pH. Measure the fluorescence intensity/ratio for each known pH to create a standard curve.
-
Data Analysis: Quantify the fluorescence intensity of the lysosomes in the treated and control cells. Convert these intensity values to pH values using the calibration curve.
Effect of Hydroxychloroquine on Autophagy
Autophagy is a catabolic process involving the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the contents.[8] By raising lysosomal pH, HCQ inhibits the activity of lysosomal acid hydrolases and, crucially, blocks the fusion of autophagosomes with lysosomes.[2][9] This leads to a halt in the final, degradative step of autophagy, a condition known as impaired autophagic flux.
Quantitative Data on Autophagy Inhibition
The inhibition of autophagic flux by HCQ results in the accumulation of autophagy-related proteins and vesicles, which can be quantified.
| Parameter Measured | Cell/System Type | HCQ Concentration | Observed Effect | Citation |
| LC3B Puncta | Cholangiocarcinoma cells | IC50 | Marked increase in LC3B-positive punctate dots | |
| LC3 mRNA & LC3-II Protein | Cervical Cancer SiHa cells | Not specified | Increased expression of LC3 mRNA and LC3-II protein | |
| Autophagosomes | Melanoma cell lines | Not specified | Increased numbers of autophagic vesicles (AVs) | [10] |
| p62/SQSTM1 Protein | Cholangiocarcinoma cells | IC50 & 2*IC50 | Increased protein levels of p62/SQSTM1 | [11] |
Note: The accumulation of LC3-II and p62 is indicative of a blockage in autophagic degradation rather than an induction of autophagy.
Experimental Protocol: Autophagy Flux Assay
An autophagy flux assay is essential to distinguish between the induction of autophagy and the inhibition of lysosomal degradation. The tandem fluorescent mCherry-GFP-LC3 reporter is a gold-standard tool for this purpose.
Objective: To measure autophagic flux in cells treated with this compound.
Principle: The mCherry-GFP-LC3 protein emits yellow fluorescence (merged green and red) in non-acidic autophagosomes. Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the mCherry signal persists, resulting in red-only fluorescence in autolysosomes.[12] HCQ treatment will cause an accumulation of yellow puncta (autophagosomes) as their fusion with lysosomes is blocked.
Materials:
-
Cells stably or transiently expressing the mCherry-GFP-LC3 plasmid.
-
This compound stock solution.
-
Complete culture medium.
-
Confocal microscope.
Procedure:
-
Cell Seeding and Transfection: Plate cells on glass-bottom dishes. If not using a stable cell line, transfect with the mCherry-GFP-LC3 plasmid and allow 24-48 hours for expression.
-
Treatment: Treat the cells with this compound at various concentrations. Include a positive control for autophagy induction (e.g., starvation by incubating in HBSS) and a vehicle control.
-
Live-Cell Imaging: Following treatment (e.g., 6-24 hours), visualize the cells using a confocal microscope.
-
Image Acquisition: Capture images in both the green (GFP) and red (mCherry) channels.
-
Data Analysis:
-
Quantify the number of yellow (GFP+ and mCherry+) puncta per cell, representing autophagosomes.
-
Quantify the number of red-only (GFP- and mCherry+) puncta per cell, representing autolysosomes.
-
An increase in yellow puncta without a corresponding increase (or even a decrease) in red puncta indicates a blockage of autophagic flux.
-
Modulation of Cellular Signaling Pathways
Beyond its direct effects on the lysosome, HCQ can influence upstream signaling pathways that regulate autophagy, notably the PI3K/AKT/mTOR pathway. The mTOR (mechanistic target of rapamycin) complex 1 (mTORC1) is a master negative regulator of autophagy. Some studies suggest that HCQ can activate the PI3K/AKT pathway, leading to the phosphorylation and activation of mTOR.[13][14][15] This activation of mTOR would further suppress the initiation of autophagy. However, it is critical to note that the dominant and most well-established mechanism of HCQ's effect on autophagy is the direct inhibition of lysosomal function.
References
- 1. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]
- 11. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Hydroxychloroquine improves manifestation of PE rats under oxidative stress by regulating the PI3K/AKT/mTOR signaling pathway to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxychloroquine improves manifestation of PE rats under oxidative stress by regulating the PI3K/AKT/mTOR signaling pathway to inhibit autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Metabolism of Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (B89500) (HCQ), a chiral drug administered as a racemate, is widely used for the treatment of autoimmune diseases and malaria. The enantiomers of HCQ, (R)- and (S)-hydroxychloroquine, exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles due to stereoselective metabolism. This technical guide provides a comprehensive overview of the enantioselective metabolism of hydroxychloroquine, focusing on the metabolic pathways, involved enzymes, and resulting metabolites. It includes a compilation of quantitative data, detailed experimental protocols for in vitro and analytical studies, and visualizations of the metabolic pathways and experimental workflows to support further research and drug development in this area.
Introduction
Hydroxychloroquine possesses a single chiral center, resulting in two enantiomers: (R)-(-)-hydroxychloroquine and (S)-(+)-hydroxychloroquine. Although administered as a 50:50 racemic mixture, studies have consistently demonstrated that the metabolism of HCQ is stereoselective, leading to different plasma concentrations and clearance rates of the individual enantiomers.[1] This enantioselectivity is primarily attributed to the differential interactions of the (R)- and (S)-forms with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. Understanding the nuances of this enantioselective metabolism is crucial for optimizing therapeutic efficacy and minimizing potential toxicity associated with HCQ therapy.
Metabolic Pathways and Enzymes
The hepatic metabolism of hydroxychloroquine is a complex process involving multiple cytochrome P450 enzymes. The primary metabolic routes are N-deethylation, leading to the formation of two major active metabolites: desethylchloroquine (B194037) (DCQ) and desethylhydroxychloroquine (DHCQ).[2] A further dealkylation can produce the secondary metabolite bisdesethylchloroquine (BDCQ).
In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP2D6, CYP3A4, and CYP2C8 as the key enzymes responsible for the metabolism of HCQ.[3][4] All three enzymes are capable of forming both DCQ and DHCQ.[4] While recombinant CYP2D6 shows a significantly higher intrinsic clearance for HCQ depletion compared to CYP3A4, scaling these findings to the levels found in human liver microsomes suggests that CYP2D6 and CYP3A4 play roughly equal roles in overall HCQ metabolism, with a smaller contribution from CYP2C8.[5]
The metabolism of HCQ is stereoselective, with studies in rat liver microsomes showing a preferential formation of (-)-(R)-DCQ and (-)-(R)-DHCQ.[3]
Figure 1: Metabolic pathway of hydroxychloroquine.
Quantitative Data on Enantioselective Pharmacokinetics and Metabolism
The stereoselective metabolism of hydroxychloroquine results in notable differences in the pharmacokinetic parameters of its enantiomers and metabolites. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers
| Parameter | (R)-Hydroxychloroquine | This compound | Species | Reference |
| Plasma Protein Binding | ~37% | ~64% | Human | [6] |
| Blood to Plasma Ratio | Higher than (S)-HCQ | Lower than (R)-HCQ | Human | [6] |
| Renal Clearance (ml/min) | Lower than (S)-HCQ | ~41 ± 11 | Human | [6] |
| Elimination Half-life (days) | 22 ± 6 | 19 ± 5 | Human | [6] |
| Blood Concentration | Higher than (S)-HCQ (Ratio: 2.2) | Lower than (R)-HCQ | Human | [6] |
| Plasma Concentration | Higher than (S)-HCQ (Ratio: 1.6) | Lower than (R)-HCQ | Human | [6] |
Table 2: Stereoselective Formation of Hydroxychloroquine Metabolites (In Vitro)
| Metabolite | R/S Ratio | Species | Reference |
| Desethylchloroquine (DCQ) | 2.2 | Rat | [3] |
| Desethylhydroxychloroquine (DHCQ) | 3.3 | Rat | [3] |
Table 3: Inhibition of Cytochrome P450 Enzymes by Hydroxychloroquine and its Metabolites
| Compound | CYP Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Hydroxychloroquine (HCQ) | CYP2D6 | 18-135 | Direct | [4][7] |
| Desethylchloroquine (DCQ) | CYP2D6 | 18-135 | Direct | [4][7] |
| Desethylhydroxychloroquine (DHCQ) | CYP2D6 | 18-135 | Direct | [4][7] |
| Bisdesethylchloroquine (BDCQ) | CYP2D6 | 18-135 | Direct | [4][7] |
| DCQ, DHCQ, BDCQ | CYP3A4 | 12-117 | Time-dependent | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the enantioselective metabolism of hydroxychloroquine.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolism of racemic hydroxychloroquine and identify the metabolites formed.
Figure 2: In vitro metabolism experimental workflow.
Materials:
-
Racemic hydroxychloroquine sulfate
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Centrifuge
-
Incubator/shaking water bath at 37°C
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLMs, racemic hydroxychloroquine, and phosphate buffer. The final concentration of HCQ should be within a relevant range for in vitro studies (e.g., 1-100 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated chiral HPLC method to separate and quantify the enantiomers of HCQ and its metabolites.
Chiral HPLC Method for Enantioselective Analysis
This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of hydroxychloroquine enantiomers and their primary metabolites.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is commonly used. For example, a Chiralpak AD-RH column (or similar) has been shown to be effective.[3]
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 92:8, v/v) with a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.1%) is often used for normal-phase chiral separations.[3]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 343 nm is suitable for these compounds.[3] Mass spectrometry can be used for enhanced sensitivity and specificity.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
Sample Preparation:
-
Liquid-Liquid Extraction: For biological samples like plasma or microsomal incubates, a liquid-liquid extraction is often necessary to remove interfering substances.
-
Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer or base.
-
Extract the analytes with an organic solvent such as a mixture of hexane and isopropanol.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
Method Validation: The analytical method should be validated according to standard guidelines, including assessments of:
-
Linearity: A series of calibration standards are prepared and analyzed to establish the linear range of the assay.
-
Precision and Accuracy: Determined by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Selectivity: The ability of the method to distinguish the analytes from other components in the sample matrix.
-
Recovery: The efficiency of the extraction process.
Conclusion
The enantioselective metabolism of hydroxychloroquine is a critical factor influencing its pharmacokinetic and pharmacodynamic properties. The differential handling of the (R)- and (S)-enantiomers by CYP enzymes leads to distinct plasma concentration profiles and clearance rates. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough consideration of the stereoselective aspects of HCQ metabolism is essential for the rational design of future studies, the optimization of dosing regimens, and the development of potentially safer and more effective therapeutic strategies, including the investigation of single-enantiomer formulations.
References
- 1. Enantioselective determination of hydroxychloroquine and its major metabolites in urine and the observation of a reversal in the (+)/(-)-hydroxychloroquine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
The Pharmacokinetics of (S)-Hydroxychloroquine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. While clinically used as a pair, these stereoisomers exhibit distinct pharmacokinetic profiles. Understanding the individual disposition of each enantiomer is critical for optimizing therapeutic efficacy and minimizing toxicity. This technical guide provides an in-depth analysis of the basic pharmacokinetics of the (S)-enantiomer of hydroxychloroquine, focusing on its absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration of racemic hydroxychloroquine, the drug is well absorbed, with a mean bioavailability of approximately 74% to 79%.[1] Studies investigating the enantioselective absorption after a single oral dose of the racemate suggest that the absorption process itself is not stereoselective. The fractions of the dose absorbed for both (S)- and (R)-hydroxychloroquine are similar.
After a single 200 mg oral dose of racemic hydroxychloroquine sulfate (B86663) in healthy male subjects, peak blood concentrations of total hydroxychloroquine are typically reached in about 3.3 hours.[2] While specific Tmax values for each enantiomer from this particular study are not detailed, a separate study in patients with rheumatoid arthritis showed that the time to maximum concentration was similar for both enantiomers.[3]
Distribution
The distribution of hydroxychloroquine is characterized by extensive tissue uptake and a large volume of distribution. A key differentiator in the pharmacokinetics of the enantiomers lies in their stereoselective binding to plasma proteins.
In vitro studies have demonstrated that this compound is more extensively bound to plasma proteins compared to its R-counterpart.[4] Specifically, (S)-HCQ shows significantly higher binding to human serum albumin. Conversely, (R)-HCQ binds more readily to alpha-1-acid glycoprotein (B1211001).[4] This differential binding influences the unbound fraction of the drug available for distribution into tissues and for elimination.
| Parameter | This compound | (R)-Hydroxychloroquine | Reference |
| Plasma Protein Binding (Overall) | 64% | 37% | [4][5] |
| Binding to Human Serum Albumin (HSA) | 50% | 29% | [4] |
| Binding to α1-Acid Glycoprotein (AGP) | 29% | 41% | [4] |
Table 1: In Vitro Plasma Protein Binding of Hydroxychloroquine Enantiomers.
This stronger protein binding of (S)-HCQ contributes to a lower volume of distribution compared to (R)-HCQ.[5] Despite this, after administration of the racemate, the blood concentrations of (R)-hydroxychloroquine are consistently higher than those of the (S)-enantiomer, with a mean (R)/(S) ratio of approximately 2.2 in blood and 1.6 in plasma.[6] This apparent contradiction is resolved by the faster clearance of the (S)-enantiomer.
Metabolism
Hydroxychloroquine is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The metabolism is stereoselective, favoring the (S)-enantiomer.[7] The primary metabolic pathways involve N-dealkylation, leading to the formation of three main active metabolites: desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bidesethylhydroxychloroquine (BDCQ).
Studies have shown that metabolites derived from the (S)-isomer account for a significantly larger portion (80-90%) of the urinary recovery of the dose compared to those from the (R)-isomer.[7] This indicates a more extensive metabolism of this compound. The mean enantiomeric blood concentration ratio (R)/(S) for the metabolite desethylhydroxychloroquine is approximately 0.45, further suggesting the preferential formation of metabolites from the (S)-parent drug.[6]
Excretion
Excretion of hydroxychloroquine and its metabolites occurs primarily through the kidneys. This process is markedly stereoselective, with this compound demonstrating a significantly faster elimination profile than (R)-Hydroxychloroquine.
The elimination half-life of (S)-HCQ is shorter than that of (R)-HCQ.[5][7] This is largely attributed to a higher renal clearance.[6][7] In patients with rheumatoid arthritis, the mean renal clearance of (S)-HCQ from blood was found to be approximately twice that of (R)-HCQ.[6] Over an 85-day period following a single oral dose, a greater percentage of the (S)-HCQ dose was recovered unchanged in the urine compared to the (R)-HCQ dose.[7]
| Parameter | This compound | (R)-Hydroxychloroquine | Reference |
| Elimination Half-life (t½) | 457 ± 122 hours | 526 ± 140 hours | [7] |
| Renal Clearance (Blood) | 41 ± 11 mL/min | ~20.5 mL/min (calculated) | [6] |
| Renal Clearance (Plasma) | 4.61 ± 4.01 L/h | 1.79 ± 1.30 L/h | [7] |
| % of Dose Recovered in Urine (Unchanged over 85 days) | 4.4 ± 2.9% | 3.3 ± 1.8% | [7] |
Table 2: Elimination Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers in Healthy Subjects (unless otherwise noted).
Experimental Protocols
Pharmacokinetic Study Design (Single Oral Dose)
The quantitative data presented in Table 2 are primarily derived from a study conducted in healthy male volunteers.[7]
-
Study Design: Subjects received a single oral dose of 200 mg racemic hydroxychloroquine sulfate.
-
Sample Collection: Blood and urine samples were collected at numerous time points for up to 91 days post-dose to accurately characterize the long elimination phase.[7]
-
Bioanalysis: Concentrations of the enantiomers of hydroxychloroquine and its metabolites were determined using a stereoselective high-performance liquid chromatography (HPLC) method.
In Vitro Plasma Protein Binding (Equilibrium Dialysis)
The protein binding data in Table 1 was determined using an in vitro equilibrium dialysis method.[4]
-
Materials: Pooled plasma from healthy volunteers, purified human serum albumin (40 g/L), and alpha-1-acid glycoprotein (0.7 g/L) were used.
-
Procedure: A dialysis setup is used where a semi-permeable membrane separates a chamber containing plasma (or protein solution) spiked with racemic hydroxychloroquine from a chamber containing a protein-free buffer.
-
Equilibration: The system is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Quantification: The concentrations of each enantiomer in the plasma/protein chamber and the buffer chamber are then measured using a stereoselective HPLC assay. The percentage of bound drug is calculated from the difference in concentrations.
Chiral HPLC Bioanalytical Method
The separation and quantification of (S)- and (R)-Hydroxychloroquine in biological matrices is a critical component of stereoselective pharmacokinetic studies. A common approach involves High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Stationary Phase: An α1-acid glycoprotein chiral stationary phase is frequently used for the resolution of hydroxychloroquine enantiomers and their metabolites.[6]
-
Mobile Phase: The specific composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.
-
Detection: Fluorimetric or UV detectors are typically employed for sensitive quantification of the analytes as they elute from the column.[6]
Conclusion
The pharmacokinetics of hydroxychloroquine are markedly stereoselective. This compound is characterized by more extensive plasma protein binding but a significantly shorter elimination half-life compared to its (R)-antipode. This faster elimination is driven by both more extensive hepatic metabolism and a higher rate of renal clearance. These enantioselective differences are fundamental to understanding the overall disposition of racemic hydroxychloroquine and are a critical consideration for any future development of enantiomerically pure formulations. Researchers and drug developers must account for these distinct profiles to accurately model drug behavior, predict potential drug-drug interactions, and ultimately enhance the therapeutic index of this important molecule.
References
- 1. bps.ac.uk [bps.ac.uk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective disposition of hydroxychloroquine after a single oral dose of the racemate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Dichotomy of Hydroxychloroquine: An In-depth Guide to Enantiomer-Specific Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is a chiral drug administered clinically as a racemic mixture of its two enantiomers: (S)-(+)-hydroxychloroquine and (R)-(-)-hydroxychloroquine. While traditionally viewed as a single entity, emerging evidence reveals a significant stereoselectivity in its pharmacokinetics, biological activity, and toxicity. This technical guide provides a comprehensive analysis of the stereochemistry of hydroxychloroquine, delving into the distinct pharmacological profiles of its enantiomers. We present quantitative data on their differential effects, detail key experimental protocols for their separation and analysis, and visualize the complex signaling pathways they modulate. Understanding this stereochemical dichotomy is paramount for the rational design of next-generation therapies with improved efficacy and safety profiles.
Introduction: The Chiral Nature of Hydroxychloroquine
Hydroxychloroquine, a 4-aminoquinoline (B48711) drug, possesses a single chiral center in its side chain, giving rise to two non-superimposable mirror-image isomers, or enantiomers.[1] These are designated as (S)-(+)-HCQ and (R)-(-)-HCQ. In standard pharmaceutical formulations, HCQ is supplied as a racemic mixture, containing equal amounts of both enantiomers.[2] Although enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors, enzymes, and other proteins—can differ significantly. This can lead to distinct pharmacokinetic and pharmacodynamic profiles for each isomer.[3]
The immunomodulatory and anti-inflammatory effects of HCQ are primarily attributed to its nature as a weak base. It readily accumulates in acidic intracellular compartments like lysosomes and endosomes, a phenomenon known as lysosomotropism.[4][5] This accumulation increases the pH of these organelles, thereby interfering with crucial cellular processes such as:
-
Antigen Presentation: Impairing the degradation of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules, which is a key step in activating CD4+ T cells.[6][7]
-
Autophagy: Inhibiting the fusion of autophagosomes with lysosomes, a critical cellular degradation and recycling pathway.[5]
-
Toll-Like Receptor (TLR) Signaling: Blocking the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9), which are sensors of nucleic acids that trigger inflammatory responses.[8][9][10]
While these mechanisms are well-established for the racemic mixture, research into the specific contributions of the (R)- and (S)-enantiomers is uncovering a new layer of complexity and therapeutic potential.
Quantitative Analysis of Enantiomer-Specific Activity
Recent studies have begun to quantify the differences in biological activity between the (R) and (S) enantiomers of hydroxychloroquine. The most significant data has emerged in the contexts of antiviral activity and cardiotoxicity, revealing a clear stereoselectivity.
Table 1: Comparative Antiviral Activity of HCQ Enantiomers against SARS-CoV-2
The in vitro efficacy of HCQ enantiomers against SARS-CoV-2 has been a subject of intense investigation, with conflicting reports on which isomer is more potent. This highlights the sensitivity of such assays to experimental conditions.
| Compound | EC50 (μM) - Study 1[11] | IC50 (μM) - Study 2[1] | Cell Line |
| (R)-HCQ | 3.05 | 2.445 | Vero E6 |
| (S)-HCQ | 5.38 | 1.444 | Vero E6 |
| Racemic HCQ | 5.09 | 1.752 | Vero E6 |
EC50/IC50 values represent the concentration required to achieve 50% of the maximal effect/inhibition. Lower values indicate higher potency. The more potent enantiomer in each study is highlighted in bold .
-
In one study, (R)-HCQ was found to be the more active enantiomer against SARS-CoV-2.[11]
-
Conversely, another study reported that (S)-HCQ was significantly more potent than (R)-HCQ.[1]
Table 2: Stereoselective Cardiotoxicity Profile (hERG Channel Inhibition)
A major safety concern with HCQ is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which is linked to the inhibition of the hERG potassium ion channel. In vitro assays demonstrate that this effect is stereoselective, with the (S)-enantiomer showing a more favorable safety profile.
| Compound | IC50 (μM) against hERG Channel[3] |
| (R)-HCQ | 15.7 |
| (S)-HCQ | > 20 |
| Racemic HCQ | 12.8 |
IC50 values represent the concentration required to inhibit 50% of the hERG channel activity. Higher values indicate lower toxicity.
-
(S)-HCQ is significantly less potent at inhibiting the hERG channel, suggesting a lower risk of inducing cardiac arrhythmias compared to the (R)-enantiomer.[3]
Table 3: Pharmacokinetic and Other Stereoselective Properties
| Parameter | Observation | Reference(s) |
| Ocular Accumulation | (R)-enantiomer stereoselectively accumulates in ocular tissue (R/S ratio of ~1.58 in rabbits), suggesting it may be the primary contributor to retinal toxicity. | [12] |
| Plasma Protein Binding | (R)-HCQ has a higher unbound fraction in plasma (~63%) compared to (S)-HCQ (~36%), which can influence its distribution and availability to target tissues. | [13] |
| Blood Concentration | Following administration of the racemate, blood concentrations of (R)-HCQ are typically higher than those of (S)-HCQ. | [14][15] |
| Renal Clearance | The total and renal clearance is greater for the (S)-enantiomer. | [14] |
Core Mechanisms of Action & Signaling Pathways
Hydroxychloroquine's immunomodulatory effects stem from its ability to disrupt endolysosomal function. By accumulating in these acidic vesicles and raising their pH, HCQ initiates a cascade of downstream effects, most notably the inhibition of inflammatory signaling pathways.
This diagram illustrates the primary mechanism of racemic HCQ. It enters the cell and concentrates in the endosome, raising the pH. This action has two main consequences: 1) It inhibits the processing of antigens for presentation on MHC class II molecules (not shown), and 2) It prevents the binding of nucleic acids to endosomal Toll-like receptors (TLRs) like TLR7 and TLR9.[8][9] This blockade disrupts downstream signaling cascades involving MyD88 and TRIF, ultimately leading to reduced activation of transcription factors like NF-κB and IRF7.[10] The final result is a downregulation in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and Type I Interferons.[16] While this pathway is established for the racemate, further research is required to delineate the specific potency of each enantiomer in modulating these signaling events.
Experimental Protocols & Methodologies
The separation and analysis of hydroxychloroquine enantiomers are critical for studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
Chiral Separation of HCQ Enantiomers by HPLC
Objective: To resolve and quantify the (R)- and (S)-enantiomers of hydroxychloroquine from a racemic mixture.
Workflow Diagram:
References
- 1. The effect of hydroxychloroquine on alloreactivity and its potential use for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of chloroquine and hydroxychloroquine by human blood leucocytes in vitro: relation to cellular concentrations during antirheumatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Characterization of Pure (S)-Hydroxychloroquine Sulfate (B86663)
Introduction
Hydroxychloroquine (B89500) (HCQ), a 4-aminoquinoline (B48711) derivative, has long been utilized for the treatment of malaria, lupus erythematosus, and rheumatoid arthritis.[1][2][3] The presence of a chiral center in its structure means it exists as two enantiomers: this compound and (R)-Hydroxychloroquine.[4][5] Commercially available Hydroxychloroquine sulfate is a racemic mixture of these two stereoisomers.[6] Emerging research indicates potential differences in the pharmacodynamic, pharmacokinetic, and toxicity profiles of the individual enantiomers.[6][7] Specifically, this compound has shown potentially greater therapeutic activity and a better safety profile, particularly concerning cardiac toxicity, when compared to the (R)-enantiomer.[6][7] This has spurred interest in the development and characterization of the pure (S)-enantiomer as a potentially superior therapeutic agent.
This technical guide provides a comprehensive overview of the initial characterization of pure this compound sulfate, presenting key data in structured tables, detailing experimental protocols, and visualizing complex relationships with diagrams.
Physicochemical Properties
A foundational step in the characterization of any active pharmaceutical ingredient (API) is the determination of its fundamental physicochemical properties.
| Property | Value | Reference |
| Formal Name | 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate | [8] |
| Synonym | (S)-HCQ | [8] |
| CAS Number | 155204-09-4 | [8] |
| Molecular Formula | C₁₈H₂₆ClN₃O · H₂SO₄ | [8] |
| Molecular Weight | 434.0 g/mol | [8][9] |
| Appearance | White or practically white, crystalline powder | [10] |
| Solubility | Freely soluble in water; Soluble in DMSO and Methanol | [8][10] |
| Melting Point | 238-241 °C | [11] |
Analytical Characterization
A suite of analytical techniques is necessary to confirm the identity, purity, and structural integrity of this compound sulfate.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for separating and quantifying the enantiomers of Hydroxychloroquine, ensuring the purity of the (S)-form.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is adapted from methodologies developed for the baseline separation of HCQ enantiomers.[4][5][12]
-
System Preparation: The HPLC system is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard and Sample Preparation:
-
A stock solution of racemic Hydroxychloroquine sulfate is prepared in the mobile phase.
-
A stock solution of the this compound sulfate test sample is prepared at the same concentration.
-
Working solutions are prepared by diluting the stock solutions to the desired concentration (e.g., 10-20 µg/mL).
-
-
Chromatographic Analysis:
-
Inject equal volumes (e.g., 10 µL) of the racemic standard and the (S)-enantiomer sample solutions.
-
Run the analysis according to the conditions specified in the table below.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers from the chromatogram of the racemic standard.
-
In the chromatogram of the this compound sulfate sample, calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.
-
| Parameter | Condition | Reference |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector | [4][13] |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size) | [4][5] |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (B46881) (DEA) in hexane | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Column Temperature | 20 °C | [4] |
| Detection Wavelength | 343 nm | [4] |
| Injection Volume | 10 µL | [14] |
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Spectroscopic Analysis
Spectroscopic methods are employed to confirm the chemical structure of the molecule.
| Technique | Data Highlights | Reference |
| ¹H NMR (in D₂O) | Characteristic peaks corresponding to the aromatic protons of the quinoline (B57606) ring and aliphatic protons of the side chain. | [15][16][17] |
| ¹³C NMR (in D₂O) | Resonances confirming the carbon skeleton of the quinoline core and the aliphatic side chain. | [15][16] |
| FT-IR | Characteristic absorption bands for O-H, N-H, C-H, C=N, and C-Cl functional groups. | [16][18] |
| UV-Visible | Absorption maxima characteristic of the quinoline chromophore. | [16] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of this compound sulfate in a suitable deuterated solvent (e.g., D₂O).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons. Compare the chemical shifts with known spectra for Hydroxychloroquine.[16]
Thermal Analysis
Thermal analysis provides information on the physical properties and stability of the crystalline form.
| Technique | Key Finding | Reference |
| Differential Scanning Calorimetry (DSC) | A Type A crystal form exhibits an endothermic peak at 242.7 ± 0.1° C. A Type B crystal form shows an endothermic peak at 245.2 ± 0.1° C. | [19][20] |
| Thermogravimetric Analysis (TGA) | Onset of degradation for Hydroxychloroquine sulfate is observed at approximately 270 °C. | [21] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound sulfate into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event.[21]
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for characterizing the crystalline solid-state form of a drug substance. Different crystalline forms (polymorphs) of (S)-(+)-hydroxychloroquine sulfate have been identified.[19][20]
| Crystal Form | Characteristic Diffraction Peaks (2θ angles) | Reference |
| Type A | 12.3±0.1°, 13.1±0.1°, 17.9±0.1°, 22.8±0.1°, 23.4±0.1°, 25.1±0.1°, 26.3±0.1° | [19][20] |
| Type B | 12.8±0.1°, 14.5±0.1°, 16.7±0.1°, 17.6±0.1°, 20.2±0.1°, 21.4±0.1°, 23.8±0.1°, 25.7±0.1°, 26.0±0.1° | [19][20] |
Experimental Protocol: X-ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind the this compound sulfate sample to a fine powder and pack it into a sample holder.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Data Analysis: Plot the diffraction intensity versus the 2θ angle. Compare the resulting diffraction pattern with reference patterns to identify the crystalline form.
Biological Properties Overview
The stereochemistry of Hydroxychloroquine can significantly influence its interaction with biological systems.
Pharmacokinetics
Initial studies have revealed stereoselectivity in the plasma protein binding of Hydroxychloroquine.
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Reference |
| Plasma Protein Binding | 64% | 37% | [7][22] |
| Human Serum Albumin Binding | 50% | 29% | [7][22] |
| α1-Acid Glycoprotein Binding | 29% | 41% | [7][22] |
Metabolism of HCQ is also stereoselective, with the primary metabolites formed from racemic HCQ being (-)-(R)-desethylchloroquine (DCQ) and (-)-(R)-desethylhydroxychloroquine (DHCQ).[23] The S(+) enantiomer is preferentially excreted by the kidneys compared to the R(-) enantiomer.[24]
Mechanism of Action
Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments like lysosomes and endosomes.[25][26] By increasing the pH of these vesicles, it interferes with crucial cellular processes.[9] This mechanism is central to its immunomodulatory effects, as it can inhibit antigen processing and presentation, and reduce Toll-Like Receptor (TLR) signaling.[25][26]
Proposed Mechanism: Interference with Endosomal Acidification
Caption: (S)-HCQ accumulates in endosomes, raising pH and inhibiting downstream signaling.
Conclusion
The initial characterization of pure this compound sulfate is a critical step towards its potential development as a chirally pure drug. The analytical methods outlined here—particularly chiral HPLC, XRPD, and thermal analysis—provide a robust framework for ensuring the identity, purity, and solid-state form of the substance. The observed stereoselectivity in its biological interactions underscores the importance of studying the pure enantiomer, which may offer an improved therapeutic window over the currently used racemic mixture. This guide provides drug development professionals with the foundational data and methodologies required for advancing the scientific understanding of this promising compound.
References
- 1. akjournals.com [akjournals.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Hydroxychloroquine Sulfate | C18H28ClN3O5S | CID 12947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxychloroquine sulfate(747-36-4) 1H NMR spectrum [chemicalbook.com]
- 18. Quantitative estimation of hydroxychloroquine sulphate in pharmaceutical dosage form by FT-IR spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 19. US20210323925A1 - Crystals of hydroxychloroquine sulfate - Google Patents [patents.google.com]
- 20. data.epo.org [data.epo.org]
- 21. researchgate.net [researchgate.net]
- 22. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 26. cumming.ucalgary.ca [cumming.ucalgary.ca]
Unveiling the Immunomodulatory Landscape of (S)-Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases, is a chiral molecule administered as a racemic mixture of its two enantiomers, (S)- and (R)-Hydroxychloroquine. While the immunomodulatory effects of the racemic mixture are well-documented, a growing body of evidence suggests that the individual enantiomers may possess distinct pharmacological profiles. This technical guide delves into the core immunomodulatory effects of the (S)-enantiomer of hydroxychloroquine, providing a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of (S)-Hydroxychloroquine as a more targeted and potentially safer immunomodulatory agent.
Introduction
Hydroxychloroquine (HCQ) exerts its therapeutic effects in autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) through its profound immunomodulatory properties.[1][2] The drug is known to interfere with key pathways in the immune system, including antigen presentation, Toll-like receptor (TLR) signaling, and cytokine production.[3][4] As HCQ is a racemic mixture, understanding the specific contributions of each enantiomer is crucial for optimizing therapy and minimizing off-target effects. This guide focuses on the (S)-enantiomer of hydroxychloroquine, summarizing the current understanding of its immunomodulatory activities.
Mechanisms of Immunomodulation
The immunomodulatory effects of this compound, largely inferred from studies on racemic HCQ, are multifaceted. The primary mechanisms include:
-
Inhibition of Toll-like Receptor (TLR) Signaling: this compound is expected to inhibit endosomal TLRs, particularly TLR7, TLR8, and TLR9, which are critical sensors of nucleic acids that drive inflammatory responses in many autoimmune diseases.[3][5] This inhibition is thought to occur through an increase in the pH of endosomes, which prevents TLR activation and subsequent downstream signaling cascades.[4]
-
Modulation of Cytokine Production: By interfering with TLR signaling and other inflammatory pathways, this compound can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Type I Interferons (IFN-α).[3][6]
-
Interference with Antigen Presentation: this compound can impair the processing and presentation of antigens by antigen-presenting cells (APCs) like dendritic cells. By raising the pH of lysosomes, it inhibits the enzymatic degradation of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the activation of autoreactive T cells.[1][4]
-
Effects on T and B Lymphocytes: this compound can directly affect the activation and function of T and B cells. It has been shown to reduce T cell activation and proliferation.[7][8] Furthermore, it can interfere with B cell activation and differentiation into antibody-producing plasma cells.[1]
Quantitative Data on Immunomodulatory Effects
While specific quantitative data for the immunomodulatory effects of pure this compound is limited in the public domain, studies on racemic HCQ provide valuable insights. The following tables summarize key quantitative findings from in vitro and in vivo studies of racemic HCQ, which are likely to be at least partially attributable to the (S)-enantiomer.
Table 1: In Vitro Inhibition of Cytokine Production by Racemic Hydroxychloroquine
| Cytokine | Cell Type | Stimulant | HCQ Concentration | Inhibition (%) | Reference |
| TNF-α | PBMCs | LPS | 10 µg/mL | ~50% | [6] |
| IL-6 | PBMCs | LPS | 10 µg/mL | ~40% | [6] |
| IL-1β | Monocytes | LPS | 10 µM | Significant | [9] |
| IFN-α | pDCs | CpG-A | 5 µM | Significant | [3] |
| IL-17 | PBMCs | PMA/Ionomycin | 100 µM | Dose-dependent | [10] |
| IL-22 | PBMCs | PMA/Ionomycin | 100 µM | Dose-dependent | [10] |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; pDCs: Plasmacytoid Dendritic Cells; PMA: Phorbol 12-myristate 13-acetate.
Table 2: In Vivo Effects of Racemic Hydroxychloroquine on Immune Parameters in a Murine Model of SLE
| Parameter | Treatment Group | Result | Reference |
| Proteinuria | HCQ (3 mg/kg/day) | Significantly reduced | [11] |
| Anti-dsDNA antibodies | HCQ (3 mg/kg/day) | Significantly reduced | [11] |
| Endothelium-dependent relaxation | HCQ (3 mg/kg/day) | Significantly improved | [11] |
SLE: Systemic Lupus Erythematosus; anti-dsDNA: anti-double-stranded DNA.
Signaling Pathways and Experimental Workflows
Toll-like Receptor 9 (TLR9) Signaling Pathway
This compound is hypothesized to inhibit the TLR9 signaling pathway, a key driver of inflammation in autoimmune diseases. The following diagram illustrates the canonical TLR9 pathway and the proposed point of inhibition by (S)-HCQ.
Caption: TLR9 signaling pathway and proposed inhibition by (S)-HCQ.
Experimental Workflow: In Vitro TLR Stimulation of PBMCs
The following diagram outlines a typical experimental workflow to assess the effect of this compound on TLR-mediated cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).
Caption: Workflow for in vitro TLR stimulation of PBMCs.
Detailed Experimental Protocols
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with TLR Ligands
Objective: To determine the effect of this compound on the production of cytokines by PBMCs in response to TLR stimulation.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
TLR ligands (e.g., CpG ODN for TLR9, R848 for TLR7/8)
-
96-well cell culture plates
-
Human cytokine ELISA or multiplex assay kits
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[12][13]
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Treatment: Seed 100 µL of the PBMC suspension into each well of a 96-well plate. Add 50 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium only).
-
Stimulation: Immediately after adding this compound, add 50 µL of the appropriate TLR ligand at a predetermined optimal concentration to each well.[12]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[14]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of desired cytokines (e.g., IL-6, TNF-α, IFN-α) in the supernatants using a commercial ELISA or multiplex assay kit, following the manufacturer's instructions.[15][16]
Flow Cytometry Analysis of T Cell Activation Markers
Objective: To assess the effect of this compound on the expression of activation markers on T cells.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
This compound
-
T cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
Fluorescently conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture PBMCs as described in section 5.1 and treat with various concentrations of this compound.
-
Stimulation: Stimulate the T cells with a mitogen like PHA (e.g., 5 µg/mL) for 24-72 hours.[17]
-
Cell Staining: a. Harvest the cells and wash them twice with cold FACS buffer. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently conjugated antibodies.[17] c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer to remove unbound antibodies. e. Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Analyze the data using appropriate software to determine the percentage of activated (e.g., CD25+, CD69+) CD4+ and CD8+ T cells.[18][19]
Conclusion and Future Directions
The available evidence, primarily from studies on racemic hydroxychloroquine, strongly suggests that this compound possesses significant immunomodulatory properties. Its ability to interfere with key inflammatory pathways, such as TLR signaling and cytokine production, highlights its potential as a targeted therapeutic agent. However, a critical knowledge gap exists regarding the specific quantitative immunomodulatory profile of the pure (S)-enantiomer.
Future research should focus on head-to-head comparisons of the immunomodulatory effects of (S)- and (R)-Hydroxychloroquine in a variety of in vitro and in vivo models of autoimmune disease. Such studies will be instrumental in elucidating the precise contribution of each enantiomer to the overall therapeutic effect of racemic HCQ and could pave the way for the development of enantiomerically pure this compound as a novel therapeutic with an improved efficacy and safety profile. This technical guide provides a foundational framework to inspire and inform such future investigations.
References
- 1. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. sdpomf.com [sdpomf.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Hydroxychloroquine reduces T cells activation recall antigen responses | PLOS One [journals.plos.org]
- 8. Hydroxychloroquine reduces T cells activation recall antigen responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects Of In Vivo Treatment With Hydroxychloroquine On Endothelial Function In a Murine Model Of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 12. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Hydroxychloroquine: A Potential Lead Compound for Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-Hydroxychloroquine, an enantiomer of the well-known antimalarial and antirheumatic drug hydroxychloroquine (B89500), is emerging as a compound of significant interest in drug discovery. Its distinct pharmacological profile, including its mechanism of action involving the modulation of crucial cellular pathways such as autophagy and immune signaling, presents a compelling case for its exploration as a lead compound for various therapeutic indications. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on cellular signaling pathways to support further research and development efforts.
Mechanism of Action
Hydroxychloroquine and its enantiomers exert their effects through a multifaceted mechanism of action, primarily by accumulating in acidic intracellular compartments like lysosomes.[1] This accumulation leads to an increase in the pH of these organelles, which in turn inhibits the activity of lysosomal enzymes.[1][2] This disruption of lysosomal function has several downstream consequences that are central to the therapeutic potential of this compound.
One of the key mechanisms is the inhibition of autophagy , a cellular process responsible for the degradation and recycling of cellular components.[3][4] By impairing the fusion of autophagosomes with lysosomes, hydroxychloroquine blocks the final step of the autophagic flux.[4] This can be particularly relevant in cancer therapy, where autophagy can act as a survival mechanism for tumor cells.
Furthermore, hydroxychloroquine modulates the immune system by interfering with Toll-like receptor (TLR) signaling , particularly TLR7 and TLR9.[1] These receptors are involved in the recognition of nucleic acids and the subsequent activation of inflammatory responses. By inhibiting TLR signaling, hydroxychloroquine can dampen the production of pro-inflammatory cytokines.[1]
The drug also impacts the NF-κB signaling pathway , a critical regulator of inflammation and immunity.[4] Inhibition of autophagy by hydroxychloroquine can lead to the stabilization of p47, a negative regulator of the NF-κB pathway, ultimately resulting in the downregulation of NF-κB activity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its related compounds.
| Compound | Assay | Organism/Cell Line | IC50 (µM) | Reference |
| This compound | Antiviral Activity (SARS-CoV-2) | Vero E6 cells | 1.444 | [5][6] |
| (R)-Hydroxychloroquine | Antiviral Activity (SARS-CoV-2) | Vero E6 cells | 2.445 | [5][6] |
| Racemic Hydroxychloroquine | Antiviral Activity (SARS-CoV-2) | Vero E6 cells | 1.752 | [5][6] |
| This compound | hERG Inhibition | - | > 20 | [5] |
| (R)-Hydroxychloroquine | hERG Inhibition | - | 15.7 | [5] |
| Racemic Hydroxychloroquine | hERG Inhibition | - | 12.8 | [5] |
| (S)-Chloroquine | Antiviral Activity (SARS-CoV-2) | Vero E6 cells | 1.761 | [5][6] |
| (R)-Chloroquine | Antiviral Activity (SARS-CoV-2) | Vero E6 cells | 1.975 | [5][6] |
| Racemic Chloroquine | Antiviral Activity (SARS-CoV-2) | Vero E6 cells | 1.801 | [5][6] |
| (S)-Chloroquine | hERG Inhibition | - | 12.8 | [5] |
| (R)-Chloroquine | hERG Inhibition | - | 4.83 | [5] |
| Racemic Chloroquine | hERG Inhibition | - | 4.56 | [5] |
Table 1: In Vitro Activity of Hydroxychloroquine and Chloroquine Enantiomers.
| Parameter | This compound | (R)-Hydroxychloroquine | Reference |
| Plasma Protein Binding | 64% | 37% | |
| Binding to Human Serum Albumin (HSA) | 50% | 29% | |
| Binding to α1-acid glycoprotein | 29% | 41% |
Table 2: Plasma Protein Binding of Hydroxychloroquine Enantiomers.
Experimental Protocols
In Vitro Antiviral Activity Assay (SARS-CoV-2)
This protocol is based on methodologies described for evaluating the antiviral activity of compounds against SARS-CoV-2 in Vero E6 cells.[5][6]
-
Cell Culture: Maintain Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Infection: Seed Vero E6 cells in 96-well plates. After 24 hours, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the serially diluted compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cytopathic Effect (CPE) Measurement: Assess the virus-induced CPE using a method such as crystal violet staining or a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the compound concentrations and fitting the data to a dose-response curve.
hERG Inhibition Assay
The following is a general protocol for assessing the inhibitory effect of compounds on the hERG potassium channel, a critical assay for cardiac safety assessment.[5]
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Compound Application: Perfuse the cells with a control solution and then with solutions containing different concentrations of the test compound.
-
Data Acquisition: Record the hERG currents before and after the application of the compound.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a suitable equation.
Autophagy Inhibition Assay
This protocol outlines a method to assess the inhibition of autophagy by monitoring the accumulation of autophagosomes.
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines) and treat them with this compound at various concentrations for a defined period.
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against autophagy markers such as LC3B and p62/SQSTM1.
-
Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.
-
-
Fluorescence Microscopy:
-
Transfect cells with a plasmid expressing a fluorescently tagged LC3 (e.g., GFP-LC3).
-
Treat the cells with this compound.
-
Fix the cells and visualize the GFP-LC3 puncta using a fluorescence microscope. An accumulation of GFP-LC3 puncta is indicative of autophagosome accumulation due to blocked degradation.
-
Signaling Pathways and Visualizations
Inhibition of Autophagy
This compound inhibits the late stage of autophagy by increasing the lysosomal pH, which prevents the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes within the cell.
Caption: Inhibition of autophagosome-lysosome fusion by (S)-HCQ.
Modulation of Toll-like Receptor (TLR) Signaling
This compound can interfere with the signaling of endosomal TLRs, such as TLR7 and TLR9, which are involved in the recognition of viral nucleic acids and the subsequent production of pro-inflammatory cytokines.
Caption: Inhibition of endosomal TLR signaling by (S)-HCQ.
Downregulation of the NF-κB Pathway
By inhibiting autophagy, this compound can lead to the accumulation of p47, a negative regulator of the NF-κB pathway, thereby suppressing the production of pro-inflammatory molecules.
Caption: Suppression of NF-κB signaling via autophagy inhibition.
Potential as a Lead Compound
The data presented in this guide highlight the significant potential of this compound as a lead compound for drug development. Its superior in vitro antiviral activity against SARS-CoV-2 compared to its (R)-enantiomer and the racemic mixture, coupled with a potentially better cardiac safety profile as indicated by the higher IC50 for hERG inhibition, makes it an attractive candidate for further investigation.[5][6]
The stereoselective plasma protein binding of this compound also suggests that its pharmacokinetic and pharmacodynamic properties may differ significantly from the racemic mixture, potentially leading to an improved therapeutic index.
The multifaceted mechanism of action, involving the modulation of fundamental cellular processes like autophagy and innate immune signaling, opens up possibilities for its application in a range of diseases, including viral infections, autoimmune disorders, and cancer. The development of this compound as a single-enantiomer drug could offer a more refined and potentially safer therapeutic option compared to the currently used racemic hydroxychloroquine. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising lead compound.
References
- 1. search.library.ucr.edu [search.library.ucr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine Attenuates hERG Channel by Promoting the Membrane Channel Degradation: Computational Simulation and Experimental Evidence for QT-Interval Prolongation with Hydroxychloroquine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC Method for the Enantioselective Separation of (S)-Hydroxychloroquine
Application Note and Protocol
This document provides a detailed guide for the enantioselective separation of (S)-Hydroxychloroquine from its (R)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
Hydroxychloroquine (B89500) (HCQ) is a chiral drug administered as a racemate, a mixture of two enantiomers, this compound and (R)-Hydroxychloroquine. Although they share the same chemical formula, enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for research, development, and quality control of HCQ-based therapeutics. This application note details a robust normal-phase chiral HPLC method for the baseline separation of HCQ enantiomers.
Principle
The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of hydroxychloroquine. This differential interaction leads to a difference in retention times, allowing for their separation and individual quantification. A normal-phase HPLC system is employed, using a non-polar mobile phase.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size).[1]
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Diethylamine (B46881) (DEA)
-
Racemic Hydroxychloroquine sulfate (B86663), (R)-Hydroxychloroquine sulfate, and this compound sulfate standards.
-
Water (for sample preparation)
-
Preparation of Mobile Phase and Samples
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 93:7 (v/v).[1] Add diethylamine (DEA) to the n-hexane at a concentration of 0.5% before mixing.[1] For example, to prepare 1 L of mobile phase, mix 930 mL of n-hexane (containing 4.65 mL of DEA) with 70 mL of isopropanol. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare stock solutions of racemic HCQ sulfate, (R)-HCQ sulfate, and (S)-HCQ sulfate at a concentration of 1 mg/mL in water.[2] Working solutions can be prepared by diluting the stock solutions with water to the desired concentrations (e.g., 1, 5, 10, 15, and 20 µg/mL).[2]
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of hydroxychloroquine enantiomers:
| Parameter | Condition |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane:Isopropanol (93:7, v/v) with 0.5% DEA in n-hexane[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 20 °C[1] |
| Detection | UV at 343 nm[1] |
| Injection Volume | 10 µL (typical, can be optimized) |
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation of hydroxychloroquine enantiomers using the described method.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Quantification (µg/mL) |
| (R)-Hydroxychloroquine | ~26[1] | 2.08[1] | 0.34[1][3] |
| This compound | ~29[1] | 2.08[1] | 0.20[1][3] |
| Racemic Hydroxychloroquine | - | - | 0.27[1][3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound.
Caption: Workflow for Chiral HPLC Separation of Hydroxychloroquine.
Alternative and Complementary Methods
While the normal-phase method described is robust and provides baseline separation, other techniques have also been successfully employed for the chiral separation of hydroxychloroquine.
-
Reverse-Phase HPLC with Chiral Mobile Phase Additive: An alternative approach involves using a standard ODS C18 column with a mobile phase containing a chiral selector, such as carboxymethyl-β-cyclodextrin (CM-β-CD).[4] This method offers the convenience and cost-effectiveness of reverse-phase chromatography.[4]
-
Reverse-Phase HPLC with Chiral Stationary Phase: Columns with chiral stationary phases designed for reverse-phase conditions, such as Chiral-AGP, have also been used for the enantiomeric separation of hydroxychloroquine and its metabolites.[5][6]
-
Supercritical Fluid Chromatography (SFC): For preparative scale separations, supercritical fluid chromatography with a cellulose-derivatized column has been shown to be a robust method for obtaining high-purity enantiomers.[7]
Conclusion
The detailed normal-phase chiral HPLC method provides a reliable and reproducible means for the enantioselective separation and quantification of this compound. The baseline resolution achieved allows for accurate determination of enantiomeric purity, which is essential for preclinical and clinical evaluations of HCQ enantiomers. The alternative methods mentioned offer additional options for analytical and preparative scale separations depending on the specific requirements of the user.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Determination of hydroxychloroquine and its major metabolites in plasma using sequential achiral-chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-Hydroxychloroquine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (S)-Hydroxychloroquine, a stereoisomer of the widely used pharmaceutical agent. The synthesis leverages a robust chiral resolution strategy to isolate the desired (S)-enantiomer of the key side-chain intermediate, followed by a condensation reaction with 4,7-dichloroquinoline (B193633). This application note includes comprehensive experimental procedures, tabulated quantitative data for yields and enantiomeric excess, and visual diagrams of the synthetic workflow to ensure reproducibility and aid in understanding the process.
Introduction
Hydroxychloroquine (B89500) is a 4-aminoquinoline (B48711) drug traditionally used for the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. It is a chiral molecule, with the stereocenter located in the pentylamine side chain. Commercially available hydroxychloroquine is a racemic mixture of its (R) and (S) enantiomers. Research has indicated that the enantiomers of hydroxychloroquine can exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize the individual enantiomers is of significant interest for further investigation and potential development of enantiopure drug products. This protocol details a reliable method for the synthesis of this compound sulfate (B86663) with high enantiomeric purity.
Overall Synthetic Workflow
The asymmetric synthesis of this compound is achieved through a four-step process, beginning with the synthesis of the racemic side chain, followed by chiral resolution, condensation with the quinoline (B57606) core, and final salt formation.
Caption: Overall workflow for the asymmetric synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This procedure outlines the synthesis of the racemic side chain intermediate.
Materials:
-
5-chloropentan-2-one
-
N-ethylethanolamine
-
Raney Nickel
-
Hydrogen gas
-
Anhydrous ethanol (B145695)
-
Sodium carbonate
Procedure:
-
In a pressure reactor, combine 5-chloropentan-2-one (1.0 eq) and N-ethylethanolamine (2.0 eq) in anhydrous ethanol.
-
Add sodium carbonate (1.5 eq) to the mixture.
-
Seal the reactor and heat to 80°C for 12 hours with stirring.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
To the filtrate, add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol as an oil. The crude product is used in the next step without further purification.
Step 2: Chiral Resolution of Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol describes the separation of the (S)-enantiomer from the racemic mixture using S-(+)-mandelic acid.
Materials:
-
Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
S-(+)-Mandelic acid
-
2-Propanol
-
Sodium hydroxide (B78521) (NaOH)
-
tert-Butyl methyl ether
Procedure:
-
Dissolve the racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.0 eq) in 2-propanol.
-
In a separate flask, dissolve S-(+)-mandelic acid (0.5 eq) in 2-propanol.
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of the diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with a small amount of cold 2-propanol. This solid is the (S)-amine-(S)-mandelate salt.[1]
-
To liberate the free amine, suspend the diastereomeric salt in a mixture of tert-butyl methyl ether and water.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is approximately 12.
-
Stir the mixture vigorously for 2 hours.
-
Separate the organic layer, and extract the aqueous layer with tert-butyl methyl ether (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol as a colorless oil.[1]
Step 3: Synthesis of this compound
This step involves the condensation of the chiral side chain with 4,7-dichloroquinoline.
Materials:
-
(S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
4,7-dichloroquinoline
-
Triethylamine (B128534) (TEA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in anhydrous DMF.
-
Add (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 eq), triethylamine (2.0 eq), and potassium carbonate (2.0 eq).[1]
-
Heat the reaction mixture to 135°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol, 95:5) to obtain this compound as a viscous oil.
Step 4: Preparation of this compound Sulfate
This final step converts the free base into its sulfate salt for improved stability and handling.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the purified this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add a solution of concentrated sulfuric acid (0.5 eq) in ethanol dropwise with stirring.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 1 hour.[1]
-
Cool the mixture to room temperature and then place it in a refrigerator (4°C) for 12 hours to facilitate crystallization.
-
Collect the white precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound sulfate.
Quantitative Data Summary
The following tables summarize the expected yields and enantiomeric excess for the key steps in the synthesis of this compound.
Table 1: Yields for the Synthesis of this compound Sulfate
| Step | Product | Typical Yield (%) |
| 2a. Diastereomeric Salt Formation | (S)-amine-(S)-mandelate salt | 52%[1] |
| 2b. Liberation of Free Amine | (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | 63-83%[1] |
| 3. Condensation | This compound (free base) | 62-68%[1] |
| 4. Salt Formation | This compound Sulfate | 67-85%[1] |
Table 2: Enantiomeric Purity of this compound
| Analytical Method | Enantiomeric Excess (e.e.) |
| Chiral HPLC | >99%[1] |
Logical Relationships in Chiral Resolution
The success of the chiral resolution step is dependent on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral resolving agent.
References
Quantifying (S)-Hydroxychloroquine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is a chiral molecule existing as (S)- and (R)-enantiomers. Emerging research suggests potential stereoselective differences in the efficacy and toxicity of these enantiomers. Consequently, the precise quantification of (S)-Hydroxychloroquine in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and advancing our understanding of its clinical effects.
These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily whole blood, utilizing advanced analytical techniques. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.
Analytical Methodologies
The quantification of this compound in biological samples is most commonly and reliably achieved through chromatographic methods coupled with sensitive detection techniques. Whole blood is the preferred matrix for HCQ analysis due to the significant partitioning of the drug into red blood cells.[1][2]
Method 1: Enantioselective Quantification by Chiral HPLC-UV
This method allows for the specific quantification of the (S)-enantiomer of Hydroxychloroquine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.20 - 50 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.20 µg/mL for (S)-HCQ | [3][4] |
| Precision (%RSD) | < 5% | [3][4] |
| Accuracy | Within ±15% | [3][4] |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm) | [3][4] |
| Mobile Phase | n-hexane:isopropanol (B130326) (93:7, v/v) + 0.5% Diethylamine (B46881) | [3][4] |
| Flow Rate | 0.8 mL/min | [3][4] |
| Detection | UV at 343 nm | [3][4] |
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of whole blood, add 20 µL of an appropriate internal standard (e.g., a structural analog not present in the sample).
-
Add 400 µL of cold (-20°C) methanol (B129727) to precipitate proteins.[5]
-
Vortex the mixture vigorously for 2 minutes.[5]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant onto the Chiralpak AD-H column.
-
Perform the chromatographic separation using an isocratic mobile phase of n-hexane and isopropanol (93:7, v/v) with 0.5% diethylamine added to the hexane.[3][4]
-
The column temperature should be maintained at 20°C.[3]
-
-
Detection and Quantification:
-
Monitor the eluent by UV detection at a wavelength of 343 nm.[3][4]
-
The this compound enantiomer will elute at a specific retention time, allowing for its separation from the (R)-enantiomer.
-
Quantify the concentration of (S)-HCQ by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of (S)-HCQ.
-
Method 2: High-Throughput Quantification by LC-MS/MS (Racemic)
While not enantioselective, this LC-MS/MS method is widely used for the rapid and sensitive quantification of total hydroxychloroquine in whole blood and is essential for therapeutic drug monitoring.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1 - 2000 ng/mL | [6] |
| Limit of Quantification (LOQ) | 1 ng/mL | [6] |
| Precision (%RSD) | < 15% | [7] |
| Accuracy | 84% - 113% | [7] |
| Column | C18 reverse-phase (e.g., 50 x 4.6 mm, 3 µm) | [6] |
| Mobile Phase | Gradient of 0.2% formic acid in water and 0.1% formic acid in methanol | [6] |
| Flow Rate | 0.5 mL/min | [6] |
| Detection | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode | [6] |
| Mass Transitions | m/z 336.2 → 247.1 (HCQ), m/z 340.2 → 251.1 (Internal Standard) |
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add a deuterated internal standard (e.g., Hydroxychloroquine-d4).
-
Add 1.0 mL of ice-cold acetonitrile (B52724) to precipitate proteins.[8]
-
Vortex the mixture thoroughly.[8]
-
Centrifuge at a high speed (e.g., 19,745 x g) for 10 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of 0.2% formic acid in water (A) and 0.1% formic acid in methanol (B).[6]
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for hydroxychloroquine and the internal standard in MRM mode.[6]
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Mechanism of action of Hydroxychloroquine on Toll-like receptor signaling.
Discussion
The choice between the chiral HPLC-UV and the LC-MS/MS method depends on the specific research question. For studies investigating the differential effects of the (S)- and (R)-enantiomers, the chiral HPLC method is indispensable. For routine therapeutic drug monitoring where the total concentration of hydroxychloroquine is the primary interest, the high-throughput and sensitive LC-MS/MS method is more appropriate.
It is crucial to validate any analytical method according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability and accuracy of the generated data. This includes assessing parameters such as selectivity, linearity, precision, accuracy, recovery, and stability.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the quantification of this compound in biological samples. The detailed methodologies and visual workflows are intended to facilitate the implementation of these analytical techniques in research and clinical laboratory settings, ultimately contributing to a better understanding of hydroxychloroquine's pharmacology and optimizing its therapeutic use.
References
- 1. d-nb.info [d-nb.info]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation and clinical application of a LC-MS/MS method for the simultaneous quantification of hydroxychloroquine and its active metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Simple and Rapid Ultrahigh-Performance Liquid Chromatography Tandem Spectrometry Method for the Quantification of Hydroxychloroquine in Plasma and Blood Samples in the Emergency Context of SARS-CoV-2 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-Hydroxychloroquine in in vitro Cell Culture Assays
Introduction
Hydroxychloroquine (B89500) (HCQ), a 4-aminoquinoline (B48711) derivative, is a well-established lysosomotropic agent initially developed as an antimalarial drug. It is now widely used in the treatment of autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[1][2] In recent years, HCQ has garnered significant interest in cancer research and virology due to its potent ability to inhibit autophagy.[3][4][5] HCQ is a chiral compound, existing as two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. Research indicates that these enantiomers can exhibit different biological activities and metabolic profiles.[6][7] Notably, (S)-HCQ has been shown to be more potent than its R-enantiomer against SARS-CoV-2 in vitro.[6][8] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture assays, focusing on its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action for hydroxychloroquine is the inhibition of autophagy at a late stage.[9][10] As a weak base, HCQ accumulates in acidic cellular compartments, particularly lysosomes, increasing the lysosomal pH.[5][11] This disruption of the pH gradient prevents the fusion of autophagosomes with lysosomes to form autolysosomes, thereby blocking the degradation of cellular components.[5] This leads to the accumulation of autophagosomes and key autophagy-related proteins like LC3-II and p62/SQSTM1.[10][12]
Beyond autophagy inhibition, HCQ affects multiple signaling pathways. In non-small cell lung cancer cells, it has been shown to inhibit the phosphorylation of JNK, STAT3, and AKT.[13] In renal carcinoma cells, HCQ inhibits the phosphorylation of the S6 ribosomal protein, a key component downstream of the mTOR pathway.[3] In the context of viral entry, HCQ can interfere with the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor and disrupt lipid rafts, which are crucial for viral binding and entry.[11][14][15]
Caption: Mechanism of this compound as an autophagy inhibitor.
Data Presentation
Antiviral Activity of Hydroxychloroquine Enantiomers
The following table summarizes the in vitro antiviral activity of HCQ enantiomers against SARS-CoV-2 in Vero E6 cells. Data indicates that the (S)-enantiomer exhibits greater potency compared to the (R)-enantiomer.
| Compound | Assay Type | Parameter | Value (µM) | Cell Line | Source |
| This compound | Antiviral Activity | IC50 | 1.444 | Vero E6 | [6][7] |
| (R)-Hydroxychloroquine | Antiviral Activity | IC50 | 2.445 | Vero E6 | [6][7] |
| Racemic Hydroxychloroquine | Antiviral Activity | IC50 | 1.752 | Vero E6 | [6][7] |
| This compound | Viral RNA Inhibition | EC50 | 5.38 | Vero E6 | [1] |
| (R)-Hydroxychloroquine | Viral RNA Inhibition | EC50 | 3.05 | Vero E6 | [1][16] |
| Racemic Hydroxychloroquine | Viral RNA Inhibition | EC50 | 5.09 | Vero E6 | [1] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary between studies due to different experimental conditions.
Cytotoxicity of Racemic Hydroxychloroquine
Cytotoxicity data is crucial for determining the appropriate concentration range for in vitro assays. The following data for racemic HCQ provides a baseline for various cell lines. It is recommended to perform a dose-response curve for (S)-HCQ in the specific cell line of interest.
| Cell Line | Tissue of Origin | Parameter (72h) | Value (µM) | Source |
| H9C2 | Rat Myocardium | CC50 | 25.75 | [17] |
| HEK293 | Human Embryonic Kidney | CC50 | 15.26 | [12][17][18] |
| IEC-6 | Rat Intestinal Epithelium | CC50 | 20.31 | [12][17] |
| ARPE-19 | Human Retinal Pigment Epithelium | CC50 | 72.87 | [17] |
| Vero | Monkey Kidney | CC50 | 56.19 | [17] |
| A549 | Human Lung Carcinoma | CC50 | >100 | [19] |
| IMR-90 | Human Lung Fibroblast | CC50 | >100 | [19] |
| Hep3B | Human Hepatocellular Carcinoma | CC50 | >100 | [19] |
Note: CC50 (half maximal cytotoxic concentration) represents the concentration at which 50% of cells are non-viable.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of (S)-HCQ that inhibits cell metabolic activity, serving as an indicator of reduced viability or cytotoxicity.
Materials:
-
This compound sulfate
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20][21]
-
Compound Treatment: Prepare serial dilutions of (S)-HCQ in complete culture medium. A suggested range, based on known CC50 values, is 0.1 µM to 300 µM.[17][19] Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[17]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the (S)-HCQ concentration to determine the IC50 or CC50 value using non-linear regression.[22]
Caption: General workflow for an MTT-based cell viability assay.
Protocol 2: Autophagy Inhibition Assay (Western Blot)
This protocol assesses the inhibition of autophagy by measuring the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.
Materials:
-
This compound sulfate
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with (S)-HCQ at a predetermined concentration (e.g., the IC50 value from the viability assay) for a specified time (e.g., 6, 12, or 24 hours).[4][12] Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL substrate. Detect the signal using a chemiluminescence imaging system.[12]
-
Data Analysis: Quantify the band intensities. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 protein relative to the loading control indicate autophagy inhibition.[10]
Signaling Pathway Analysis
This compound can modulate several signaling pathways implicated in cell survival and proliferation, particularly in cancer cells. This makes it a valuable tool for studying cellular responses to metabolic stress and autophagy inhibition.
Caption: Inhibition of key cancer signaling pathways by (S)-HCQ.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 5. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. pjps.pk [pjps.pk]
- 14. Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Biotransformation of hydroxychloroquine to evaluate the cytotoxicity of its metabolites and mimic mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Note: Large-Scale Purification of (S)-Hydroxychloroquine Enantiomers by Preparative Supercritical Fluid Chromatography (SFC)
Introduction
Hydroxychloroquine (B89500) (HCQ) is a chiral drug administered as a racemate, a mixture of (S)- and (R)-enantiomers.[1][2] Emerging research indicates that the individual enantiomers may possess distinct pharmacological and toxicological profiles.[2][3] Specifically, the (S)-enantiomer has shown differential binding affinity to the ACE2 receptor, a key protein in the context of viral entry.[2] This necessitates the development of robust and scalable methods for the purification of individual enantiomers to support further preclinical and clinical investigations. This application note details a preparative Supercritical Fluid Chromatography (SFC) method for the large-scale separation of hydroxychloroquine enantiomers, enabling the isolation of the (S)-enantiomer with high purity and enantiomeric excess.[1][4]
Instrumentation and Materials
-
Preparative SFC system
-
Column: Enantiocel C2-5 (or equivalent cellulose-derivatized chiral stationary phase)
-
Mobile Phase: Supercritical CO₂ and Methanol (with 0.1% Diethylamine (B46881) (DEA) modifier)
-
Detector: UV at 220 nm
-
Hydroxychloroquine Sulfate (B86663) (racemic)
-
Diethylamine (DEA)
-
Magnesium Sulfate
-
Water
Experimental Protocols
1. Sample Preparation: Free-Basing of Hydroxychloroquine Sulfate
To prepare the hydroxychloroquine free base for SFC injection, the following procedure is employed:
-
Dissolve hydroxychloroquine sulfate in water.
-
Add diethylamine to the aqueous solution to adjust the pH and deprotonate the hydroxychloroquine.
-
Extract the aqueous layer multiple times with dichloromethane to transfer the free base into the organic phase.
-
Combine the organic layers.
-
Dry the combined organic layers over magnesium sulfate to remove any residual water.
-
Concentrate the solution in vacuo to yield the hydroxychloroquine free base as a pale yellow oil.[1]
2. Preparative SFC Method for Enantiomer Separation
The large-scale separation of (S)- and (R)-hydroxychloroquine is achieved using the following preparative SFC conditions. Stacked injections can be utilized to maximize throughput.[1]
Table 1: Preparative SFC Parameters for Hydroxychloroquine Enantiomer Separation
| Parameter | Value |
| Column | Enantiocel C2-5 (3 x 25 cm) |
| Mobile Phase | 40% Methanol (0.1% DEA) / CO₂ |
| Flow Rate | 80 mL/min |
| Detection Wavelength | 220 nm |
| Sample Injection | 380 mg in 3 mL |
| Collection Interval | 3 minutes per fraction |
Data sourced from Wilson et al., 2020.[1]
This method has been demonstrated to yield gram-scale quantities of each enantiomer with greater than 99% enantiomeric excess in a relatively short time frame.[1][4] The elution order of the enantiomers should be confirmed by optical rotation determination and comparison with established literature values.[1]
Alternative and Analytical Scale Methods
While preparative SFC is highly effective for large-scale purification, other chromatographic techniques are also employed for the analytical and semi-preparative separation of hydroxychloroquine enantiomers.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers.[5][6] Both normal-phase and reversed-phase methods have been developed.
Table 2: Analytical Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | n-hexane-isopropanol (93:7, v/v) with 0.5% DEA in hexane |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 343 nm |
| Column Temperature | 20 °C |
Data sourced from Xiong et al., 2021.[5]
2. Semi-Preparative Chiral HPLC
For smaller scale purification, semi-preparative HPLC can be utilized.[2]
Table 3: Semi-Preparative Chiral HPLC Method Parameters
| Parameter | Value |
| Mobile Phase | Methyl tertiary-butyl ether–ethanol–diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
Data sourced from Jia et al., 2022.[3]
Signaling Pathways of Hydroxychloroquine
Hydroxychloroquine exerts its effects through various signaling pathways, primarily related to its accumulation in lysosomes and its immunomodulatory properties.[7][8]
Caption: Overview of Hydroxychloroquine's Immunomodulatory Signaling Pathways.
Experimental Workflow for Large-Scale Purification
The following diagram illustrates the logical workflow for the large-scale purification of (S)-Hydroxychloroquine.
Caption: Workflow for Large-Scale Purification of this compound.
Conclusion
The described preparative SFC method provides a robust and scalable solution for the large-scale purification of this compound enantiomers.[1][4] This enables the production of highly pure material suitable for further research and development. The provided protocols and workflows offer a comprehensive guide for researchers, scientists, and drug development professionals engaged in the study of chiral drugs.
References
- 1. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Techniques of Hydroxychloroquine Enantiomer Analysis
Introduction
Hydroxychloroquine (B89500) (HCQ), a drug widely used for the treatment of malaria and autoimmune diseases, possesses a single chiral center, resulting in the existence of two enantiomers: (R)-(-)-hydroxychloroquine and (S)-(+)-hydroxychloroquine.[1] The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the stereoselective analysis of hydroxychloroquine is crucial for understanding its clinical effects and for the development of enantiomerically pure formulations.[2][3] This document provides detailed application notes and protocols for the enantiomeric analysis of hydroxychloroquine using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This method provides a reliable and reproducible approach for the baseline separation and quantification of hydroxychloroquine enantiomers.[4][5]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size).[4]
-
Mobile Phase: n-hexane and isopropanol (B130326) (93:7, v/v) containing 0.5% diethylamine (B46881) (DEA) in the n-hexane portion.[4]
-
Flow Rate: 0.8 ml/min.[4]
-
Column Temperature: 20 °C.[4]
-
Detection Wavelength: 343 nm.[4]
3. Standard Solution Preparation:
-
Prepare stock solutions of racemic HCQ sulfate (B86663), (R)-HCQ sulfate, and (S)-HCQ sulfate at a concentration of 1 mg/ml in water.
-
Prepare working solutions by diluting the stock solutions with water to achieve concentrations ranging from 1 to 25 μg/ml.[6]
4. Sample Preparation (from plasma):
-
To a plasma sample, add the HCQ standard solution.
-
The subsequent extraction procedure is not detailed in the provided abstracts but would typically involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
5. Analysis:
-
Inject the prepared standard or sample solutions into the HPLC system.
-
Identify the enantiomer peaks based on the retention times of the individual enantiomer standards. Under these conditions, typical retention times are approximately 26 minutes for (R)-HCQ and 29 minutes for (S)-HCQ.[4]
-
Quantify the enantiomers by measuring the peak areas.
Workflow for NP-HPLC Enantiomeric Analysis of Hydroxychloroquine
Caption: Workflow for NP-HPLC analysis of HCQ enantiomers.
Method 2: Two-Step High-Performance Liquid Chromatography (HPLC)
This method is designed for the analysis of the enantiomers of hydroxychloroquine and its three main metabolites: Desethylhydroxychloroquine (DHCQ), Desethylchloroquine (DCQ), and Bisdesethylchloroquine (BDCQ).[7][8]
Experimental Protocol
Step 1: Achiral Separation and Fraction Collection
1. Instrumentation:
-
HPLC system with a fluorescence detector.
2. Chromatographic Conditions:
-
Column: Cyano column.[8]
-
Mobile Phase: 20% pH 6.0 (0.015M K2HPO4) buffer, 30% methanol, and 50% acetonitrile.[8]
-
Flow Rate: 2 ml/min.[8]
-
Column Temperature: 50°C.[8]
-
Fluorescence Detection: Excitation at 230 nm and emission at 385 nm with a 370 nm cut-off filter.[7]
3. Procedure:
-
Inject the sample into the HPLC system to separate HCQ and its metabolites.
-
Collect the fractions corresponding to each separated compound (HCQ, DHCQ, DCQ, and BDCQ).
Step 2: Chiral Separation
1. Instrumentation:
-
HPLC system with a fluorescence detector.
2. Chromatographic Conditions:
-
Chiral Column: Chiral-AGP column.[7]
-
Mobile Phase: 94% pH 7.0 (0.05M NH4H2PO4, 0.005M dihexylamine) buffer, 5% isopropanol, and 1% acetonitrile.[7]
-
Flow Rate: 1 ml/min.[7]
-
Column Temperature: 39°C (Note: another source specifies 35°C, optimization may be required).[7][8]
-
Fluorescence Detection: Same as Step 1.
3. Procedure:
-
Inject the collected fractions from Step 1 into the chiral HPLC system.
-
The enantiomers of the parent drug and its metabolites will be baseline separated.[7]
Workflow for Two-Step HPLC Enantiomeric Analysis
Caption: Workflow for two-step HPLC analysis.
Method 3: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of hydroxychloroquine enantiomers in biological matrices like rat liver microsomes.[9][10]
Experimental Protocol
1. Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Amylose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phase.[10]
-
Mobile Phase: Acetonitrile-diethylamine-ethanol-diethylamine mixture (90:0.1:10:0.1, v/v/v/v).[10]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Not specified in the abstract, but typically Electrospray Ionization (ESI) in positive mode for this class of compounds.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).[10]
4. Standard and Sample Preparation:
-
Prepare standard solutions in the concentration range of 0.05–5 μM.[10]
-
For biological samples (e.g., rat liver microsomes), a suitable extraction method such as protein precipitation followed by centrifugation would be employed.
5. Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific MRM transitions for each enantiomer to ensure selective detection and quantification.
Workflow for LC-MS/MS Enantiomeric Analysis
Caption: Workflow for LC-MS/MS analysis of HCQ enantiomers.
Quantitative Data Summary
The following tables summarize the quantitative data from the described analytical methods for easy comparison.
Table 1: Performance of NP-HPLC Method for Hydroxychloroquine Enantiomers
| Parameter | Racemate | R-Enantiomer | S-Enantiomer | Reference |
| Limit of Quantification (LOQ) | 0.27 µg/ml | 0.34 µg/ml | 0.20 µg/ml | [1][5][11] |
| Relative Standard Deviation (RSD) | < 5% | < 5% | < 5% | [1][5][11] |
| Linearity Range | 1 - 25 µg/ml | - | - | [4] |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 | > 0.995 | [4] |
| Resolution | 2.08 | - | - | [4] |
Table 2: Performance of Two-Step HPLC Method for Enantiomers of HCQ and its Metabolites
| Parameter | HCQ | DHCQ | DCQ | BDCQ | Reference |
| Resolution | 3.2 | 3.2 | 2.9 | 2.5 | [7][8] |
| Limit of Detection (LOD) | < 1 ng | < 1 ng | < 1 ng | < 1 ng | [7][8] |
| Linearity Range (Blood) | 2-2000 ng/ml | - | - | - | [7][8] |
| Correlation Coefficient (r) | > 0.99 | - | - | - | [7][8] |
Table 3: Performance of LC-MS/MS Method for Hydroxychloroquine Enantiomers
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 5 µM | [10] |
| Correlation Coefficient | > 0.998 | [10] |
| Limit of Quantification (LOQ) | 1.0 nM | [10] |
| Recovery | 81.14% - 111.09% | [10] |
| Intra-day & Inter-day RSD | < 6.5% | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective analyses of chloroquine and hydroxychloroquine in rat liver microsomes through chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of Racemic Hydroxychloroquine Using Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic hydroxychloroquine (B89500) (HCQ) utilizing mandelic acid as a resolving agent. The primary method involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their differing solubilities. This is a critical process in drug development as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1]
Introduction
Hydroxychloroquine possesses a single chiral center, resulting in two enantiomers: (R)-hydroxychloroquine and (S)-hydroxychloroquine.[2][3] Clinical formulations of hydroxychloroquine are typically administered as a racemic mixture.[2] However, research has indicated that the enantiomers can have different biological activities and toxicities.[2][4] For instance, (R)-hydroxychloroquine has been reported to exhibit higher antiviral activity against SARS-CoV-2 and lower toxicity in mice compared to the (S)-enantiomer.[2] Therefore, the ability to resolve the racemic mixture and obtain enantiomerically pure forms of hydroxychloroquine is of significant interest for the development of potentially safer and more effective therapeutics.[1]
The most common method for chiral resolution is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting them with a chiral resolving agent.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[5][6][7] Mandelic acid, a chiral carboxylic acid, is an effective resolving agent for racemic amines like the precursor to hydroxychloroquine.[2]
Principle of Chiral Resolution by Diastereomeric Salt Formation
The resolution process is based on the reaction of the racemic amine precursor of hydroxychloroquine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, with an enantiomerically pure form of mandelic acid (e.g., S-(+)-mandelic acid or R-(-)-mandelic acid). This reaction forms two diastereomeric salts with different solubilities. The less soluble diastereomer can be selectively crystallized from a suitable solvent, isolated by filtration, and then the pure enantiomer of the amine can be liberated by treatment with a base. The resolved amine is then reacted with 4,7-dichloroquinoline (B193633) to synthesize the desired enantiomer of hydroxychloroquine.
dot
Figure 1: Principle of diastereomeric salt formation.
Experimental Protocols
The following protocols are based on established methodologies for the chiral resolution of the hydroxychloroquine amine precursor and subsequent synthesis of the enantiomerically pure drug.[2]
3.1. Protocol for the Preparation of (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (S)-mandelate
-
Dissolution: Dissolve 8.0 g (45.9 mmol) of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 100 mL of 2-propanol. In a separate flask, dissolve 3.5 g (23.0 mmol) of S-(+)-mandelic acid in 20 mL of 2-propanol.
-
Salt Formation: Add the mandelic acid solution to the amine solution.
-
Crystallization: Stir the mixture overnight at room temperature.
-
Isolation: Collect the resulting white crystals by filtration.
-
Recrystallization: To improve enantiomeric purity, recrystallize the collected crystals twice more from 2-propanol (100 mL and 80 mL, respectively).
-
Drying: Dry the final crystals to obtain the (S)-amine-(S)-mandelate salt.
3.2. Protocol for the Liberation of (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
Base Treatment: Treat the obtained (S)-amine-(S)-mandelate salt with an aqueous solution of sodium hydroxide (B78521) to remove the mandelic acid.
-
Extraction: Extract the free amine into a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-amine.
3.3. Protocol for the Synthesis of this compound Sulfate (B86663)
-
Coupling Reaction: React the purified (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol with 4,7-dichloroquinoline.
-
Salt Formation: Treat the resulting this compound free base with sulfuric acid to form the sulfate salt.
-
Purification: Purify the final product by recrystallization.
Note: To obtain (R)-hydroxychloroquine, the same procedure is followed using R-(-)-mandelic acid as the resolving agent.
3.4. Analytical Method for Enantiomeric Purity Determination
The enantiomeric purity of the final hydroxychloroquine product should be determined using chiral High-Performance Liquid Chromatography (HPLC).[3][8]
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size)[3] or a similar chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 93:7, v/v) with a small amount of an amine modifier like diethylamine (B46881) (DEA) (e.g., 0.5% in hexane).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV detection at 343 nm.[3]
-
Column Temperature: 20 °C.[3]
Data Presentation
The following tables summarize the quantitative data obtained from the chiral resolution and synthesis process.
Table 1: Yield of Diastereomeric Salt Formation
| Diastereomeric Salt | Starting Racemic Amine (g) | Starting Mandelic Acid (g) | Solvent | Yield (g) | Yield (%) | Reference |
| (S)-amine-(S)-mandelate | 8.0 | 3.5 (S-(+)-mandelic acid) | 2-propanol | 7.7 | 52 | [2] |
| (R)-amine-(R)-mandelate | - | - (R-(-)-mandelic acid) | 2-propanol | - | - | - |
Table 2: Enantiomeric Purity of Resolved Hydroxychloroquine
| Enantiomer | Analytical Method | Enantiomeric Excess (ee%) | Purity (%) | Reference |
| (R)-Hydroxychloroquine | Chiral HPLC | >99% | >95% | [2] |
| This compound | Chiral HPLC | >99% | >95% | [2] |
Experimental Workflow
The overall workflow for the chiral resolution of racemic hydroxychloroquine is depicted below.
dot
Figure 2: Workflow for chiral resolution of HCQ.
Conclusion
The use of mandelic acid for the chiral resolution of racemic hydroxychloroquine via diastereomeric salt formation is a robust and effective method for obtaining enantiomerically pure forms of the drug. The detailed protocols and workflow provided in this document offer a comprehensive guide for researchers and scientists in the field of drug development. The ability to isolate and study individual enantiomers is crucial for understanding their distinct pharmacological profiles and for the development of safer and more effective chiral drugs.
References
- 1. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of (S)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing in vitro models to assess the efficacy of (S)-Hydroxychloroquine (S-HCQ). The information is curated for professionals in drug development and research, offering standardized methods for evaluating the antiviral, immunomodulatory, and anticancer properties of this compound.
Antiviral Efficacy Testing
This compound has demonstrated antiviral activity against various viruses, most notably SARS-CoV-2. In vitro models are crucial for determining the compound's potency and mechanism of action. One study found that this compound is 60% more effective against SARS-CoV-2 in vitro compared to its R-enantiomer[1][2].
Key In Vitro Models and Cell Lines
-
Vero E6 Cells: An African green monkey kidney epithelial cell line that is highly susceptible to a wide range of viruses, including coronaviruses. It is a standard model for initial antiviral screening.
-
Caco-2 Cells: A human colorectal adenocarcinoma cell line that can be differentiated to resemble the epithelial cells of the small intestine, providing a more physiologically relevant model for studying enteric viruses or the gastrointestinal phase of viral infections.
-
Calu-3 Cells: A human lung adenocarcinoma cell line that forms polarized monolayers and is a suitable model for studying respiratory viruses.
Quantitative Data: Antiviral Activity of this compound
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 1.444 | [1] |
| (R)-Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 2.445 | [1] |
| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 1.752 | [1] |
| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 | [3] |
Experimental Protocol: Viral Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of an antiviral compound to inhibit the lytic cycle of a virus.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Infection medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1:1 mixture of 2X plaque medium and 1.8% agarose).
-
Fixation solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: The day before the assay, seed the host cells at a density that will ensure a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that yields a countable number of plaques (typically 50-100 plaques per well).
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Wash the monolayers once with PBS.
-
Add the diluted virus to the wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Treatment and Overlay:
-
Aspirate the viral inoculum.
-
Add the overlay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for plaque formation (typically 2-4 days).
-
Plaque Visualization:
-
Fix the cells with the fixation solution for at least 30 minutes.
-
Gently remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%) using a dose-response curve.
-
Experimental Workflow: Viral Plaque Reduction Assay
Immunomodulatory Efficacy Testing
This compound is known for its immunomodulatory effects, primarily through the inhibition of Toll-like receptor (TLR) signaling and the modulation of cytokine production.
Key In Vitro Models and Cell Lines
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells (lymphocytes and monocytes) isolated from whole blood, providing a physiologically relevant system to study general immune responses.
-
Monocyte-derived Macrophages: Primary human monocytes differentiated into macrophages, used to study the effects on a key innate immune cell type.
-
Plasmacytoid Dendritic Cells (pDCs): A specialized immune cell type that produces large amounts of type I interferons in response to viral infections, particularly relevant for studying TLR7 and TLR9 signaling.
Quantitative Data: Immunomodulatory Effects of this compound
| Effect | Cell Type | IC50 (ng/mL) | Reference |
| Inhibition of B cell proliferation | PBMCs | 1138 | [4] |
| Inhibition of TLR7-induced IL-6 production | PBMCs | - | Significant inhibition observed |
| Inhibition of TLR9-induced IFNα production | PBMCs | 145.4 | |
| Inhibition of TLR9-induced IL-6 production | PBMCs | 486.2 | |
| Inhibition of TLR3-induced IFNα production | PBMCs | >10000 | |
| Inhibition of TLR3-induced IL-6 production | PBMCs | 637.2 |
Experimental Protocol: Cytokine Inhibition Assay using ELISA
This protocol details the measurement of cytokine inhibition in stimulated PBMCs.
Materials:
-
Isolated human PBMCs.
-
Complete RPMI-1640 medium.
-
This compound stock solution.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8, CpG ODN for TLR9).
-
96-well cell culture plates.
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).
-
Microplate reader.
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours at 37°C.
-
Stimulation: Add the appropriate stimulating agent to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash and block the plate.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add the TMB substrate for color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value.
-
Signaling Pathway: Inhibition of TLR Signaling
Anticancer Efficacy Testing (Autophagy Inhibition)
This compound can induce cancer cell death by inhibiting autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.
Key In Vitro Models and Cell Lines
-
Various Cancer Cell Lines: The choice of cell line depends on the cancer type being studied (e.g., BGC823 for gastric cancer, MCF-7 for breast cancer, A549 for lung cancer).
Quantitative Data: Anticancer Effects of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| BGC823 | Gastric Cancer | 52.95 ± 6.82 | [5] |
Experimental Protocol: Autophagy Flux Assay using mRFP-GFP-LC3
This assay allows for the visualization and quantification of autophagy flux by using a tandem fluorescent-tagged LC3 protein.
Materials:
-
Cancer cell line stably expressing the mRFP-GFP-LC3 construct.
-
Complete cell culture medium.
-
This compound stock solution.
-
Autophagy inducer (e.g., starvation medium, rapamycin).
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed the mRFP-GFP-LC3 expressing cells on coverslips or in glass-bottom dishes.
-
Treatment: Treat the cells with this compound at various concentrations, with or without an autophagy inducer. Include appropriate controls.
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours).
-
Imaging:
-
Fix the cells if necessary.
-
Acquire images using a fluorescence microscope with filters for both GFP (green) and RFP (red).
-
-
Data Analysis:
-
In non-acidic autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta in a merged image.
-
In acidic autolysosomes, the GFP signal is quenched, while the RFP signal persists, resulting in red puncta.
-
Quantify the number of yellow and red puncta per cell. An increase in yellow puncta with this compound treatment indicates a blockage of autophagic flux (inhibition of autophagosome-lysosome fusion).
-
Logical Diagram: Autophagy Flux Monitoring with mRFP-GFP-LC3
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Enantiomeric Purity Testing by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. Regulatory agencies worldwide now require the stereospecific analysis of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric purity.[2][3][4] This document provides a comprehensive overview of the principles, method development strategies, and detailed protocols for conducting enantiomeric purity testing using HPLC.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the solute enantiomers and a chiral selector.[5] This interaction can be achieved in two primary ways:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation.[3] This is the most common and preferred approach.
-
Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[3][6][7]
The success of the direct method, which is the focus of this document, relies on the selection of an appropriate CSP and mobile phase to maximize the selectivity between the enantiomers.[5]
Chiral Stationary Phases (CSPs)
A wide variety of CSPs are commercially available, each offering different chiral recognition mechanisms. The most successful and widely used CSPs fall into several major categories:
-
Polysaccharide-based CSPs: Derivatized cellulose (B213188) and amylose (B160209) are the most dominant type of CSPs in the market.[8] They offer broad applicability and can be used in normal phase, reversed-phase, and polar organic modes.[9][10]
-
Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin (B549263) and teicoplanin. They are particularly useful for separating polar and ionizable compounds and are highly compatible with mass spectrometry (MS) friendly mobile phases.[11]
-
Protein-based CSPs: Based on immobilized proteins such as alpha-acid glycoprotein (B1211001) (AGP), these phases are used in aqueous mobile phases and are well-suited for the analysis of drugs in biological fluids.[12]
-
Cyclodextrin-based CSPs: These involve cyclodextrins bonded to a silica (B1680970) support. Separation is based on the inclusion of the analyte, or a portion of it, into the cyclodextrin (B1172386) cavity.[6][13]
Systematic Approach to Chiral Method Development
Due to the complex and often unpredictable nature of chiral recognition, a systematic screening approach is the most effective way to develop a successful separation method.[5][11]
Initial Screening Phase
The initial screening involves testing a selection of complementary CSPs with a set of generic mobile phases.
-
Column Selection: A good starting point is to screen a set of 3 to 5 columns that cover a broad range of chiral selectivity. A typical screening set includes polysaccharide-based columns (e.g., cellulose and amylose derivatives) and a macrocyclic glycopeptide column.[5][6]
-
Mobile Phase Selection: Screening should be conducted in different chromatographic modes to increase the chances of a successful separation.[5]
-
Normal Phase (NP): Typically uses mobile phases like n-hexane/alcohol (e.g., isopropanol (B130326) or ethanol).[6] For basic compounds, a small amount of an amine modifier (e.g., diethylamine) is added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) is used.[6]
-
Reversed-Phase (RP): Employs aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol.
-
Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives.
-
The logical workflow for chiral method development is illustrated in the diagram below.
Caption: A logical workflow for systematic chiral HPLC method development.
Optimization Phase
Once a promising CSP and mobile phase combination is identified, the separation can be optimized by adjusting various parameters:
-
Mobile Phase Composition: Fine-tuning the ratio of solvents can significantly impact selectivity and resolution.
-
Flow Rate: Lower flow rates often improve resolution in chiral separations.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Decreasing the temperature generally increases chiral selectivity, while increasing it can improve peak shape and efficiency.
Experimental Protocols
The following section provides detailed protocols for the enantiomeric purity testing of two common pharmaceutical compounds, Warfarin (B611796) and Ibuprofen (B1674241).
Protocol 1: Enantiomeric Purity of Warfarin
Warfarin is an anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being 2-5 times more potent.[14]
The general workflow for the analysis of Warfarin enantiomers is depicted below.
Caption: A typical experimental workflow for HPLC analysis of Warfarin enantiomers.
-
Warfarin Racemic Standard
-
HPLC grade solvents (e.g., Methanol, Acetonitrile, Isopropyl alcohol, n-Hexane)
-
Additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))
-
Chiral HPLC column (see table below for examples)
Several methods have been reported for the separation of warfarin enantiomers. The table below summarizes a few examples.
| Parameter | Method A[14] | Method B[15] | Method C |
| Column | Chiralpak IA (Amylose derivative) | Astec CHIROBIOTIC V | DAICEL CHIRALPAK IG |
| Dimensions | 250 x 4.6 mm, 5 µm | 100 x 4.6 mm, 5 µm | 250 x 4.6 mm, 20 µm |
| Mobile Phase | Acetonitrile/Ethanol (30:70, v/v) | Acetonitrile/Water + 5mM Ammonium Acetate, pH 4.0 (40:60, v/v) | 100% Methanol |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | 35 °C | Ambient |
| Detection | UV at 283 nm | MS/MS | UV |
-
Prepare a stock solution of racemic warfarin at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula[16][17]:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Protocol 2: Enantiomeric Purity of Ibuprofen
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) where the S-(+)-enantiomer is responsible for the desired therapeutic effect.[18]
-
Ibuprofen Racemic Standard
-
HPLC grade solvents (e.g., Methanol, Acetonitrile, Ethanol, n-Heptane)
-
Additives (e.g., Ammonium Acetate, Phosphate buffer)
-
Chiral HPLC column (see table below for examples)
The following table summarizes validated methods for the separation of ibuprofen enantiomers.
| Parameter | Method D[12] | Method E[19] | Method F[20] |
| Column | Chiralpak AGP (α-acid glycoprotein) | Chiralcel OJ-R | (R,R)-Whelk-O2 |
| Dimensions | 100 x 4.0 mm, 5 µm | 150 x 4.6 mm | 250 x 4.6 mm, 10 µm |
| Mobile Phase | 100 mM Phosphate buffer (pH 7) | Acetonitrile/Water (35:65, v/v) | Ethanol/Water (30:70, v/v) + 100mM Ammonium Acetate |
| Flow Rate | 0.7 mL/min | Not Specified | 1.3 mL/min |
| Temperature | Ambient | Ambient | Ambient |
| Detection | UV at 225 nm | Mass Spectrometry | UV at 220 nm |
-
For bulk drug substance, accurately weigh and dissolve Ibuprofen in the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
For tablet dosage forms, crush a tablet and dissolve the powder in the mobile phase to obtain a similar concentration, then filter to remove excipients.[12][19]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Follow the same procedure as described for Warfarin (Section 5.1.5) to calculate the enantiomeric excess of the active enantiomer.
Conclusion
Enantiomeric purity testing by HPLC is a critical analytical requirement in the pharmaceutical industry. A systematic approach to method development, involving the screening of diverse chiral stationary phases and mobile phase conditions, is key to achieving successful and robust separations. The protocols provided for Warfarin and Ibuprofen serve as practical examples that can be adapted for a wide range of chiral compounds. Careful optimization and validation are essential to ensure the accuracy and reliability of the analytical results.
References
- 1. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physicsforums.com [physicsforums.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. academic.oup.com [academic.oup.com]
Application Note: Robust Analytical Methods for the Enantioselective Separation of Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a widely used medication for autoimmune diseases and malaria, possesses a single chiral center, existing as a racemic mixture of two enantiomers: (R)- and (S)-hydroxychloroquine.[1][2][3] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate the development of robust and reliable analytical methods for their separation and quantification.[1][3] For instance, research suggests that the S-enantiomer may have a better safety profile, exhibiting faster elimination and fewer side effects, while the R-enantiomer has been associated with adverse effects like cardiotoxicity.[4] This application note provides detailed protocols for the enantioselective analysis of hydroxychloroquine using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), catering to both analytical and preparative scale requirements.
Analytical Methods Overview
The primary techniques for the successful chiral separation of HCQ enantiomers are Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Supercritical Fluid Chromatography (SFC).
-
Normal-Phase HPLC (NP-HPLC): This is a widely adopted and effective method that typically employs polysaccharide-based chiral stationary phases (CSPs) with non-polar mobile phases. It has demonstrated baseline separation and is suitable for quantitative analysis in both bulk drug and biological samples.[1][2][5]
-
Reverse-Phase HPLC (RP-HPLC): While less common than NP-HPLC for this specific application, RP-HPLC offers advantages in terms of convenience and cost-effectiveness.[4] This method often utilizes chiral mobile phase additives with a standard C18 column to achieve separation.[4]
-
Supercritical Fluid Chromatography (SFC): SFC stands out as a robust and scalable technique, particularly for preparative separations.[6] It allows for the isolation of multigram quantities of pure enantiomers, which is crucial for further pharmacological and toxicological studies.[6]
The general workflow for developing a chiral analytical method is outlined below.
Caption: General Workflow for Chiral Method Development of HCQ.
Quantitative Data Summary
The following tables summarize the key chromatographic parameters and performance data from various published methods for the chiral separation of HCQ.
Table 1: Normal-Phase HPLC Methods
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) |
| Chiralpak AD-H (4.6 x 150 mm, 5 µm) | n-hexane:isopropanol (B130326) (93:7, v/v) + 0.5% DEA | 0.8 | UV at 343 nm | >2.0 |
| Chiralpak AD-H | n-hexane:isopropanol:diethylamine (B46881) (85:15:0.1, v/v/v) | 1.0 | UV at 254 nm | Not Reported |
| Chiral-AGP (100 x 4 mm) | 94% 0.05M NH₄H₂PO₄ (pH 7.0) + 5% isopropanol + 1% acetonitrile | 1.0 | Fluorescence (Ex: 230nm, Em: 385nm) | 3.2 |
Table 2: Reverse-Phase HPLC Method
| Stationary Phase | Mobile Phase Additive | Mobile Phase Solvents | Flow Rate (mL/min) | Detection | Resolution (Rs) |
| ODS C18 (4.6 x 250 mm, 5 µm) | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Methanol, Acetonitrile, Triethylamine | 1.0 | UV at 332 nm | 1.87 |
Table 3: Supercritical Fluid Chromatography (SFC) Method
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Outcome |
| Enantiocel C2-5 (3 x 25 cm) | 40% Methanol (0.1% DEA) / CO₂ | 80 | UV at 220 nm | Preparative separation (>99% e.e.) |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method for Quantitative Analysis of HCQ Enantiomers
This protocol is adapted from a validated method for the quantitative determination of HCQ enantiomers.[1][2]
a. Materials and Reagents:
-
Racemic Hydroxychloroquine Sulfate (B86663)
-
(R)-(-)-HCQ and (S)-(+)-HCQ standards
-
HPLC grade n-hexane
-
HPLC grade isopropanol
-
Diethylamine (DEA)
-
Chiralpak AD-H column (4.6 x 150 mm, 5 µm particle size)
b. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% DEA added to the n-hexane.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 343 nm
-
Injection Volume: 10 µL
c. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve racemic HCQ, (R)-HCQ, and (S)-HCQ in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions using the mobile phase as the diluent to construct a calibration curve (e.g., 1-25 µg/mL).
-
Sample Preparation (for biological matrices): Perform a liquid-liquid extraction. For plasma samples, alkalinize the sample and extract with an organic solvent like methyl tert-butyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase.
d. Method Validation Parameters:
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-25 µg/mL). The correlation coefficient (R²) should be >0.995.[1]
-
Limit of Quantification (LOQ): Determined to be approximately 0.34 µg/mL for the R-enantiomer and 0.20 µg/mL for the S-enantiomer.[1][2][3]
-
Precision and Accuracy: Relative standard deviations (RSD) for intra- and inter-day precision should be less than 5%.[1][2]
Protocol 2: Preparative SFC Method for Isolation of HCQ Enantiomers
This protocol is based on a method developed for the multigram separation of HCQ enantiomers.[6]
a. Materials and Reagents:
-
Racemic Hydroxychloroquine Sulfate
-
Diethylamine (DEA)
-
Water, Dichloromethane
-
Magnesium Sulfate (anhydrous)
-
Methanol (HPLC grade)
-
Carbon Dioxide (SFC grade)
-
Enantiocel C2-5 column (3 x 25 cm)
b. Sample Preparation (Free Base Conversion):
-
Dissolve hydroxychloroquine sulfate in water.
-
Add diethylamine and stir.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the free base as an oil.
c. SFC Conditions:
-
Mobile Phase: 40% Methanol (containing 0.1% DEA) and 60% CO₂.
-
Flow Rate: 80 mL/min.
-
Detection: UV at 220 nm.
-
Injection: Inject the prepared free base oil (e.g., 380 mg dissolved in 3 mL).
-
Fraction Collection: Collect fractions corresponding to the two separated enantiomeric peaks.
d. Post-Separation Analysis:
-
Confirm the enantiomeric excess (e.e.) of the collected fractions using an analytical chiral HPLC method (e.g., Protocol 1). The target is >99% e.e.
-
Confirm the identity and elution order of the S and R enantiomers using optical rotation measurements.
Method Development and Optimization
The key to a robust chiral separation lies in the systematic optimization of chromatographic conditions. The choice of chiral stationary phase is the most critical factor, followed by the composition of the mobile phase.
Caption: Key Steps in Chiral HPLC Method Optimization for HCQ.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Hydroxychloroquine in Rheumatology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), a cornerstone therapy for autoimmune rheumatic diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), is administered as a racemic mixture of its two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine.[1] While the precise mechanisms of action are still being elucidated, HCQ is known to exert its immunomodulatory effects by interfering with lysosomal activity, autophagy, and key signaling pathways involved in immune activation.[2][3] Emerging research suggests that the pharmacological activity may differ between the enantiomers, with (S)-HCQ potentially being the more potent form.[4][5] These notes provide an overview of the application of this compound in rheumatology research, detailing its mechanisms, relevant experimental protocols, and quantitative data to guide further investigation.
Mechanism of Action
This compound, as a weak base, readily crosses cell membranes and accumulates in acidic intracellular compartments such as lysosomes and endosomes.[3][6] This accumulation raises the pH of these organelles, leading to a cascade of immunomodulatory effects:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: By increasing the pH of endosomes, (S)-HCQ interferes with the activation of intracellular TLRs, particularly TLR7 and TLR9, which are crucial in recognizing nucleic acid-containing autoantigens.[6][7][8] This disruption inhibits downstream signaling through MyD88, leading to reduced production of pro-inflammatory cytokines like type I interferons (IFN-α), TNF-α, IL-1, and IL-6.[2][6][7]
-
Impairment of Antigen Presentation: The elevated lysosomal pH inhibits the function of acid proteases required for processing antigens.[9] This impairs the loading of autoantigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the activation of autoreactive CD4+ T cells by antigen-presenting cells (APCs) like dendritic cells (DCs) and B cells.[2][6][9]
-
Modulation of Autophagy: HCQ is a known inhibitor of autophagy, a cellular process for degrading and recycling cellular components.[7][10] By disrupting lysosomal function, it prevents the final fusion and degradation steps of the autophagic process, which can be implicated in the pathogenesis of rheumatic diseases.[7][10]
-
Inhibition of Dendritic Cell (DC) Function: HCQ has been shown to inhibit the maturation and migration of DCs.[11] It down-regulates the expression of co-stimulatory molecules like CD40, CD80, and CD86 on DCs, further limiting T cell activation.[11]
Data Presentation
Table 1: In Vitro Efficacy of Hydroxychloroquine Enantiomers
| Compound | Target/Virus | Cell Line | IC50 (µM) | Notes | Source |
| This compound | SARS-CoV-2 | Vero E6 | 1.444 | Found to be 60% more efficient than the (R)-enantiomer. | [4][5] |
| (R)-Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 2.445 | --- | [4][5] |
| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 1.752 | --- | [4][5] |
| Racemic Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 | Potency can vary between studies and experimental conditions. | [12] |
| Racemic Chloroquine | SARS-CoV-2 | Vero E6 | 5.47 | For comparison, HCQ is generally more potent than chloroquine. | [12] |
Note: While the data above pertains to SARS-CoV-2, it provides the most direct comparison of enantiomer activity available and suggests a rationale for investigating the specific potency of (S)-HCQ in rheumatological models.
Table 2: Clinical Efficacy Data of Racemic Hydroxychloroquine in Rheumatoid Arthritis
| Study Design | Comparison Groups | Duration | Key Outcomes | Source |
| Randomized, Double-Blind, Placebo-Controlled | HCQ (≤400 mg/day) vs. Placebo in early RA (<2 yrs) | 36 weeks | Statistically significant improvement in joint index (p=0.004), pain index (p=0.007), and physical function index (p=0.020) for the HCQ group. | [13] |
| Comparative Study | Methotrexate (MTX) + HCQ vs. MTX + Leflunomide (LEF) | Endpoint at 11-16 months | Higher recovery rate in MTX + HCQ group (70.1% vs. 56.7%; p=0.048). More patients in the HCQ group achieved remission (46.8% vs. 32.5%). | [6] |
| Prospective, Dose-Ranging | HCQ 200 mg/day vs. HCQ 400 mg/day | 6 months | Significant improvement in disease activity in both groups. No statistical difference in efficacy between the 200 mg and 400 mg doses. Steady-state blood concentrations correlated with improvement in joint tenderness. | [14] |
Visualizations
Signaling Pathway Diagram
Caption: (S)-HCQ inhibits TLR signaling and antigen presentation.
Experimental Workflow Diagram
Caption: Workflow for assessing (S)-HCQ effects on DC activation.
Experimental Protocols
Protocol 1: Chiral Separation of Hydroxychloroquine Enantiomers by HPLC
This protocol is essential for isolating (S)-HCQ for specific study or for quantifying the enantiomeric ratio in biological samples.
Objective: To separate and quantify (R)- and this compound from a racemic mixture or biological matrix.
Materials:
-
Racemic Hydroxychloroquine Sulfate
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (Shimadzu LC-20AD or equivalent)[4][5]
-
Chiral column: CHIRALPAK AD-H (4.6 mm × 150 mm, 5 µm) or CHIRALPAK AY-H[4][5][15]
-
Mobile Phase: n-hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA)
-
Sample Solvent: Mobile phase or appropriate solvent for biological extraction
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-hexane:isopropanol (e.g., 93:7 v/v) with 0.5% DEA added to the n-hexane, or n-hexane:isopropanol:diethylamine (85:15:0.1 v/v/v).[4][5][15] The optimal ratio may require validation.
-
Sample Preparation:
-
For standard separation, dissolve racemic HCQ in the mobile phase to a known concentration (e.g., 23.5 mg/mL).[4][5]
-
For biological samples (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the drug and minimize matrix effects. Reconstitute the final extract in the mobile phase.
-
-
HPLC Conditions:
-
Injection and Analysis: Inject the prepared sample onto the column. The enantiomers will elute at different retention times. (S)-HCQ typically elutes before (R)-HCQ on these columns.[4][5]
-
Quantification: Create a standard curve using purified enantiomers or the racemic mixture to quantify the concentration of each enantiomer based on its peak area.[15] The limit of quantification for enantiomers has been reported as low as 0.20-0.34 µg/mL.[15]
Protocol 2: In Vitro Dendritic Cell (DC) Maturation and Cytokine Assay
Objective: To determine the effect of (S)-HCQ on the activation, maturation, and cytokine production of DCs stimulated with a TLR agonist.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
DC differentiation media (e.g., RPMI-1640, 10% FBS, GM-CSF, IL-4)
-
TLR9 agonist: CpG ODN 1826 (for murine) or CpG ODN 2216 (for human)
-
This compound (purified via Protocol 1)
-
Flow cytometry antibodies: Anti-CD11c, -MHCII, -CD40, -CD80, -CD86
-
ELISA kit for IL-12 or IFN-α
-
96-well cell culture plates
Methodology:
-
DC Generation:
-
Murine Bone Marrow-Derived DCs (BMDCs): Culture bone marrow cells with GM-CSF (20 ng/mL) for 7-9 days.
-
Human Monocyte-Derived DCs: Isolate CD14+ monocytes from PBMCs and culture with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days.
-
-
Cell Plating and Treatment: Plate the immature DCs in a 96-well plate at 1 x 10^5 cells/well. Pre-treat cells for 1-2 hours with various concentrations of (S)-HCQ (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Stimulation: Add the TLR9 agonist (e.g., 1 µM CpG ODN) to the wells to induce DC maturation.[11]
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store at -80°C for cytokine analysis.
-
Cells: Gently harvest the cells for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Stain the harvested cells with fluorescently-labeled antibodies against surface markers (CD11c, MHCII, CD40, CD80, CD86).
-
Acquire data on a flow cytometer. Gate on the DC population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity or % positive) of the maturation markers.
-
-
Cytokine Quantification:
-
Use a commercial ELISA kit to measure the concentration of IL-12 or IFN-α in the collected supernatants according to the manufacturer's instructions.[11]
-
-
Data Analysis: Compare the expression of maturation markers and the concentration of cytokines in (S)-HCQ-treated groups to the stimulated vehicle control. Determine the dose-dependent inhibitory effect of (S)-HCQ.
Conclusion
The immunomodulatory effects of hydroxychloroquine in rheumatology are multifaceted, primarily revolving around the disruption of lysosomal function in immune cells. Evidence suggests that the (S)-enantiomer may be the more pharmacologically active component, presenting a compelling case for its isolated investigation. The protocols and data provided herein offer a framework for researchers to explore the specific role and potential therapeutic advantages of this compound, aiming to refine existing therapies and develop more targeted treatments for autoimmune rheumatic diseases.
References
- 1. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdpomf.com [sdpomf.com]
- 3. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Role of Hydroxychloroquine in the Management of Rheumatic Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of hydroxychloroquine in RA--evidence of an inhibitory effect on toll-like receptor signaling - ProQuest [proquest.com]
- 9. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (S)-Hydroxychloroquine Sulfate from 4,7-Dichloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the enantioselective synthesis of (S)-hydroxychloroquine sulfate (B86663), a significant pharmaceutical compound. The synthesis commences with the chiral resolution of a key amine intermediate, followed by a condensation reaction with 4,7-dichloroquinoline (B193633) and subsequent salt formation. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to ensure reproducibility and clarity for researchers in medicinal chemistry and drug development.
Introduction
Hydroxychloroquine (B89500) (HCQ) is a 4-aminoquinoline (B48711) drug widely used for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus.[1] It possesses a chiral center, and the commercially available drug is a racemic mixture of its (R) and (S)-enantiomers.[2] Research has indicated that the enantiomers can exhibit different pharmacological and toxicological profiles. For instance, in some studies, (R)-hydroxychloroquine has shown higher antiviral activity and lower toxicity compared to the (S)-enantiomer.[3][4] Therefore, the development of scalable, enantioselective synthetic routes to produce pure (S)- or (R)-hydroxychloroquine is of significant interest for clinical and research purposes.
This application note details a robust method for synthesizing this compound sulfate starting from the key intermediate 4,7-dichloroquinoline. The stereochemistry is established through the chiral resolution of the racemic side-chain amine using a suitable chiral acid.
Overall Synthesis Workflow
The synthesis of this compound sulfate is accomplished in a three-step process. The first step involves the chiral resolution of the racemic amine side chain. The second step is the nucleophilic substitution reaction between the resulting (S)-amine and 4,7-dichloroquinoline. The final step is the conversion of the this compound free base into its more stable sulfate salt.
Experimental Protocols
Protocol 1: Chiral Resolution and Preparation of (S)-5-(N-ethyl-N-2-hydroxyethylamino)-2-amylamine
This protocol is adapted from chiral resolution techniques described for hydroxychloroquine synthesis.[3] The key is the formation of diastereomeric salts with a chiral acid, allowing for separation via fractional crystallization.
Materials:
-
Racemic 5-(N-ethyl-N-2-hydroxyethylamino)-2-amylamine
-
(R)-(-)-Mandelic Acid
-
Methanol
-
10% Sodium Hydroxide (B78521) Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve racemic 5-(N-ethyl-N-2-hydroxyethylamino)-2-amylamine (1.0 eq) in methanol.
-
In a separate flask, dissolve (R)-(-)-Mandelic Acid (0.5 eq) in methanol.
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature for several hours to facilitate the crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This salt contains the desired (S)-amine.
-
To liberate the free amine, suspend the collected salt in water and add 10% sodium hydroxide solution until the pH is approximately 10-11.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the optically pure (S)-amine side chain.
Protocol 2: Synthesis of this compound Free Base
This step involves the condensation of 4,7-dichloroquinoline with the chiral amine side chain. Various industrial methods describe this reaction under high temperatures.[5][6]
Materials:
-
4,7-Dichloroquinoline
-
(S)-5-(N-ethyl-N-2-hydroxyethylamino)-2-amylamine
-
Isopropanol (optional, as solvent) or Phenol (optional, as solvent/catalyst)[7]
-
Methyl isobutyl ketone (MIBK)
-
Water
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, combine 4,7-dichloroquinoline (1.0 eq) and the (S)-amine side chain (1.05-1.5 eq).[8]
-
Heat the mixture with stirring. Industrial processes often heat the neat mixture gradually from reflux temperature to 120-130 °C.[5][6] The reaction can be monitored by TLC.
-
Maintain the temperature for 13-24 hours until the reaction is complete.[6]
-
Cool the reaction mixture to 70-80 °C.
-
Add water and MIBK to the mixture and adjust the pH to 10-11 with an appropriate base (e.g., sodium hydroxide solution) to separate the layers.
-
Separate the organic layer, wash with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude this compound free base.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 3: Preparation of this compound Sulfate
The final step is the formation of the sulfate salt, which improves the stability and handling of the compound.[5][9]
Materials:
-
This compound free base
-
Ethanol (B145695) or Methanol
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
Dissolve the crude or purified this compound (1.0 eq) in ethanol (approx. 10 volumes).
-
Cool the solution to 10 °C in an ice bath.
-
In a separate container, prepare a solution of concentrated sulfuric acid (1.0 eq) in ethanol (approx. 5 volumes).
-
Slowly add the sulfuric acid solution to the cooled hydroxychloroquine solution with vigorous stirring.
-
Stir the resulting suspension at a low temperature (0-10 °C) for several hours to ensure complete precipitation.[9]
-
Collect the white precipitate by filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound sulfate as a white solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes based on published industrial preparation methods.
| Step | Reactants | Molar Ratio (Key Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Condensation | 4,7-DCQ : Amine Side Chain | 1 : 1.05 | None / Isopropanol | 120 - 130 | 13 - 24 | ~85 (crude) | >99.5 (after workup) | [8] |
| Condensation | 4,7-DCQ : Amine Side Chain | 1 : 1.5 | Isopropanol | 120 - 130 | 20 - 24 | 80 | >99.5 | [5] |
| Salt Formation | (S)-HCQ : H₂SO₄ | 1 : 1.0 | Ethanol | 10 | 12 | 85.2 | >99.7 | [9] |
| Salt Formation | (S)-HCQ : H₂SO₄ | 1 : 0.5 | Methanol | 35 - 45 | 3 - 4 | 80 | >99.5 | [5] |
4,7-DCQ: 4,7-Dichloroquinoline
Mechanism of Action: Lysosomotropic Activity
Hydroxychloroquine is a weak diprotic base that exhibits its primary mechanism of action by accumulating in the acidic lysosomes of cells. This accumulation raises the lysosomal pH, which in turn inhibits the function of pH-dependent enzymes crucial for processes like autophagy, antigen presentation, and proteolysis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102050781B - Industrial preparation method of hydroxychloroquine sulfate - Google Patents [patents.google.com]
- 6. CN103724261A - Novel industrial production method for hydroxychloroquine sulfate - Google Patents [patents.google.com]
- 7. ijera.com [ijera.com]
- 8. CN104230803A - Preparation method of hydroxychloroquine sulfate - Google Patents [patents.google.com]
- 9. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 10. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chiral Separation by RP-HPLC Using Mobile Phase Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomeric separation is a critical aspect of drug development and pharmaceutical quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While chiral stationary phases (CSPs) are widely used, an alternative and flexible approach is the use of chiral mobile phase additives (CMPAs) in conjunction with a standard reversed-phase high-performance liquid chromatography (RP-HPLC) column.[1][2] This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector in the mobile phase, which can be separated on a conventional achiral stationary phase.[3][4]
This document provides detailed application notes and protocols for the enantioseparation of various pharmaceutical compounds using different classes of CMPAs.
Principle of Separation
The fundamental principle behind chiral separation using a CMPA involves the in-situ formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector present in the mobile phase. These diastereomeric complexes have different formation constants and/or partitioning behavior between the mobile phase and the achiral stationary phase, leading to differential retention times and, consequently, their separation.[2][5]
The primary mechanism involves the formation of transient diastereomers in the mobile phase.[1][4] An alternative or concurrent mechanism can be the dynamic coating of the achiral stationary phase by the CMPA, creating a temporary chiral stationary phase that interacts differently with the enantiomers.[1]
Application 1: Enantioseparation of Citalopram (B1669093) Using a Cyclodextrin Additive
Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with a wide variety of molecules. Modified cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are particularly effective as CMPAs for the separation of chiral drugs.[1][6]
Quantitative Data
| Parameter | Value |
| Analyte | Citalopram |
| Chiral Mobile Phase Additive | Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) |
| Column | Hedera ODS-2 C18 (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Aqueous Buffer:Methanol (B129727):Acetonitrile (B52724) (21:3:1 v/v/v) |
| Aqueous Buffer Composition | 5 mM Sodium Dihydrogen Phosphate (B84403), 12 mM SBE-β-CD |
| Mobile Phase pH | 2.5 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 240 nm |
| Limit of Detection (LOD) | (R)-CIT: 0.070 µg/mL, (S)-CIT: 0.076 µg/mL |
| Limit of Quantitation (LOQ) | (R)-CIT: 0.235 µg/mL, (S)-CIT: 0.254 µg/mL |
Table 1: Chromatographic conditions and performance data for the enantioseparation of Citalopram.[1][6]
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare a 5 mM sodium dihydrogen phosphate aqueous buffer.
-
Dissolve a calculated amount of SBE-β-CD in the buffer to achieve a final concentration of 12 mM.
-
Adjust the pH of the aqueous buffer to 2.5 using phosphoric acid.
-
Prepare the final mobile phase by mixing the aqueous buffer, methanol, and acetonitrile in a ratio of 21:3:1 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic citalopram in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Chromatographic Analysis:
-
Equilibrate the Hedera ODS-2 C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to a wavelength of 240 nm.
-
Inject 10 µL of the standard solution.
-
Record the chromatogram and determine the retention times and peak areas for the two enantiomers.
-
Application 2: Enantioseparation of NSAIDs Using a Macrocyclic Antibiotic Additive
Macrocyclic antibiotics, such as vancomycin (B549263), are potent chiral selectors due to their complex stereochemistry, containing multiple chiral centers and functional groups that can interact with analyte enantiomers through hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][3]
Quantitative Data
| Parameter | Value |
| Analytes | Ketoprofen (B1673614), Ibuprofen (B1674241), Flurbiprofen |
| Chiral Mobile Phase Additive | Vancomycin |
| Column | LiChrospher NH2 (amine-bonded) |
| Mobile Phase | 0.05 M Phosphate Buffer:2-Propanol (50:50 v/v) |
| Vancomycin Concentration | 1.5 - 2.0 mM |
| Mobile Phase pH | 6.0 |
| Flow Rate | Not specified (typically 0.5 - 1.0 mL/min) |
| Temperature | Ambient |
| Detection | UV (wavelength dependent on analyte) |
| Resolution (Rs) for Ketoprofen | 2.22 (with C8 column and different mobile phase)[7] |
Table 2: Chromatographic conditions for the enantioseparation of various NSAIDs.[2][8]
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare a 0.05 M phosphate buffer and adjust the pH to 6.0.
-
Dissolve vancomycin in the phosphate buffer to achieve the desired concentration (e.g., 2.0 mM for ibuprofen and ketoprofen, 1.5 mM for flurbiprofen).[2]
-
Prepare the final mobile phase by mixing the vancomycin-containing buffer with 2-propanol in a 50:50 (v/v) ratio.
-
Filter and degas the mobile phase.
-
-
Standard Solution Preparation:
-
Prepare stock solutions of the racemic NSAIDs in a suitable solvent (e.g., methanol).
-
Prepare working standards by diluting with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the LiChrospher NH2 column with the prepared mobile phase.
-
Inject the standard solution.
-
Monitor the separation at the appropriate UV wavelength for the specific NSAID.
-
Application 3: Enantioseparation of Amino Acids via Ligand-Exchange Chromatography
Chiral ligand-exchange chromatography (CLEC) is a powerful technique for the separation of amino acid enantiomers. In this approach, a chiral ligand (e.g., an L-amino acid derivative) and a metal ion (e.g., Cu(II)) are added to the mobile phase. The enantiomers of the analyte amino acid form diastereomeric ternary complexes with the chiral ligand and the metal ion, which can then be separated on a reversed-phase column.[9][10]
Quantitative Data
| Parameter | Value |
| Analytes | Underivatized Amino Acids |
| Chiral Ligand | N-decyl-L-4-hydroxyproline, N-hexadecyl-L-4-hydroxyproline, or N-2-hydroxydodecyl-L-4-hydroxyproline |
| Metal Ion | Copper (II) |
| Column | Monolithic RP-18 (dynamically coated) |
| Mobile Phase | Aqueous mobile phases containing the chiral ligand and Cu(II) |
| Flow Rate | High flow rates for ultrafast separations |
| Temperature | Ambient |
| Detection | UV or Mass Spectrometry |
Table 3: General conditions for the enantioseparation of amino acids by ligand-exchange HPLC with a dynamically coated column.[9][10]
Experimental Protocol (Dynamic Coating Method)
-
Column Preparation (Dynamic Coating):
-
Prepare a solution of the chiral ligand (e.g., N-decyl-L-4-hydroxyproline) in an organic solvent like methanol or acetonitrile.
-
Pump this solution through the monolithic RP-18 column to dynamically coat the stationary phase.
-
Wash the column with the organic solvent to remove any excess, unbound ligand.
-
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing a low concentration of a copper (II) salt (e.g., copper sulfate (B86663) or copper acetate).
-
The exact concentration of the chiral ligand and Cu(II) in the mobile phase may need to be optimized for specific amino acids.
-
Filter and degas the mobile phase.
-
-
Standard Solution Preparation:
-
Dissolve the racemic amino acid mixture in the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the dynamically coated column with the copper-containing mobile phase.
-
Inject the amino acid sample.
-
Monitor the eluent at a suitable wavelength for the amino acids or use a mass spectrometer for detection.
-
Visualizations
Figure 1: General experimental workflow for chiral separation using a chiral mobile phase additive in RP-HPLC.
Figure 2: Mechanism of enantiomeric separation via the formation of transient diastereomeric complexes in the mobile phase.
References
- 1. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vancomycin as chiral selector for enantioselective separation of selected profen nonsteroidal anti-inflammatory drugs in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation by simultaneous use of vancomycin as stationary phase chiral selector and chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast chiral separation by ligand-exchange HPLC using a dynamically coated monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Determining the Potency of (S)-Hydroxychloroquine: Application Notes and Protocols for Cell-Based EC50 Assays
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal effective concentration (EC50) of (S)-Hydroxychloroquine using various cell-based assays. The protocols outlined below focus on antiviral, autophagy modulation, and cytokine release assays, providing a comprehensive approach to characterizing the bioactivity of this specific enantiomer of hydroxychloroquine (B89500).
Introduction
Hydroxychloroquine (HCQ) is a widely used medication for the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] It exists as a racemic mixture of two enantiomers, (R)- and this compound. Understanding the pharmacological activity of individual enantiomers is crucial for optimizing therapeutic efficacy and minimizing potential side effects. These protocols offer standardized methods to quantify the potency of this compound in relevant biological contexts.
Data Summary: EC50 of Hydroxychloroquine Enantiomers
The following table summarizes publicly available EC50 values for racemic hydroxychloroquine and its individual enantiomers in an antiviral assay against SARS-CoV-2.
| Compound | Cell Line | Assay Type | Reported EC50 (µM) | Reference |
| Racemic Hydroxychloroquine | Vero E6 | Antiviral (SARS-CoV-2) | 5.09 | [3] |
| (R)-Hydroxychloroquine | Vero E6 | Antiviral (SARS-CoV-2) | 3.05 | [3] |
| This compound | Vero E6 | Antiviral (SARS-CoV-2) | 5.38 | [3] |
| Racemic Hydroxychloroquine | Vero E6 | Antiviral (SARS-CoV-2) | 1.752 | [4][5] |
| (R)-Hydroxychloroquine | Vero E6 | Antiviral (SARS-CoV-2) | 2.445 | [4][5] |
| This compound | Vero E6 | Antiviral (SARS-CoV-2) | 1.444 | [4][5] |
Experimental Protocols
Antiviral Assay: Inhibition of SARS-CoV-2 Replication
This protocol describes a cell-based assay to determine the EC50 of this compound by measuring the inhibition of SARS-CoV-2-induced cytopathic effect (CPE) or viral RNA replication.
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound sulfate
-
SARS-CoV-2 viral stock (e.g., a clinical isolate)
-
96-well cell culture plates
-
Reagents for CPE visualization (e.g., Crystal Violet) or RNA extraction and RT-qPCR.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMEM with 2% FBS.
-
Drug Treatment and Infection:
-
For a treatment study , remove the growth medium from the cells and infect with SARS-CoV-2 at a specific multiplicity of infection (MOI). After a 1-hour incubation, remove the virus-containing medium and add the different concentrations of this compound.
-
For a prophylactic study , pre-treat the cells with different concentrations of this compound for 2 hours.[6] Remove the drug-containing medium, wash the cells, and then infect with SARS-CoV-2 for 2 hours.[6] Afterwards, add fresh, drug-free medium.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Quantification of Viral Inhibition:
-
CPE Assay: Observe the cells under a microscope for virus-induced cytopathic effects. The cells can be fixed and stained with Crystal Violet to visualize cell viability. The EC50 is the concentration of the compound that inhibits CPE by 50%.
-
Viral RNA Quantification: Collect the cell supernatant and extract viral RNA. Perform RT-qPCR to quantify the amount of viral RNA. The EC50 is the concentration of the compound that reduces viral RNA levels by 50% compared to the untreated virus-infected control.[3]
-
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Workflow for Antiviral EC50 Determination
Caption: Workflow for determining the antiviral EC50 of this compound.
Autophagy Modulation Assay: LC3 Reporter Assay
This protocol details a method to determine the EC50 of this compound based on its known inhibitory effect on autophagy.[1][2] The assay utilizes a cell line expressing a fluorescently tagged LC3 protein, a key marker of autophagosomes.
Materials:
-
A suitable cell line stably expressing GFP-LC3 or RFP-LC3 (e.g., U2OS, HeLa, MEF).
-
Complete growth medium for the chosen cell line.
-
This compound sulfate.
-
Autophagy inducer (optional, e.g., rapamycin (B549165) or starvation medium).
-
96-well imaging plates (black, clear bottom).
-
High-content imaging system or fluorescence microscope.
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed the GFP-LC3 expressing cells in a 96-well imaging plate at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control. If using an autophagy inducer, it can be added simultaneously or after a pre-incubation period with the compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C with 5% CO2. This time should be optimized to allow for the accumulation of LC3 puncta.
-
Cell Staining (Optional): Nuclei can be counterstained with a fluorescent nuclear dye (e.g., Hoechst 33342) for automated cell counting.
-
Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope. Capture images from multiple fields per well to ensure robust data.
-
Image Analysis: Use image analysis software to quantify the number and/or intensity of GFP-LC3 puncta per cell.
-
Data Analysis: Normalize the puncta count/intensity to the number of cells. Plot the normalized data against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway of Hydroxychloroquine in Autophagy Inhibition
Caption: Mechanism of autophagy inhibition by this compound.
Cytokine Release Assay: Inhibition of Pro-inflammatory Cytokines
This protocol describes how to measure the EC50 of this compound for its immunomodulatory activity by quantifying the inhibition of pro-inflammatory cytokine release from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Stimulant for cytokine release (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8).
-
This compound sulfate.
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α).
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours at 37°C with 5% CO2.
-
Stimulation: Add the chosen stimulant (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated control. Plot the percentage of inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. sdpomf.com [sdpomf.com]
- 2. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC Separation of Hydroxychloroquine Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of hydroxychloroquine (B89500) (HCQ) enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of hydroxychloroquine enantiomers.
1. Poor or No Enantiomeric Resolution
Symptom: The chromatogram shows a single peak for the racemic mixture, or the two enantiomeric peaks are not baseline-separated.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selected chiral column may not be suitable for HCQ enantiomers.
-
Solution: Screen different types of chiral columns. Polysaccharide-based columns like Chiralpak AD-H have shown success in normal-phase mode.[1][2][3] In reversed-phase mode, options include using a chiral mobile phase additive like carboxymethyl-β-cyclodextrin (CM-β-CD) with a standard C18 column or using specific reversed-phase chiral columns, though success with the latter has been limited.[1][4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving enantioselectivity.
-
Solution (Normal Phase):
-
Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). Decreasing the polar modifier concentration can increase retention and improve separation, but may also increase run time.[1][3]
-
Optimize the concentration of the basic additive (e.g., diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA)).[5] For HCQ, a basic compound, a basic additive is crucial to reduce peak tailing and improve resolution.[1] The concentration of DEA has been investigated from 0.0% to 0.5%, with 0.5% providing optimal results in one study.[1][3]
-
-
Solution (Reversed Phase with Chiral Additive): Optimize the concentration of the chiral mobile phase additive (e.g., CM-β-CD) and the amount of a basic modifier like TEA to minimize peak tailing.[4] Adjusting the pH is also important to control the ionization states of both the analyte and the chiral additive.[4]
-
-
Inappropriate Flow Rate: The flow rate affects both resolution and analysis time.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
2. Peak Tailing
Symptom: The peaks in the chromatogram are asymmetrical with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the basic HCQ molecule and acidic sites on the silica-based stationary phase can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: The performance of the chiral column can degrade over time.
-
Solution: Try flushing the column according to the manufacturer's instructions or replace the column if it is old or has been used extensively.
-
3. Peak Broadening
Symptom: Peaks are wider than expected, which can decrease resolution and sensitivity.
Possible Causes & Solutions:
-
Low Flow Rate: While a lower flow rate can improve separation, a flow rate that is too low can lead to peak broadening due to diffusion.[1][3]
-
Solution: Optimize the flow rate to find a balance between resolution and peak width.
-
-
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.
-
-
Temperature Effects: Inconsistent column temperature can affect peak shape.
4. Shifting Retention Times
Symptom: The retention times of the enantiomer peaks vary between injections.
Possible Causes & Solutions:
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time until a stable baseline is achieved.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
Frequently Asked Questions (FAQs)
Q1: Which chiral column is best for separating hydroxychloroquine enantiomers?
A1: Several columns have been successfully used. The Chiralpak AD-H column is frequently cited for reliable normal-phase separation.[1][2][3] For reversed-phase HPLC, which can be more convenient, a standard ODS C18 column has been used with carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral mobile phase additive.[4] A Chiral-AGP column has also been reported for chiral separation.[7] Supercritical fluid chromatography (SFC) has been performed using an Enantiocel C2–5 column.[8] The best choice will depend on the available equipment and desired chromatographic mode (normal phase, reversed phase, or SFC).
Q2: Why is a basic additive like DEA or TEA necessary in the mobile phase?
A2: Hydroxychloroquine is a basic molecule with multiple nitrogen atoms. These can interact strongly with residual acidic silanol (B1196071) groups on the surface of silica-based chiral stationary phases, leading to significant peak tailing and poor peak shape.[6] Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase helps to mask these active sites, resulting in more symmetrical peaks and improved resolution.[4][5]
Q3: What is a typical mobile phase composition for the normal-phase separation of HCQ enantiomers?
A3: A common mobile phase for normal-phase separation on a Chiralpak AD-H column consists of n-hexane as the main solvent, isopropanol as a polar modifier, and diethylamine (DEA) as a basic additive.[1][3] An optimized ratio reported in one study is n-hexane:isopropanol (93:7, v/v) with 0.5% DEA added to the n-hexane.[1][2][3]
Q4: Can I use reversed-phase HPLC for this separation?
A4: Yes, reversed-phase methods have been developed. While some studies reported difficulty in separating HCQ enantiomers on common reversed-phase chiral columns[1], a successful method has been published using a standard ODS C18 column with a mobile phase containing carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral mobile phase additive.[4] This approach can be more convenient and cost-effective than normal-phase chromatography.[4]
Q5: How does temperature affect the separation?
A5: Temperature can influence enantioselectivity and retention time. It is important to control the column temperature using a column oven for reproducible results. One study optimized the temperature to 20°C for their normal-phase method, while another used 35°C for a different method.[1][7][9] The effect of temperature is thermodynamically driven, involving both enthalpy and entropy contributions.[4]
Q6: What detection wavelength should I use?
A6: Hydroxychloroquine has UV absorbance maxima that can be used for detection. Wavelengths of 343 nm , 332 nm , and 254 nm have been successfully used.[2][4][9][10]
Data Summary Tables
Table 1: Optimized Normal-Phase HPLC Conditions for HCQ Enantiomer Separation
| Parameter | Condition 1 | Condition 2 |
| Chiral Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm)[2] | CHIRAL ART Amylose-SA (4.6 x 250 mm) |
| Mobile Phase | n-hexane with 0.5% DEA : Isopropanol (93:7, v/v)[2] | Methyl tertiary-butyl ether : Ethanol : DEA (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min |
| Temperature | 20°C[2] | 25°C |
| Detection | UV at 343 nm[2] | Not Specified |
| Resolution (Rs) | 2.08 | Not Specified |
| Retention Times | (R)-HCQ: ~26 min, (S)-HCQ: ~29 min[1] | (R)-HCQ: ~5-6.5 min, (S)-HCQ: ~9-11 min |
Table 2: Optimized Reversed-Phase and SFC Conditions for HCQ Enantiomer Separation
| Parameter | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Chromatography Mode | Reversed-Phase with Chiral Additive[4] | Supercritical Fluid Chromatography[8] |
| Column | ODS C18 (4.6 x 250 mm, 5 µm)[4] | Enantiocel C2–5 (3 x 25 cm)[8] |
| Mobile Phase | Contains carboxymethyl-β-cyclodextrin, TEA, methanol, and acetonitrile[4] | 40% Methanol (with 0.1% DEA) / CO₂[8] |
| Flow Rate | 1.0 mL/min[4] | 80 mL/min[8] |
| Temperature | Not Specified | Not Specified |
| Detection | UV at 332 nm[4] | UV at 220 nm[8] |
| Resolution (Rs) | 1.87[4] | 2.13[8] |
Experimental Protocols
1. Normal-Phase HPLC Method on Chiralpak AD-H
-
Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.[3]
-
Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size).[1][2][3]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Stock solutions of racemic HCQ sulfate (B86663), (R)-HCQ sulfate, and (S)-HCQ sulfate are prepared at 1 mg/mL in water.
-
Working solutions are prepared by diluting the stock solutions with water to the desired concentration (e.g., 1-20 µg/mL).[1][3]
-
2. Reversed-Phase HPLC Method with Chiral Mobile Phase Additive
-
Instrumentation: HPLC system with a UV detector.[4]
-
Column: ODS C18 (4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture containing carboxymethyl-β-cyclodextrin (CM-β-CD), triethylamine (TEA), methanol, and acetonitrile. The exact concentrations of each component should be optimized to achieve the best separation.[4]
-
Chromatographic Conditions:
Visualization of Experimental Workflow
General Workflow for Chiral HPLC Method Development
Caption: General workflow for developing a chiral HPLC method for HCQ.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Chiral Chromatography of Hydroxychloroquine (HCQ)
Welcome to the technical support center for the chiral chromatography of hydroxychloroquine (B89500) (HCQ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective analysis of HCQ.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of HCQ.
Issue: Poor or No Resolution of HCQ Enantiomers
Q1: I am not seeing any separation between the (R)- and (S)-HCQ enantiomers. What are the initial steps to troubleshoot this issue?
A1: Poor or no resolution is a common challenge in chiral chromatography. A systematic approach to troubleshooting is crucial. The primary factors to investigate are the chiral stationary phase (CSP), the mobile phase composition, and the column temperature.
Troubleshooting Workflow for Poor Resolution
Minimizing peak tailing in (S)-Hydroxychloroquine HPLC analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize peak tailing during the HPLC analysis of (S)-Hydroxychloroquine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the latter half of the peak is broader than the front half, creating an asymmetrical shape.[1][2] This is problematic because it can compromise the accuracy and reproducibility of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[1][3] A USP tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[4]
Q2: Why is this compound particularly prone to peak tailing?
A2: this compound is a basic compound containing amine functional groups.[2][5] In reversed-phase HPLC using silica-based columns, these basic groups can engage in secondary ionic interactions with acidic residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[1][3][6] These strong, undesirable interactions cause some analyte molecules to be retained longer than others, resulting in a "tailing" effect on the peak.[2][6]
Q3: What are the primary causes of peak tailing for basic compounds like this compound?
A3: The primary cause is the interaction between the protonated basic analyte and ionized, negatively charged silanol groups on the silica (B1680970) stationary phase.[2][7] This effect is most pronounced at mid-range pH levels (approximately pH 4-7).[3] Other contributing factors can include sample overload, extra-column dead volume, column contamination or degradation, and a mismatch between the sample solvent and the mobile phase.[4][8]
Q4: How does mobile phase pH affect the peak shape of this compound?
A4: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[9]
-
Low pH (e.g., below 3): At a low pH, the residual silanol groups are protonated (neutral), which minimizes the strong secondary ionic interactions with the positively charged hydroxychloroquine (B89500) molecule. This is a very common and effective strategy to reduce peak tailing.[6][10][11]
-
High pH (e.g., above 8): At a high pH, hydroxychloroquine is in its neutral (free base) form, which also minimizes unwanted ionic interactions with the now deprotonated (negatively charged) silanols. However, this approach requires a special pH-stable column, as traditional silica-based columns can dissolve at high pH.[12][13]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound analysis.
Step 1: Initial Diagnosis & Assessment
My this compound peak is tailing. What should I check first?
First, determine if the tailing affects only the hydroxychloroquine peak or all peaks in the chromatogram.
-
If only the hydroxychloroquine peak (or other basic compounds) tails: The issue is likely chemical in nature, related to secondary interactions with the stationary phase. Proceed to the Mobile Phase Optimization and Column Selection sections.
-
If all peaks are tailing: The problem is likely mechanical or system-related. This could be due to a void at the column inlet, a partially blocked frit, or excessive extra-column volume.[14][15] Proceed to the HPLC System & Column Integrity section.
Below is a workflow to guide your troubleshooting process.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Step 2: Mobile Phase Optimization
The interaction between this compound and the stationary phase is highly dependent on the mobile phase composition.
Caption: Interaction between basic Hydroxychloroquine and acidic silanols.
Q: How can I adjust my mobile phase to improve peak shape?
A: There are several effective strategies:
-
Lower the pH: This is the most common solution. Adding 0.1% formic acid or using a buffer to maintain the mobile phase pH below 3 will protonate the silanol groups, neutralizing their charge and minimizing secondary interactions.[10][16]
-
Increase Buffer Strength: If operating at a neutral pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanols and improve peak shape.[4][10]
-
Use a Competing Base: Add a small amount of a basic additive like triethylamine (B128534) (TEA), typically around 0.1%, to the mobile phase.[12] TEA is a "silanol blocker" that preferentially interacts with the active silanol sites, preventing the hydroxychloroquine analyte from binding to them.[10][11]
Step 3: Column Selection and Care
Q: Could my HPLC column be the problem?
A: Yes, the column chemistry and condition are critical.
-
Use an End-Capped Column: Modern columns are often "end-capped," a process that chemically bonds a small, inert group (like trimethylsilyl) to many of the residual silanols.[6][10] Using a column specifically designated as end-capped or base-deactivated (BDS) is highly recommended for basic analytes.[10]
-
Choose High-Purity or Hybrid Silica: Newer generation columns are made with higher purity silica, which has fewer metal impurities and less acidic silanols.[1][7] Hybrid-silica columns (e.g., Waters XTerra, XBridge) are also more resistant to high pH and can offer better peak shapes for basic compounds.[17]
-
Column Contamination: If the column is old or has been used with complex sample matrices, the inlet frit may be partially blocked or the stationary phase may be contaminated.[8][14] Try flushing the column with a strong solvent (like 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) or back-flushing it to waste.[4] If this doesn't work, the column may need to be replaced.[4]
Step 4: HPLC System & Column Integrity
Q: What if all my peaks are tailing, not just hydroxychloroquine?
A: This points to a system-wide issue.
-
Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3] Ensure you are using narrow-bore (e.g., 0.005") tubing and that all connections are properly fitted to minimize dead volume.[3][10]
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH).[6][15] This disrupts the sample band as it enters the column, causing distorted peaks for all analytes.[14] The solution is typically to replace the column. Using a guard column can help protect the analytical column and prolong its life.[13]
Step 5: Sample and Method Considerations
Q: Can my sample preparation or injection method cause tailing?
A: Yes, this is an important factor.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4][14] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. Reduce the sample concentration or injection volume.[8]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile sample in a 20% acetonitrile mobile phase), it can cause peak distortion.[4] Ideally, dissolve your sample in the mobile phase itself or in a weaker solvent.[3]
Experimental Protocols and Data
Example HPLC Conditions for Hydroxychloroquine Analysis
The following table summarizes successful chromatographic conditions reported in the literature for hydroxychloroquine analysis, which can serve as starting points for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | XTerra Phenyl, 250 x 4.6 mm, 5 µm[17] | X-terra phenyl, 250 × 4.6 mm, 5 µm[18] | Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm[19] |
| Mobile Phase | Glycine buffer/NaCl (pH 9.7, 100 mM) and Methanol (46:54 v/v)[17] | Gradient: A: 0.3 M KH2PO4 (pH 2.5); B: ACN:Buffer (70:30)[18] | Buffer (pH 2.2) and Methanol (74:26 v/v)[19] |
| Flow Rate | 1.2 mL/min[17] | 1.5 mL/min[18] | 1.3 mL/min[19] |
| Temperature | 50°C[17] | Not Specified | 40°C[19] |
| Detection | Fluorescence (Ex: 320 nm, Em: 380 nm)[17] | UV at 220 nm[18] | UV at 343 nm[19] |
| Key Strategy | High pH to neutralize the analyte | Low pH to neutralize silanols | Low pH to neutralize silanols |
General Protocol for Method Optimization to Reduce Peak Tailing
This protocol provides a general workflow for developing a robust HPLC method for this compound with good peak shape.
-
Column Selection:
-
Start with a modern, high-purity, end-capped C18 or Phenyl column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).
-
Install a guard column with a matching stationary phase to protect the analytical column.[13]
-
-
Initial Mobile Phase Preparation (Low pH approach):
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate (B84403) buffer. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Organic Phase (B): Use HPLC-grade acetonitrile or methanol.
-
Prepare an initial isocratic mobile phase, for example, 75% Aqueous Phase (A) and 25% Organic Phase (B). Degas the mobile phase before use.
-
-
System Setup:
-
Set the column temperature to 35-40°C to improve efficiency.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength for hydroxychloroquine (e.g., 254 nm, 330 nm, or 343 nm).[20]
-
-
Test Injection:
-
Prepare a standard solution of this compound at a moderate concentration (e.g., 25 µg/mL) dissolved in the mobile phase.
-
Inject a small volume (e.g., 10 µL).
-
Evaluate the resulting peak for tailing. Calculate the USP tailing factor.
-
-
Optimization Steps (if tailing persists):
-
Adjust Organic Modifier: If the peak tails, slightly increase the percentage of the organic modifier (e.g., from 25% to 30%) to see if it improves the peak shape.
-
Add a Competing Base: If tailing is still an issue, add 0.1% triethylamine (TEA) to the aqueous mobile phase and repeat the analysis.
-
Test Alternative Column: If the above steps do not resolve the issue, consider trying a column with a different stationary phase (e.g., a polar-embedded phase or a different brand of end-capped C18).[3]
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. hplc.eu [hplc.eu]
- 8. bvchroma.com [bvchroma.com]
- 9. agilent.com [agilent.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. akjournals.com [akjournals.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Chiral Resolution of Hydroxychloroquine (HCQ) via Diastereomeric Salt Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the diastereomeric salt crystallization of hydroxychloroquine (B89500) (HCQ).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the diastereomeric salt crystallization for resolving HCQ?
A1: The resolution of racemic HCQ, which consists of a 1:1 mixture of (S)-HCQ and (R)-HCQ enantiomers, relies on converting these enantiomers into diastereomers. This is achieved by reacting the racemic HCQ (a chiral base) with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts, ((S)-HCQ:(L)-Acid) and ((R)-HCQ:(L)-Acid), have different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The purified enantiomer is subsequently liberated from the salt.[1]
Q2: Which resolving agents are effective for the resolution of HCQ?
A2: Derivatives of tartaric acid are commonly used and have been shown to be effective for the resolution of amines like HCQ.[2] Specifically, Di-p-Anisoyl-L-Tartaric Acid (L-DATA) has been successfully used as a resolving agent for racemic HCQ.[3][4] Other common resolving agents for amines include mandelic acid and camphorsulfonic acid.[5] A screening process is often necessary to find the most effective agent for a specific application.[6]
Q3: How critical is the choice of solvent in this process?
A3: The choice of solvent is a critical factor that can determine the success of the resolution. The ideal solvent or solvent mixture will maximize the solubility difference between the two diastereomeric salts.[7] A solvent that is too polar may dissolve both salts, preventing crystallization, while a non-polar solvent might cause both to precipitate, leading to poor separation.[8] Solvent screening is a crucial step in optimizing the resolution process.[7][8]
Q4: What are the key experimental parameters that I need to control?
A4: Several key parameters influence the efficiency of the resolution. A recent study on HCQ resolution identified four critical factors: solvent volume, refluxing time, filtration temperature, and the molar ratio of the resolving agent to HCQ. Additionally, the cooling rate during crystallization and the level of supersaturation are crucial for obtaining high-purity crystals and avoiding issues like "oiling out".[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Crystals Form | 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[9] 2. Insufficient Supersaturation: The concentration of the salt is below its solubility limit.[9] | 1. Solvent Screening: Test a range of solvents with varying polarities. 2. Increase Concentration: Carefully evaporate some of the solvent. 3. Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble to induce precipitation.[9] 4. Lower Temperature: Reduce the crystallization temperature, as solubility typically decreases with temperature.[9] 5. Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization.[9] |
| "Oiling Out" (Formation of a liquid/oily phase instead of crystals) | 1. High Supersaturation: The solution is too concentrated, leading to rapid precipitation of an amorphous oil. 2. Inappropriate Solvent System: The solvent is too good at solvating the salt.[10] 3. High Temperature: Crystallization temperature is above the melting point of the solvated salt. | 1. Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.[9] 2. Change Solvent: Experiment with a less polar solvent or a solvent mixture that encourages crystallization.[10] 3. Optimize Temperature: Attempt crystallization at a lower temperature.[10] 4. Agitation: Ensure proper, gentle agitation to promote ordered crystal growth. |
| Low Yield of the Desired Diastereomeric Salt | 1. Suboptimal Solubility: The desired salt is still significantly soluble in the mother liquor.[9] 2. Premature Isolation: The crystallization process was stopped before reaching equilibrium.[9] 3. Incorrect Stoichiometry: The molar ratio of the resolving agent is not optimal. | 1. Optimize Solvent & Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[9] 2. Increase Crystallization Time: Allow more time for the crystallization to reach completion.[9] 3. Adjust Stoichiometry: While a 1:1 ratio is a common starting point, optimizing this ratio can improve selective precipitation.[9] |
| Low Diastereomeric Excess (d.e.) / Poor Optical Purity | 1. Co-crystallization: The solubilities of the two diastereomeric salts in the chosen solvent are too similar. 2. Rapid Crystallization: Fast cooling can trap the undesired diastereomer within the crystal lattice. 3. Insufficient Purification: Residual mother liquor containing the other diastereomer remains with the crystals.[8] | 1. Recrystallization: Purify the obtained salt by recrystallizing it one or more times from the same or a different solvent system.[8] 2. Slower Cooling Rate: Implement a controlled and gradual cooling process. 3. Solvent Screening: Re-evaluate the solvent system to find one with a greater solubility difference between the diastereomers.[9] 4. Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove impurities.[11] |
Quantitative Data Summary
The following table summarizes results from a study on the resolution of racemic HCQ using Di-p-Anisoyl-L-Tartaric Acid (L-DATA).
| Resolving Agent | Target Diastereomer | Initial Yield | Initial Optical Purity | Yield after 3x Recrystallization | Optical Purity after 3x Recrystallization | Reference |
| Di-p-Anisoyl-L-Tartaric Acid (L-DATA) | 2L-DATA:S-HCQ | 96.9% | 63.0% | 74.2% | 99.0% |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic HCQ (General)
This protocol is a general guideline based on established methods for resolving chloroquine (B1663885) analogs and can be adapted for HCQ.[11]
-
Salt Formation:
-
In a suitable reaction vessel, dissolve racemic HCQ (1.0 equivalent) in a chosen solvent (e.g., methanol, ethanol, or a mixture) at an elevated temperature to ensure complete dissolution.
-
In a separate vessel, dissolve the chiral resolving agent (e.g., L-DATA, 0.5 - 1.0 equivalents) in the same solvent, warming if necessary.
-
Add the resolving agent solution to the HCQ solution with stirring.
-
-
Crystallization:
-
Slowly cool the solution in a controlled manner to induce crystallization of the less soluble diastereomeric salt. A slow cooling profile is crucial for achieving high purity.
-
Maintain the mixture at the final, lower temperature for a period (e.g., 2-4 hours) to allow crystallization to complete.
-
-
Isolation:
-
Isolate the crystallized diastereomeric salt by filtration (e.g., suction filtration).
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[6]
-
-
Recrystallization (for Purity Enhancement):
-
If the initial optical purity is low, dissolve the isolated salt in a minimal amount of hot solvent and repeat the controlled cooling and isolation steps. This can be repeated until the desired optical purity is achieved.[3]
-
-
Liberation of the Free Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M sodium hydroxide (B78521) solution) with stirring until the pH of the aqueous layer is >12 to neutralize the chiral acid and liberate the free HCQ enantiomer.[11]
-
Extract the enantiomerically enriched HCQ with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.[11]
-
-
Analysis:
Visualizations
Experimental Workflow Diagram
Caption: General workflow for HCQ resolution via diastereomeric salt crystallization.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective analyses of chloroquine and hydroxychloroquine in rat liver microsomes through chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing (S)-Hydroxychloroquine in solution for long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing (S)-Hydroxychloroquine (HCQ) in solution for long-term experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to ensure the stability and efficacy of HCQ throughout your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound Sulfate (B86663)?
A1: this compound Sulfate is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent. For example, a 10 mM stock solution can be made by reconstituting 5 mg of powder in 1.15 ml of sterile water.[1] For cell culture experiments, dissolving the salt in sterile water or dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock (e.g., 10-50 mM) is a common practice.[2] Always ensure the powder is completely dissolved. To maintain sterility for cell culture applications, filter the final stock solution through a 0.22 µm syringe filter.
Q2: What are the optimal storage conditions for an (S)-HCQ stock solution?
A2: Once in solution, it is recommended to store the stock solution at -20°C for up to 3 months to prevent loss of potency.[1] For long-term stability, storing aliquots at -80°C is also an option. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For short-term use, some protocols suggest storage at 4°C is acceptable.[3] Always protect the solution from light by using amber vials or wrapping containers in foil.[4]
Q3: How stable is (S)-HCQ in different aqueous conditions and temperatures?
A3: (S)-HCQ is generally stable but can be degraded by specific conditions. It is very stable in acidic conditions but can degrade in highly basic environments (e.g., ~15% degradation in 6.0 M NaOH at 70°C within 2.5 hours).[5] It is highly sensitive to oxidation; exposure to sodium hypochlorite (B82951) can cause significant degradation (~85%).[5] Additionally, exposure to UV light (254 nm) can lead to degradation (~15% loss within 40 hours).[5] Studies have shown that prepared suspensions stored in amber containers at either 4°C (refrigerated) or 25°C (room temperature) can remain stable for at least 90 days.[6][7][8]
Q4: For long-term cell culture experiments, how often should I replace the medium containing (S)-HCQ?
A4: While (S)-HCQ is relatively stable in culture, for experiments lasting longer than 48-72 hours, it is good practice to replace the medium with a fresh preparation of (S)-HCQ every 2-3 days. This ensures a consistent concentration of the active compound is available to the cells, mitigating any potential for degradation or metabolism over time.[2]
Q5: What are the typical working concentrations of (S)-HCQ for cell culture experiments?
A5: The optimal working concentration is highly dependent on the cell type and the desired biological effect. Common starting points range from 10 µM to 100 µM for experiments lasting 12 to 72 hours.[2] For long-term studies, lower concentrations (e.g., 1-25 µM) may be necessary to minimize cytotoxicity while still achieving the desired effect, such as autophagy inhibition.[2][9] It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Drug Efficacy Over Time | Degradation of HCQ in the working solution. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. For long-term treatments (>48h), replenish the cell culture media with fresh HCQ every 2-3 days.[2] Ensure stock solutions are protected from light and stored at or below -20°C.[1][4] |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[1] | |
| High Cell Toxicity or Unexpected Cell Death | HCQ concentration is too high for the specific cell line. | Perform a dose-response (cytotoxicity) assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for your cells. Start with lower concentrations (1-10 µM) for sensitive or long-term studies.[2] |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Always include a vehicle control (medium with the same solvent concentration) in your experiments. | |
| Precipitate Forms in Solution | Poor solubility or solution saturation. | Ensure the HCQ sulfate powder is fully dissolved when making the stock solution. If using a high concentration, gentle warming or vortexing may assist. Do not exceed the known solubility limits. HCQ sulfate is freely soluble in water. |
| Contamination of the stock solution. | Prepare solutions in a sterile environment and filter-sterilize the final stock solution using a 0.22 µm filter before aliquoting. | |
| Inconsistent Experimental Results | Inaccurate concentration of the working solution. | Calibrate pipettes regularly. When preparing working solutions, dilute the stock solution fresh for each experiment. Avoid storing diluted working solutions for extended periods. |
| Degradation due to improper storage. | Confirm that stock solutions are stored in light-protecting containers at the correct temperature (-20°C or colder).[1] |
Quantitative Data Summary
Table 1: Stock Solution Preparation and Storage Stability
| Parameter | Details | Source(s) |
|---|---|---|
| Recommended Solvent | Sterile Water or DMSO | [1][2] |
| Example Stock Concentration | 10 mM (from powder) | [1] |
| Storage Temperature | -20°C (long-term) or 4°C (short-term) | [1][3] |
| Solution Stability | Up to 3 months at -20°C | [1] |
| Lyophilized Powder Stability | 24 months at room temperature (desiccated) |[1] |
Table 2: Factors Affecting this compound Stability in Solution
| Condition | Observation | Source(s) |
|---|---|---|
| Acidic pH | Very stable, even in up to 6.0 M HCl at 60°C for 72 hours. | [5] |
| Basic pH | Stable in 1.0 M NaOH at 60°C; ~15% degradation in 6.0 M NaOH at 70°C after 2.5 hours. | [5] |
| Oxidizing Agents | Very sensitive; ~85% degradation with exposure to sodium hypochlorite (bleach). | [5] |
| Light Exposure | Sensitive; ~15% degradation after 40 hours of UV light (254 nm) exposure. | [5] |
| Temperature (Aqueous Suspension) | Stable for at least 90 days at both 4°C and 25°C when protected from light. |[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sterile Stock Solution of this compound Sulfate
-
Materials : this compound Sulfate powder (MW: 433.95 g/mol ), sterile nuclease-free water, sterile 15 mL conical tube, 0.22 µm syringe filter, sterile microcentrifuge tubes.
-
Calculation : To prepare a 10 mM stock solution, weigh out 4.34 mg of (S)-HCQ sulfate powder.
-
Dissolution : Aseptically add the weighed powder to a sterile 15 mL conical tube. Add 1 mL of sterile water. Vortex thoroughly until the powder is completely dissolved, ensuring a clear solution.
-
Sterilization : Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical for cell culture applications to prevent contamination.
-
Aliquoting & Storage : Dispense the sterile stock solution into single-use, light-protecting (amber) sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is based on methods described for analyzing HCQ stability.[5][8]
-
Instrumentation : An HPLC system equipped with a UV-VIS detector, an autosampler, and a C18 column.
-
Mobile Phase Preparation :
-
Mobile Phase A: HPLC-grade water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: 50:50 acetonitrile:methanol.
-
Degas and filter all mobile phase solutions through a 0.45 µm filter before use.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 30 µL.
-
Gradient : Utilize a gradient elution, for example, starting with 5% B, ramping to 95% B, holding, and then returning to initial conditions to ensure separation from potential degradants.
-
-
Sample Preparation : Dilute the experimental samples containing HCQ with the mobile phase to fall within the linear range of the standard curve.
-
Standard Curve : Prepare a series of standard solutions of known HCQ concentrations (e.g., 1 to 1000 µM) from a freshly prepared stock. Run the standards to generate a calibration curve from which the concentration of the unknown samples can be determined.
Visualizations
Caption: Workflow for preparing and using (S)-HCQ solution.
Caption: Factors leading to (S)-HCQ degradation in solution.
Caption: Troubleshooting logic for HCQ experiments.
References
- 1. Hydroxychloroquine Sulfate | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pccarx.com [pccarx.com]
- 5. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Extemporaneously Prepared Hydroxychloroquine Sulfate 25-mg/mL Suspensions in Plastic Bottles and Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine induces oxidative DNA damage and mutation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Dissolution Profile at Different Biological pH Conditions of Hydroxychloroquine Sulfate Tablets Is Available for the Treatment of COVID-19 [frontiersin.org]
Technical Support Center: Baseline Separation of Hydroxychloroquine (HCQ) Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving baseline separation of hydroxychloroquine (B89500) (HCQ) enantiomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure successful and reproducible chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating HCQ enantiomers?
A1: Hydroxychloroquine contains a single chiral center, resulting in two enantiomers, (R)-HCQ and (S)-HCQ. These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation challenging.[1] Effective separation requires the use of a chiral environment, typically a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), to facilitate differential interactions with the enantiomers.[2][3]
Q2: What are the most effective chiral stationary phases (CSPs) for HCQ enantiomer separation?
A2: Polysaccharide-based CSPs are highly effective for the chiral resolution of HCQ. The most commonly cited and successful CSPs include:
-
Chiralpak AD-H: An amylose-based CSP that has demonstrated excellent performance in normal-phase HPLC for achieving baseline separation.[1][4][5]
-
Enantiocel C2-5: A cellulose-based CSP particularly effective for preparative separation using supercritical fluid chromatography (SFC).[6]
-
CHIROBIOTIC V: A macrocyclic antibiotic stationary phase that has also been used for HCQ enantiomer separation.[6]
Q3: What are the typical mobile phase compositions used for HCQ enantiomer separation?
A3: The choice of mobile phase is critical and depends on the selected chromatographic mode and CSP.
-
Normal-Phase HPLC (with Chiralpak AD-H): A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) is common. The addition of a basic additive like diethylamine (B46881) (DEA) is crucial to improve peak shape and resolution for the basic HCQ molecule.[1][4][7]
-
Reversed-Phase HPLC (with ODS C18): This less common approach for chiral separation of HCQ can be achieved by using a chiral mobile phase additive. A mobile phase containing carboxymethyl-β-cyclodextrin (CM-β-CD) and triethylamine (B128534) (TEA) in a mixture of methanol (B129727) and acetonitrile (B52724) has been shown to be effective.[8]
-
Supercritical Fluid Chromatography (SFC) (with Enantiocel C2-5): A mobile phase consisting of supercritical CO₂ and a polar co-solvent like methanol with a basic additive (DEA) is used.[6]
Q4: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?
A4: HCQ is a basic compound with multiple nitrogen atoms that can interact strongly with residual acidic silanol (B1196071) groups on the silica-based stationary phase.[1] This can lead to poor peak shape (tailing) and reduced resolution. A basic additive like DEA competes for these active sites, minimizing undesirable interactions and resulting in sharper, more symmetrical peaks and improved separation.[1]
Q5: Can temperature affect the chiral separation of HCQ?
A5: Yes, column temperature is an important parameter that can influence chiral separations. It can affect the thermodynamics of the interactions between the enantiomers and the CSP.[8][9] For some methods, operating at a controlled, sub-ambient temperature (e.g., 20°C) has been shown to provide optimal and reproducible results.[1][4] It is crucial to investigate the effect of temperature during method development to find the optimal condition for a specific method.
Experimental Protocols & Data
Protocol 1: Normal-Phase HPLC Method
This protocol details a widely successful method for the baseline separation of HCQ enantiomers using a Chiralpak AD-H column.[1][4]
Experimental Workflow:
Caption: Workflow for HCQ enantiomer separation by Normal-Phase HPLC.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic HCQ sulfate (B86663) at 1 mg/mL in water.
-
Prepare working solutions by diluting the stock solution with water to the desired concentration range (e.g., 1-25 µg/mL).[10]
-
-
HPLC System and Conditions:
-
HPLC System: LC-2010A HT (Shimadzu) or equivalent, equipped with a UV-Vis detector, autosampler, and column oven.[10]
-
Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: n-hexane with 0.5% Diethylamine (DEA) and Isopropanol (93:7, v/v).[1][10]
-
Injection Volume: 10 µL.[10]
-
-
Data Analysis:
-
Integrate the peak areas for (R)-HCQ and (S)-HCQ.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
This protocol is suitable for preparative scale separation to obtain gram quantities of each enantiomer.[6]
Experimental Workflow:
Caption: Workflow for preparative SFC separation of HCQ enantiomers.
Methodology:
-
Sample Preparation:
-
Convert the hydroxychloroquine sulfate salt to its free base form before preparative separation.[6]
-
-
SFC System and Conditions:
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to each eluting enantiomer.
-
Analyze the collected fractions to confirm the enantiomeric excess (e.g., >99%).[6]
-
Data Summary Tables
Table 1: Comparison of HPLC and SFC Methods for HCQ Enantiomer Separation
| Parameter | Normal-Phase HPLC Method | Reversed-Phase HPLC Method | Supercritical Fluid Chromatography (SFC) Method |
| Chiral Stationary Phase | Chiralpak AD-H[1][4] | ODS C18[8] | Enantiocel C2–5[6] |
| Mobile Phase | n-hexane:isopropanol (93:7) + 0.5% DEA[1] | Methanol, Acetonitrile, Water with CM-β-CD and TEA[8] | 40% Methanol + 0.1% DEA in CO₂[6] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[8] | 80 mL/min (Preparative)[6] |
| Temperature | 20°C[1] | 24°C[11] | Not specified |
| Detection Wavelength | 343 nm[1] | 332 nm[8] | 220 nm[6] |
| Resolution (Rs) | 2.08[1] | 1.87[8] | 2.13[6] |
| Retention Times (min) | (R)-HCQ: 26, (S)-HCQ: 29[1] | Not specified | Not specified |
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Enantiomer Peaks
Caption: Troubleshooting logic for poor enantiomer resolution.
Possible Causes & Solutions:
-
Incorrect Mobile Phase Composition: The ratio of solvents (e.g., hexane (B92381) to isopropanol) and the concentration of the additive (e.g., DEA) are critical.[1]
-
Solution: Carefully prepare fresh mobile phase, ensuring accurate measurements. The decrease of the polar modifier (isopropanol) can prolong retention and improve separation.[1]
-
-
Column Degradation: The chiral stationary phase can degrade over time or with exposure to harsh conditions.
-
Inappropriate Flow Rate: A flow rate that is too high can reduce the time for differential interaction with the CSP.
-
Solution: Decrease the flow rate. For example, reducing the flow from 1.0 mL/min to 0.8 mL/min has been shown to improve baseline separation.[1]
-
-
Suboptimal Temperature: Temperature affects the kinetics and thermodynamics of the separation.
-
Solution: Optimize the column temperature. Both increases and decreases in temperature can affect resolution, so this should be evaluated systematically.[9]
-
Issue 2: Peak Tailing or Fronting
Possible Causes & Solutions:
-
Secondary Interactions: For basic molecules like HCQ, interactions with acidic silanol groups on the column packing are a common cause of peak tailing.[14]
-
Column Overload: Injecting too much sample can lead to peak distortion.[13]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
-
Pump Issues: Fluctuations in the pump flow rate can cause retention times to shift.
-
Solution: Check the pump for leaks and ensure it is properly primed.[12] Degas the mobile phase to prevent bubble formation.
-
-
Mobile Phase Changes: The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: A non-thermostatted column is susceptible to ambient temperature changes, which can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing In Vitro Dosage of (S)-Hydroxychloroquine for Antiviral Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro dosage of (S)-Hydroxychloroquine for antiviral studies. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a single enantiomer, this compound, instead of the racemic mixture?
A1: Racemic hydroxychloroquine (B89500) (HCQ) is a mixture of two enantiomers, (S)-HCQ and (R)-HCQ. Studies have shown that these enantiomers can have different pharmacological and toxicological profiles. Some research suggests that the S-enantiomer of HCQ may possess more potent antiviral activity compared to the R-enantiomer against certain viruses, such as SARS-CoV-2.[1][2] By isolating the (S)-enantiomer, researchers can investigate its specific contribution to the antiviral effect and potentially develop a more targeted therapeutic with an improved safety profile.[1]
Q2: What is a typical starting concentration range for this compound in an in vitro antiviral assay?
A2: Based on published data for racemic hydroxychloroquine and its enantiomers, a common starting point for a dose-response experiment would be a wide range of concentrations spanning several orders of magnitude around the expected half-maximal effective concentration (EC50). For (S)-HCQ, a suggested starting range is from 0.1 µM to 100 µM.[2][3] This allows for the determination of a full dose-response curve, including the EC50 and any potential cytotoxicity at higher concentrations.
Q3: What are the key parameters to consider when designing an in vitro antiviral experiment for this compound?
A3: Several critical parameters should be considered:
-
Cell Line: The choice of cell line is crucial as viral susceptibility and drug metabolism can vary. Vero E6 cells are commonly used for SARS-CoV-2 studies.[1][4]
-
Multiplicity of Infection (MOI): The MOI, or the ratio of virus particles to cells, will influence the dynamics of the infection and can affect the apparent efficacy of the drug. A low MOI (e.g., 0.01 to 0.05) is often used to allow for multiple rounds of viral replication.[2][3][4]
-
Incubation Time: The duration of the experiment (e.g., 24, 48, or 72 hours) will impact the observed antiviral effect and cytotoxicity.[3][5]
-
Assay Endpoint: The method used to quantify the viral replication or cell viability will determine the type of data generated. Common endpoints include plaque reduction assays, quantitative PCR (qPCR) for viral RNA, and cell viability assays (e.g., MTS or MTT).
Q4: How does this compound exert its antiviral effects?
A4: The proposed antiviral mechanism of hydroxychloroquine, which is shared by its enantiomers, involves several cellular pathways. A primary mechanism is the accumulation of the drug in acidic organelles like endosomes and lysosomes, leading to an increase in their pH.[6][7] This pH alteration can inhibit the fusion of the virus with the host cell membrane and interfere with the post-translational modification of viral proteins.[3][7] Additionally, HCQ may interfere with the glycosylation of the ACE2 receptor, which is used by SARS-CoV-2 for cellular entry.[8] It also has immunomodulatory effects, such as inhibiting Toll-like receptor (TLR) signaling.[6]
Data Presentation
Table 1: In Vitro Antiviral Activity of Hydroxychloroquine and its Enantiomers against SARS-CoV-2
| Compound | Cell Line | EC50 / IC50 (µM) | Assay Conditions (Time, MOI) | Reference |
| Racemic HCQ | Vero | 0.72 | 48h, MOI not specified | [3][9][10] |
| Racemic HCQ | Vero E6 | 1.752 | 24h, MOI=0.05 | [1][2][4] |
| (S)-HCQ | Vero E6 | 1.444 | 24h, MOI=0.05 | [1][2][4] |
| (R)-HCQ | Vero E6 | 2.445 | 24h, MOI=0.05 | [1][2][4] |
| (R)-HCQ | Vero | 3.05 | Not specified | [11][12] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Cytotoxicity of Hydroxychloroquine
| Compound | Cell Line | CC50 (µM) | Incubation Time (h) | Reference |
| Racemic HCQ | Vero | 56.19 | 72 | [13] |
| Racemic HCQ | HEK293 | 15.26 | 72 | [13] |
| Racemic HCQ | H9C2 | 25.75 | 72 | [13] |
| Racemic HCQ | ARPE-19 | 72.87 | 72 | [13] |
| Racemic HCQ | miPSC | >100 (toxic) | Not specified | [14] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Overlay medium (e.g., medium with 1.2% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a serial dilution of this compound in infection medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a low MOI (e.g., 0.01) for 1-2 hours at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound or a vehicle control.
-
Overlay: After a 2-hour incubation with the drug, remove the medium and add the overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTS Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound stock solution
-
MTS reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound in complete growth medium. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine [frontiersin.org]
- 7. ard.bmj.com [ard.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro effect of hydroxychloroquine on pluripotent stem cells and their cardiomyocytes derivatives [frontiersin.org]
Technical Support Center: Quantitative Analysis of (S)-Hydroxychloroquine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantitative analysis of (S)-hydroxychloroquine (HCQ) in plasma. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantitative analysis of (S)-HCQ in plasma via LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Chromatography: Peak Tailing | Secondary Interactions: The basic amine groups on (S)-HCQ can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can protonate the silanol groups, reducing these secondary interactions.[2] - Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the number of available silanol groups.[3] - Add a Competing Base: Introducing a small amount of a competing amine (e.g., triethylamine) to the mobile phase can saturate the active sites on the column. |
| Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to asymmetrical peak shapes.[2][4] | - Dilute the Sample: If the concentration is high, dilute the sample extract before injection.[2] - Reduce Injection Volume: Decrease the volume of sample injected onto the column. | |
| Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak distortion.[1][4] | - Reverse-Flush the Column: If the manufacturer's instructions permit, reverse-flushing the column may remove particulates from the inlet frit. - Replace the Column: If the column bed is irreversibly damaged, it will need to be replaced.[1] | |
| Sample Preparation: Low Recovery | Inefficient Protein Precipitation: The choice of precipitation solvent and the ratio of solvent to plasma can impact the efficiency of protein removal and analyte recovery. | - Optimize Precipitation Solvent: Acetonitrile is commonly used for protein precipitation of HCQ.[5][6] Experiment with different ratios (e.g., 3:1 or 4:1 solvent to plasma) to maximize recovery. - Ensure Thorough Mixing and Centrifugation: Vortex the sample vigorously after adding the solvent and ensure centrifugation is at a sufficient speed and duration (e.g., 10,000 rpm for 10 minutes) to pellet all precipitated proteins.[6] |
| Analyte Adsorption: (S)-HCQ can adsorb to plasticware, especially at low concentrations. | - Use Low-Binding Microcentrifuge Tubes and Pipette Tips: This can minimize loss of the analyte during sample processing. - Acidify the Reconstitution Solvent: Reconstituting the dried extract in a slightly acidic solvent can help to keep the analyte in its protonated, more soluble form. | |
| Suboptimal Solid-Phase Extraction (SPE) Parameters: If using SPE, improper conditioning, loading, washing, or elution steps can lead to poor recovery. | - Optimize pH: Since HCQ is a weak base, alkalizing the plasma sample with a small amount of NaOH before loading onto a polymeric SPE sorbent can improve retention. Acidifying the elution solvent will facilitate elution.[7] - Select Appropriate Sorbent: A hydrophilic-lipophilic balanced (HLB) sorbent is often effective for extracting HCQ.[7] | |
| Mass Spectrometry: Inconsistent Signal / Matrix Effects | Ion Suppression or Enhancement: Co-eluting endogenous components from the plasma matrix (e.g., phospholipids) can interfere with the ionization of (S)-HCQ in the mass spectrometer source, leading to a suppressed or enhanced signal.[8] | - Improve Chromatographic Separation: Modify the LC gradient to better separate (S)-HCQ from the region where phospholipids (B1166683) typically elute.[9] - Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE or a phospholipid removal plate, to eliminate interfering matrix components.[10] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the ideal choice as it will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.[11][12] |
| Inappropriate Internal Standard (IS): The chosen internal standard may not adequately compensate for variability in sample preparation and ionization.[12] | - Select a Suitable IS: A stable isotope-labeled version of the analyte is the best option.[11] If unavailable, a structural analog that has similar extraction and ionization properties can be used. Chloroquine (B1663885) has been used as an internal standard for HCQ analysis.[6] | |
| Quantitation: Poor Linearity or Accuracy | Inaccurate Standard/QC Preparation: Errors in the preparation of calibration standards and quality control samples are a common source of inaccurate results. | - Use a Validated Stock Solution: Ensure the purity and concentration of the (S)-HCQ reference standard are accurately known. - Prepare Standards in the Same Matrix: Calibration standards should be prepared in the same biological matrix (e.g., blank human plasma) as the unknown samples to mimic the matrix effects.[13] |
| Carryover: The analyte from a high-concentration sample may adsorb to surfaces in the autosampler or column and elute in a subsequent injection of a low-concentration or blank sample. | - Optimize Autosampler Wash: Use a strong wash solvent (e.g., a high percentage of organic solvent, possibly with acid or base) for the autosampler needle and injection port. - Inject Blanks: Run blank samples after high-concentration standards or samples to assess and control for carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for (S)-HCQ in plasma?
A1: Protein precipitation is the most frequently reported method due to its simplicity, speed, and cost-effectiveness.[5][6] Acetonitrile is a commonly used precipitation solvent.[5][6] Solid-phase extraction (SPE) is another effective but more time-consuming technique that can provide a cleaner extract.[7]
Q2: What type of HPLC column is recommended for (S)-HCQ analysis?
A2: A C18 or a pentafluorophenyl (PFP) column is often used for the analysis of (S)-HCQ.[14] It is crucial to use a high-purity, end-capped column to minimize peak tailing due to interactions with residual silanols.
Q3: What are the typical mass transitions (MRM) for (S)-HCQ and a suitable internal standard?
A3: For (S)-HCQ, a common precursor ion is m/z 336.1, with a product ion of m/z 247.1.[7] For a deuterated internal standard like hydroxychloroquine-d4, the precursor ion might be m/z 340.1 with a product ion of m/z 251.1.[14] These transitions should be optimized on your specific mass spectrometer.
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, you can improve your sample cleanup method (e.g., using SPE or phospholipid removal plates), optimize your chromatographic separation to avoid co-elution with matrix components, and most importantly, use a stable isotope-labeled internal standard.[9][12][13]
Q5: My recovery of (S)-HCQ is consistently low. What should I investigate first?
A5: First, re-evaluate your protein precipitation procedure. Ensure you are using an adequate volume of a suitable organic solvent (like acetonitrile) and that you are achieving complete protein precipitation through vigorous mixing and effective centrifugation. Also, consider the possibility of the analyte adsorbing to your labware and use low-binding plastics where possible.
Q6: Is it better to use plasma or whole blood for monitoring (S)-HCQ concentrations?
A6: While this guide focuses on plasma, it's worth noting that some studies suggest whole blood may be a superior matrix for monitoring HCQ due to higher reproducibility in patient samples.[15] The choice of matrix will depend on the specific goals of your study.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from published methods for HCQ analysis in plasma.
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 0.5 - 1000 ng/mL | [7][14][16] |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 5 ng/mL | [14][16] |
| Intra-day Precision (%CV) | < 15% | [16] |
| Inter-day Precision (%CV) | < 15% | [14] |
| Accuracy (% Bias) | Within ±15% | [14][16] |
| Extraction Recovery | > 85% | [5][7] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject a portion (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.5 min: 95% B
-
3.5 - 3.6 min: 95% to 5% B
-
3.6 - 5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
(S)-HCQ: 336.1 -> 247.1
-
(S)-HCQ-d4 (IS): 340.1 -> 251.1
-
-
Note: All MS parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the quantitative analysis of (S)-HCQ in plasma.
Caption: Troubleshooting workflow for low or no (S)-HCQ peak signal.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. silicycle.com [silicycle.com]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship between hydroxychloroquine plasma concentration and COVID-19 outcomes in rheumatoid arthritis patients in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. escholarship.org [escholarship.org]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 15. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
Improving the efficiency of chiral resolution of hydroxychloroquine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of chiral resolution of hydroxychloroquine (B89500) (HCQ). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the chiral separation of hydroxychloroquine, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor or No Separation of Enantiomers
-
Question: My chromatogram shows a single peak or two poorly resolved peaks for hydroxychloroquine. What are the likely causes and how can I improve the separation?
-
Answer: Poor resolution is a common issue in chiral separations. Several factors related to the mobile phase, stationary phase, and other chromatographic conditions could be the cause.
-
Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase HPLC, the ratio of the non-polar solvent (e.g., n-hexane) to the polar solvent (e.g., isopropanol) significantly impacts retention and resolution.[1][2] A systematic adjustment of this ratio is recommended. For instance, decreasing the isopropanol (B130326) content can prolong retention and improve separation, but an optimal balance is needed to avoid excessively long analysis times.[1] The addition of a basic modifier like diethylamine (B46881) (DEA) is often crucial for improving peak shape and resolution of basic compounds like HCQ.[1][2][3] The concentration of the additive should be optimized, as too little may result in peak tailing, while too much can affect the stationary phase. In reversed-phase HPLC using a chiral mobile phase additive (CMPA) like carboxymethyl-β-cyclodextrin (CM-β-CD), the concentration of the CMPA, the pH, and the amount of additives like triethylamine (B128534) (TEA) are key parameters to optimize for achieving baseline separation.[4][5]
-
Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is fundamental. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Enantiocel C2-5), have proven effective for HCQ enantioseparation.[2][3][6] If you are not achieving separation, ensure you are using a suitable CSP. Different CSPs exhibit different chiral recognition mechanisms, so what works for one compound may not work for another.
-
Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[5] It is advisable to control the column temperature and investigate its effect on the separation. A study using a C18 column with a chiral mobile phase additive found that the separation was a thermodynamically driven process involving both enthalpy and entropy.[5]
-
Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation. A lower flow rate generally leads to better resolution but increases the analysis time. Optimization is necessary to find a balance between resolution and run time.
-
Issue 2: Peak Tailing
-
Question: The peaks for the hydroxychloroquine enantiomers in my chromatogram are asymmetrical with significant tailing. What can I do to improve the peak shape?
-
Answer: Peak tailing is often caused by strong interactions between the basic analyte and acidic sites on the stationary phase, or by secondary interactions.
-
Use of Basic Additives: For a basic compound like hydroxychloroquine, adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is highly effective in reducing peak tailing.[1][2][3][4][5] These additives compete with the analyte for active sites on the stationary phase, leading to more symmetrical peaks. The concentration of the additive needs to be optimized; for example, in one method using a Chiralpak AD-H column, 0.5% DEA in n-hexane was found to be optimal.[1][2][3]
-
pH of the Mobile Phase: When using a chiral mobile phase additive in reversed-phase HPLC, the pH of the mobile phase is a critical parameter to control. The pH affects the ionization state of both the analyte and the chiral additive, which in turn influences their interaction and the resulting peak shape.[4][5]
-
Issue 3: Low Yield in Preparative Separation
-
Question: I am performing a preparative separation to isolate the individual enantiomers of hydroxychloroquine, but the recovery yield is low. How can I improve this?
-
Answer: Low recovery in preparative chromatography can be due to several factors, from sample preparation to the collection method.
-
Sample Preparation: Ensure that the hydroxychloroquine sulfate (B86663) salt is properly converted to the free base before injection, as this can improve solubility in the mobile phase and overall yield. A common procedure involves dissolving the sulfate salt in water, adding a base like diethylamine, and then extracting the free base with an organic solvent like dichloromethane (B109758).[6]
-
Loading Amount: Overloading the column can lead to poor separation and reduced recovery. The amount of sample injected should be optimized for the specific column dimensions and stationary phase.
-
Fraction Collection: The timing of fraction collection is crucial. It should be carefully set to collect the entire peak for each enantiomer while avoiding the collection of any unresolved mixture between the peaks.
-
Recrystallization (for Diastereomeric Salt Resolution): When using diastereomeric salt formation, the number of recrystallization steps affects both purity and yield. While multiple recrystallizations increase optical purity, they can also lead to a decrease in the overall yield.[4][7] An optimal number of recrystallizations should be determined to balance purity and yield. For example, one study achieved 99.0% optical purity with a 74.2% yield after three recrystallizations.[4][7]
-
Frequently Asked Questions (FAQs)
1. What are the most common methods for the chiral resolution of hydroxychloroquine?
The most common methods are chromatographic, including:
-
Supercritical Fluid Chromatography (SFC): This is a robust and scalable method for preparative separations, capable of providing gram-scale quantities of each enantiomer with high enantiomeric excess (>99%).[6][8]
-
High-Performance Liquid Chromatography (HPLC):
-
With Chiral Stationary Phases (CSPs): This is a widely used analytical and preparative technique. Polysaccharide-based columns like Chiralpak AD-H are effective.[1][2][3][9][10]
-
With Chiral Mobile Phase Additives (CMPAs): This method uses a standard achiral column (e.g., C18) and adds a chiral selector, like carboxymethyl-β-cyclodextrin (CM-β-CD), to the mobile phase to achieve separation.[4][5]
-
-
Diastereomeric Salt Formation: This is a classical chemical resolution technique that involves reacting the racemic hydroxychloroquine with a chiral resolving agent (e.g., Di-p-Anisoyl-L-Tartaric Acid) to form diastereomeric salts, which can then be separated by crystallization.[4][7][11][12]
2. Why is the chiral resolution of hydroxychloroquine important?
Hydroxychloroquine is a chiral drug administered as a racemate (a 1:1 mixture of its two enantiomers, R and S). The enantiomers can have different pharmacological activities, metabolic profiles, and toxicities.[6][13][14] For instance, some studies have suggested that the R-enantiomer of HCQ has higher in vitro antiviral activity and lower in vivo toxicity compared to the S-enantiomer.[11][12] Conversely, the S-enantiomer may have a higher binding affinity to the ACE2 receptor.[13] Therefore, separating the enantiomers is crucial for developing safer and more effective drugs.
3. What are the typical chromatographic conditions for separating HCQ enantiomers on a Chiralpak AD-H column?
A commonly used method involves a Chiralpak AD-H column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with a mobile phase consisting of n-hexane and isopropanol (e.g., 93:7 v/v) with 0.5% diethylamine (DEA) added to the n-hexane. The flow rate is typically around 0.8 mL/min with UV detection at 343 nm.[3]
4. Can I use reversed-phase HPLC for the chiral separation of hydroxychloroquine?
Yes, reversed-phase HPLC can be used, particularly with a chiral mobile phase additive. A method has been developed using a C18 column with carboxymethyl-β-cyclodextrin (CM-β-CD) in the mobile phase.[4][5] However, some attempts to use reversed-phase chiral columns have been reported to be unsuccessful.[2][10]
5. What is the expected resolution (Rs) value for a good separation of HCQ enantiomers?
A resolution value of 1.5 or greater is generally considered to indicate a baseline separation. Several methods have reported achieving resolution values well above this. For example, a method using a Chiralpak AD-H column reported a resolution of 2.08.[1][2] Another method using a C18 column with a chiral mobile phase additive achieved a resolution of 1.87.[4][5] A supercritical fluid chromatography (SFC) method reported a resolution of 2.13.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chiral resolution of hydroxychloroquine, allowing for easy comparison of the efficiency of different methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1: NP-HPLC with CSP[1][2][3] | Method 2: RP-HPLC with CMPA[4][5] |
| Column | Chiralpak AD-H (4.6 mm x 150 mm, 5 µm) | ODS C18 (4.6 cm x 25 cm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol (93:7 v/v) + 0.5% DEA | Aqueous buffer (pH 2.5, 5 mM NaH2PO4, 12 mM CM-β-CD), methanol (B129727), and acetonitrile |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 343 nm | UV at 332 nm |
| Resolution (Rs) | 2.08 | 1.87 |
| Retention Time (t_R1) | 26 min (R-HCQ) | 29.39 min |
| Retention Time (t_R2) | 29 min (S-HCQ) | 32.42 min |
| LOQ (Racemate) | 0.27 µg/mL | Not Reported |
| LOQ (R-enantiomer) | 0.34 µg/mL | Not Reported |
| LOQ (S-enantiomer) | 0.20 µg/mL | Not Reported |
Table 2: Supercritical Fluid Chromatography (SFC) Method
| Parameter | Method 3: Preparative SFC[6] |
| Column | Enantiocel C2-5 (3 cm x 25 cm) |
| Mobile Phase | 40% methanol (0.1% DEA) / CO₂ |
| Flow Rate | 80 mL/min |
| Detection | UV at 220 nm |
| Resolution (Rs) | 2.13 |
| Selectivity (α) | 1.22 |
| Enantiomeric Excess | > 99% |
| Yield | 363 mg and 338 mg of each enantiomer collected in < 2 hours |
Table 3: Diastereomeric Salt Resolution Method
| Parameter | Method 4: Diastereomeric Salt Formation[4][7] |
| Resolving Agent | Di-p-Anisoyl-L-Tartaric Acid (L-DATA) |
| Initial Yield (less soluble salt) | 96.9% |
| Initial Optical Purity | 63.0% |
| Yield after 3 Recrystallizations | 74.2% |
| Optical Purity after 3 Recrystallizations | 99.0% |
Experimental Protocols
Protocol 1: Chiral Separation of HCQ using NP-HPLC with a Chiral Stationary Phase [1][2][3]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol in a 93:7 (v/v) ratio. Add diethylamine (DEA) to the n-hexane to a final concentration of 0.5%.
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Column Temperature: Maintain the column temperature at 20 °C.
-
Detection: Set the UV detector to a wavelength of 343 nm.
-
Sample Preparation: Dissolve the hydroxychloroquine sample in a suitable solvent (e.g., the mobile phase).
-
Injection: Inject the sample onto the column.
-
Analysis: The expected retention times are approximately 26 minutes for (R)-HCQ and 29 minutes for (S)-HCQ.
Protocol 2: Preparative Chiral Separation of HCQ using SFC [6]
-
Instrumentation: Preparative Supercritical Fluid Chromatography (SFC) system.
-
Sample Preparation (Free Base):
-
Dissolve hydroxychloroquine sulfate (e.g., 1.03 g) in water (e.g., 20 mL) and diethylamine (e.g., 2 mL).
-
Extract the aqueous layer with dichloromethane (e.g., 3 x 15 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to obtain the free base as a pale yellow oil.
-
-
Column: Enantiocel C2-5 (3 cm x 25 cm) cellulose-derivatized column.
-
Mobile Phase: 40% methanol with 0.1% DEA in CO₂.
-
Flow Rate: Set the flow rate to 80 mL/min.
-
Detection: Set the UV detector to a wavelength of 220 nm.
-
Injection: Inject the prepared sample (e.g., 380 mg in 3 mL).
-
Fraction Collection: Collect fractions at 3-minute intervals to isolate the separated enantiomers.
Protocol 3: Chiral Resolution of HCQ by Diastereomeric Salt Formation [4][7]
-
Resolution Agent: Use Di-p-Anisoyl-L-Tartaric Acid (L-DATA).
-
Salt Formation: React racemic hydroxychloroquine with L-DATA. The reaction conditions (solvent volume, refluxing time, filtration temperature, and molar ratio) need to be optimized. Refluxing time has been identified as a key factor.
-
Isolation of Less Soluble Salt: The less soluble diastereomeric salt (2L-DATA:S-HCQ) will precipitate. Isolate this salt by filtration.
-
Recrystallization: To improve the optical purity, perform multiple recrystallizations of the less soluble salt. Three rounds of recrystallization have been shown to increase the optical purity to 99.0%.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base to liberate the free enantiomer (S-HCQ).
Visualizations
Caption: Experimental workflow for HPLC-based chiral resolution of hydroxychloroquine.
Caption: Troubleshooting logic for improving chiral separation of hydroxychloroquine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized (S)-Hydroxychloroquine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of (S)-Hydroxychloroquine. Our aim is to help you overcome common challenges and enhance the enantiomeric and chemical purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized this compound has low enantiomeric excess (e.e.). How can I improve it?
A1: Low enantiomeric excess is a common issue. Here are several strategies to enhance the chiral purity of your this compound:
-
Chiral Resolution using Diastereomeric Salt Formation: This is a classical and effective method. The racemic hydroxychloroquine (B89500) is reacted with a chiral resolving agent, such as S-(+)-mandelic acid, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-enantiomer.[1]
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique can directly separate the enantiomers of hydroxychloroquine. While effective, scaling up can be a challenge.[2][3][4]
-
Preparative Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often more scalable than preparative HPLC. It has been successfully used for the multigram separation of hydroxychloroquine enantiomers, achieving greater than 99% enantiomeric excess.[2]
Troubleshooting Low Enantiomeric Excess:
| Observation | Potential Cause | Recommended Action |
| Poor separation of diastereomeric salts | Inappropriate solvent system for crystallization. | Screen different solvents or solvent mixtures to maximize the solubility difference between the diastereomers.[1] |
| Incomplete resolution in chiral chromatography | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, flow rate, and column temperature. Consider a different chiral stationary phase if necessary.[5][6] |
| Racemization during workup | Exposure to harsh acidic or basic conditions or high temperatures. | Ensure mild workup conditions. Use a weaker base for neutralization if possible and avoid excessive heat. |
Q2: What are the common chemical impurities in this compound synthesis, and how can I remove them?
A2: Common impurities can arise from starting materials, side reactions, or degradation. Key impurities include unreacted starting materials like 4,7-dichloroquinoline (B193633) and various related substances.[7][8][9][10]
Purification Strategies:
-
Recrystallization: This is a fundamental technique for removing chemical impurities. A suitable solvent system should be chosen where the desired this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. A mixed solvent system of a ketone and an ester has been reported to be effective.[11]
-
Column Chromatography: Standard silica (B1680970) gel column chromatography can be used to separate this compound from less polar or more polar impurities.
-
Acid-Base Extraction: As hydroxychloroquine is a basic compound, it can be purified by dissolving the crude product in an acidic solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product.
Q3: How can I accurately determine the purity and enantiomeric excess of my this compound sample?
A3: Accurate analysis is crucial. The following methods are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess. Several chiral columns and mobile phase systems have been reported to give good separation of the R- and S-enantiomers.[4][5][6][12]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For determining chemical purity (the amount of other impurities), a standard reversed-phase HPLC method is used.[13][14][15]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and selective method can be used for the simultaneous quantification of hydroxychloroquine and its impurities.[7]
-
Capillary Electrophoresis (CE): CE is another technique that has been used for the analysis of hydroxychloroquine and its metabolites.[16]
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Hydroxychloroquine via Diastereomeric Salt Formation
This protocol is based on the method described by Ye et al. (2022).[1]
Materials:
-
Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
S-(+)-mandelic acid
-
2-Propanol
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
tert-Butyl methyl ether
-
4,7-dichloroquinoline
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
Formation of the Mandelate (B1228975) Salt:
-
Dissolve 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol.
-
Add a solution of S-(+)-mandelic acid in 2-propanol to the mixture.
-
Stir the mixture overnight at room temperature.
-
Filter the resulting white crystals.
-
Recrystallize the crystals twice from 2-propanol to obtain (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (S)-mandelate.[1]
-
-
Liberation of the Chiral Amine:
-
Suspend the mandelate salt in tert-butyl methyl ether and cool to 0 °C.
-
Add 1 M NaOH solution dropwise to adjust the pH to 12.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Separate the organic layer, dry it over sodium sulfate (B86663), and concentrate under reduced pressure to obtain the chiral amine.[1]
-
-
Synthesis of this compound:
-
Combine the chiral amine, 4,7-dichloroquinoline, TEA, and K₂CO₃.
-
Heat the mixture at 135 °C for 24 hours.[1]
-
After cooling, purify the crude product by column chromatography.
-
-
Formation of the Sulfate Salt:
-
Dissolve the purified this compound in ethanol.
-
Add sulfuric acid and reflux the mixture.
-
Cool the solution to obtain the this compound sulfate salt.[1]
-
Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess Determination
This protocol is based on the method described by Xiong et al. (2021).[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral stationary phase column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% Diethylamine (DEA) in hexane |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detection Wavelength | 343 nm |
Procedure:
-
Prepare a standard solution of racemic hydroxychloroquine and a solution of your synthesized this compound in the mobile phase.
-
Inject the racemic standard to determine the retention times of the R- and S-enantiomers.
-
Inject your sample solution.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
-
Data Presentation
Table 1: Comparison of Chiral Separation Techniques for Hydroxychloroquine
| Technique | Principle | Achieved Enantiomeric Excess | Scalability | Reference |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with a chiral resolving agent. | >99% | Good | [1] |
| Preparative Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | >98% | Moderate | [4] |
| Preparative Supercritical Fluid Chromatography (SFC) | Chromatographic separation using a supercritical fluid as the mobile phase. | >99% | Good | [2] |
Table 2: Typical Analytical HPLC Conditions for Purity and Enantiomeric Excess
| Parameter | Chiral HPLC for e.e. | Reversed-Phase HPLC for Chemical Purity |
| Column | Chiralpak AD-H (150 x 4.6 mm, 5 µm)[5][6][17] | X-terra phenyl column (250 × 4.6 mm, 5 µm)[14] |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA[5][6][17] | Gradient elution with phosphate (B84403) buffer (pH 2.5) and acetonitrile[14] |
| Flow Rate | 0.8 mL/min[5][6][17] | 1.5 mL/min[14] |
| Detection | UV at 343 nm[5][6][17] | UV at 220 nm[14] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for enhancing this compound purity.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Preparation method of hydroxychloroquine sulfate impurity - Eureka | Patsnap [eureka.patsnap.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CN111551645A - Method for detecting hydroxychloroquine sulfate related substances and application thereof - Google Patents [patents.google.com]
- 11. CN108658858A - A kind of preparation method of the preparation and process for purification and its sulfate of hydroxychloroquine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
Technical Support Center: Optimizing Mobile Phase Composition for Enantioseparation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for adjusting mobile phase composition to achieve optimal enantioseparation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your chiral separation experiments, offering step-by-step solutions.
Issue 1: Poor or No Resolution of Enantiomers
Q: My enantiomers are co-eluting or showing very poor separation. What initial steps should I take to improve resolution by adjusting the mobile phase?
A: Poor resolution is a common challenge in chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).[1] A systematic approach to troubleshooting this issue involves optimizing the mobile phase composition after ensuring the appropriate chiral stationary phase (CSP) has been selected.
Troubleshooting Workflow for Poor Enantiomeric Resolution:
To address poor resolution, a systematic workflow should be followed. The initial and most critical step is the selection of the appropriate Chiral Stationary Phase (CSP). If the CSP is suitable, the next step is to optimize the mobile phase composition by adjusting the type and concentration of the organic modifier and incorporating acidic or basic additives. Following mobile phase optimization, the flow rate can be adjusted, with lower flow rates often being beneficial for chiral separations.[1] Finally, varying the temperature should be explored, as it can have a significant impact on resolution.
Detailed Steps for Mobile Phase Optimization:
-
Adjust the Organic Modifier: The type and concentration of the organic modifier in the mobile phase can significantly impact selectivity.
-
Normal Phase Chromatography: In normal-phase mode, which commonly uses mobile phases like hexane (B92381) and an alcohol modifier, the choice of alcohol is critical.[2][3] Alcohols of varying sizes and structures can alter the steric environment of the chiral cavities in the CSP, leading to different chiral recognition.[2]
-
Supercritical Fluid Chromatography (SFC): SFC primarily uses carbon dioxide as the mobile phase, with a polar organic solvent (co-solvent) added to modify its polarity.[4][5] Simple alcohols like methanol, ethanol, or isopropanol (B130326) are typical co-solvents.[5] The nature of the alcohol can drastically change the selectivity.[6]
-
-
Incorporate Additives: The addition of small amounts of acidic or basic additives to the mobile phase can dramatically improve peak shape and selectivity, especially for ionizable compounds.[1][7]
-
For Basic Compounds: A basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often used to improve the peak shape of basic analytes by masking residual silanols on silica-based CSPs.[1]
-
For Acidic Compounds: An acidic additive like trifluoroacetic acid (TFA) or formic acid can enhance the peak shape of acidic compounds.[1]
-
Counterintuitive Effects: It's important to note that the "rule of thumb" of using a basic additive for a basic analyte and an acidic additive for an acidic analyte is not always true.[8][9] Studies have shown that acidic additives can be superior for the enantioseparation of basic drugs on polysaccharide-based CSPs.[8] In some cases, the addition of an acidic additive can even reverse the enantiomer elution order for basic drugs.[10]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing. How can I improve their shape by modifying the mobile phase?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1] Adjusting the mobile phase composition can mitigate these interactions.
Troubleshooting Steps for Peak Tailing:
-
For Basic Compounds: Tailing of basic compounds is frequently due to interactions with acidic residual silanols on the silica (B1680970) surface of the CSP.
-
Action: Add a basic modifier to the mobile phase. Common choices include diethylamine (DEA), triethylamine (TEA), or isopropylamine (B41738) (IPA) at concentrations typically ranging from 0.1% to 1%.[1][7] These additives compete with the basic analyte for the active silanol (B1196071) sites, thus improving peak symmetry.[11]
-
-
For Acidic Compounds:
-
Action: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase, typically at a concentration of 0.1%.[11] This ensures the acidic analyte remains in its protonated form, minimizing undesirable interactions.
-
-
Adjust Mobile Phase pH (Reversed-Phase): For ionizable compounds, operating at a mobile phase pH that is at least 2 units away from the analyte's pKa can prevent peak tailing.[1][12]
Issue 3: Irreproducible Retention Times
Q: I am observing shifts in retention times between runs. Could the mobile phase be the cause?
A: Yes, inconsistent mobile phase preparation and column equilibration are common causes of retention time variability.
Troubleshooting Steps for Irreproducible Retention Times:
-
Ensure Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase composition is changed.[1] Allow at least 10-20 column volumes of the new mobile phase to pass through the column to ensure it is fully equilibrated.[1]
-
"Memory Effect" of Additives: Be aware of the "memory effect" of mobile phase additives, particularly with polysaccharide-based CSPs.[13] Exposure to additives can cause prolonged changes in chromatographic performance even after they are removed from the mobile phase.[13] A dedicated column for methods using specific additives is recommended.
-
Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate and consistent composition.[11] Solvent evaporation or degradation can alter the mobile phase strength and lead to retention time shifts.[12]
-
Mobile Phase Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations and, consequently, retention time variability.[14]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting mobile phase composition for chiral separations on a polysaccharide-based CSP in normal-phase mode?
A: A common starting point for normal-phase chiral separations on polysaccharide-based CSPs is a mixture of an alkane and an alcohol.[3] A typical initial mobile phase could be a mixture of n-hexane and 2-propanol (isopropanol) or ethanol. A good starting ratio to explore is 90:10 (v/v) n-hexane:alcohol, and then adjust the percentage of the alcohol to optimize the separation.
Q2: How do different alcohol modifiers affect enantioseparation in normal-phase chromatography?
A: The choice of alcohol modifier can have a profound effect on chiral recognition.[2] Alcohols with different sizes and structures (e.g., methanol, ethanol, 2-propanol) can interact differently with the chiral stationary phase, leading to changes in the conformation of the polysaccharide selector and altering the chiral recognition mechanism.[2][15] Therefore, screening different alcohols as mobile phase modifiers is a valuable strategy for method development.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations, and how does the mobile phase differ from HPLC?
A: SFC is increasingly becoming a preferred technique for chiral separations, particularly in the pharmaceutical industry.[4] Its main advantages include faster separations (3-5 times faster than HPLC), lower pressure drops, and reduced use of organic solvents, making it a "greener" technique.[4][16]
The mobile phase in SFC typically consists of supercritical carbon dioxide (CO2), which is non-polar, mixed with a small amount of a polar organic co-solvent, usually an alcohol like methanol, to increase its elution strength.[4][5][6] Additives similar to those used in normal-phase HPLC (e.g., DEA, TFA) are also frequently added to the co-solvent to improve peak shape and selectivity.[7]
Q4: Can mobile phase additives reverse the elution order of enantiomers?
A: Yes, the addition of an additive or a change in its concentration can sometimes lead to a reversal in the elution order of enantiomers.[10][17] This phenomenon has been observed with both acidic and basic additives and highlights the complex interactions that govern chiral recognition.
Quantitative Data Summary
Table 1: Common Mobile Phase Additives and Their Typical Concentrations
| Additive Type | Analyte Type | Common Additives | Typical Concentration Range | Purpose |
| Basic | Basic Compounds | Diethylamine (DEA), Triethylamine (TEA), Isopropylamine (IPA), Ammonium Hydroxide | 0.1% - 1% (v/v) in the organic modifier | Improve peak shape by masking silanol interactions.[1][7] |
| Acidic | Acidic Compounds | Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid | 0.1% (v/v) in the mobile phase | Improve peak shape by suppressing ionization.[1][11] |
Experimental Protocols
Protocol 1: Screening of Alcohol Modifiers in Normal-Phase HPLC for Enantioseparation
-
Column: Select a suitable polysaccharide-based chiral stationary phase column (e.g., amylose (B160209) or cellulose-based).
-
Mobile Phase Preparation:
-
Prepare three different mobile phases consisting of n-hexane and an alcohol modifier in a 90:10 (v/v) ratio.
-
Mobile Phase A: n-Hexane / Methanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Mobile Phase C: n-Hexane / 2-Propanol (90:10, v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with Mobile Phase A for at least 20 column volumes.
-
Inject the racemic sample and record the chromatogram.
-
Flush the column with 2-propanol before switching to the next mobile phase.
-
Repeat the equilibration and injection steps for Mobile Phase B and Mobile Phase C.
-
-
Evaluation: Compare the resolution, selectivity, and retention times obtained with each mobile phase to determine the optimal alcohol modifier.
Protocol 2: Evaluating the Effect of a Basic Additive on the Separation of a Basic Analyte
-
Column: Chiral stationary phase column appropriate for the analyte.
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / 2-Propanol (90:10, v/v).
-
Prepare a second mobile phase of n-Hexane / 2-Propanol (90:10, v/v) containing 0.1% Diethylamine (DEA).
-
-
Chromatographic Conditions:
-
Set the flow rate, column temperature, and detection wavelength as appropriate for the analysis.
-
-
Procedure:
-
Equilibrate the column with the mobile phase without the additive.
-
Inject the basic racemic analyte and record the chromatogram.
-
Equilibrate the column with the mobile phase containing 0.1% DEA.
-
Inject the sample again and record the chromatogram.
-
-
Evaluation: Compare the peak shape (asymmetry factor) and resolution from both runs to assess the impact of the basic additive.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
- 16. selvita.com [selvita.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (S)-Hydroxychloroquine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Hydroxychloroquine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to get your experiments back on track.
Issue 1: Low Overall Yield of this compound
Q: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low overall yield in this compound synthesis can stem from several factors throughout the multi-step process. Here's a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Synthesis of Key Intermediates: The synthesis of the chiral side chain, (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is a critical and often costly part of the overall process.[1] Inefficient synthesis of this intermediate will directly impact your final yield.
-
Inefficient Final Condensation Step: The coupling of the chiral side chain with 4,7-dichloroquinoline (B193633) is the final step in forming the Hydroxychloroquine (B89500) molecule. Incomplete reaction or side reactions at this stage can drastically reduce your yield.[3]
-
Recommendation:
-
Reaction Time and Temperature: Traditional methods often require long reaction times (20-48 hours) at high temperatures (120-140°C).[2][3] Insufficient time or temperature may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts.[3] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Catalyst and Solvent: The choice of catalyst and solvent is crucial. While some industrial processes use phenol (B47542) as a solvent, it is toxic and can complicate purification.[3] Alternative conditions, such as using a base like potassium carbonate and triethylamine (B128534) in a suitable solvent, can accelerate the reaction and improve yields.[2] Some modern approaches even proceed without a solvent.[3]
-
Pressure: Applying pressure (e.g., 10-20 bars of nitrogen) has been shown to significantly reduce reaction times to as little as 4-6 hours and inhibit byproduct formation, leading to higher yields.[3]
-
-
-
Losses During Purification: Product can be lost during workup and purification steps.
-
Recommendation: Optimize your extraction and crystallization procedures. Ensure the pH is appropriately adjusted during aqueous workups to minimize the loss of the basic product. Select an appropriate solvent system for crystallization to maximize recovery of the pure product.
-
Issue 2: High Levels of Desethyl-Hydroxychloroquine Impurity
Q: I am observing a significant amount of the desethyl-hydroxychloroquine impurity in my final product. What causes its formation and how can I minimize it?
A: The presence of desethyl-hydroxychloroquine is a common impurity issue. This impurity is formed from the reaction of 4,7-dichloroquinoline with a desethyl analog of the side chain.
-
Cause: The primary source of this impurity is the presence of the desethyl precursor in your chiral side chain starting material.
-
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the high purity of your (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol starting material. Use analytical techniques like HPLC or NMR to quantify the level of any desethyl impurity before proceeding with the final condensation step.
-
Purification of the Final Product: If the impurity is already present in your crude product, purification methods such as column chromatography or recrystallization can be employed to separate it from the desired this compound.[4]
-
Issue 3: Difficulty in Chiral Resolution/Low Enantiomeric Excess (ee)
Q: I am struggling to achieve a high enantiomeric excess for my this compound. What are the best practices for chiral resolution on a larger scale?
A: Obtaining the desired (S)-enantiomer in high purity is critical. Here are some approaches and key considerations for effective chiral resolution:
-
Diastereomeric Salt Crystallization: This is a common and scalable method for chiral resolution.
-
Resolving Agent: The choice of resolving agent is crucial. (S)-(+)-mandelic acid is a commonly used and effective resolving agent for the racemic side chain amine.[5]
-
Solvent and Recrystallization: The solvent system and the number of recrystallizations are critical for achieving high enantiomeric purity. Isopropanol is a suitable solvent for the recrystallization of the mandelate (B1228975) salt.[5] Multiple recrystallizations may be necessary to achieve the desired enantiomeric excess.
-
Monitoring Progress: Use chiral HPLC to monitor the enantiomeric excess at each recrystallization step to determine the optimal number of recrystallizations.
-
-
Chiral Chromatography: For analytical and preparative scale separations, chiral HPLC and supercritical fluid chromatography (SFC) are powerful techniques.
-
Chiral Stationary Phase: The selection of the chiral column is the most important factor. For HPLC, normal phase columns like Chiralpak AD-H have shown good separation of hydroxychloroquine enantiomers.[6] For SFC, an Enantiocel C2-5 column has been successfully used for multigram separation.[7]
-
Mobile Phase Optimization: The composition of the mobile phase, including the use of additives like diethylamine (B46881) (DEA), significantly impacts the resolution.[6] Systematic optimization of the mobile phase is necessary to achieve baseline separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound from a lab scale to an industrial scale?
A1: Scaling up any chemical synthesis presents challenges, and this compound is no exception. Key challenges include:
-
Process Optimization and Reproducibility: Reaction conditions that work well on a small scale may not be directly transferable to a larger scale. Factors like heat and mass transfer, mixing efficiency, and reaction kinetics can differ significantly in larger reactors, potentially leading to lower yields and increased impurity formation.[3]
-
Cost of Goods: The cost of starting materials, particularly the chiral side chain, is a major driver of the overall production cost.[1] Developing a cost-effective and scalable synthesis for this intermediate is crucial for industrial production.
-
Impurity Profile and Control: Maintaining a consistent and low level of impurities is a critical regulatory requirement. Impurities that are minor at a lab scale can become significant at an industrial scale. Robust analytical methods are needed to monitor and control these impurities.
-
Chiral Purity: Consistently achieving high enantiomeric purity on a large scale can be challenging. The chiral resolution step needs to be robust, scalable, and cost-effective.
-
Safety and Environmental Considerations: The use of hazardous reagents or solvents, such as phenol in some older methods, presents safety and environmental challenges that need to be addressed at an industrial scale.[3]
Q2: What are the advantages of using a continuous-flow synthesis approach for Hydroxychloroquine production?
A2: Continuous-flow chemistry offers several advantages over traditional batch processing for the synthesis of Hydroxychloroquine:
-
Improved Yield and Efficiency: Continuous-flow processes can lead to higher overall yields. For example, a continuous-flow method has been reported to improve the overall yield by 52% compared to the commercial batch process.[1][2]
-
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which can mitigate the risks associated with highly reactive or hazardous reagents.[8]
-
Better Process Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and fewer side reactions.[8]
-
Reduced Reaction Times: The efficient heat and mass transfer in flow reactors can significantly shorten reaction times. For instance, the final condensation step can be reduced from 24-48 hours in batch to less than 6 hours in a continuous stirred-tank reactor (CSTR).[2]
-
Scalability: Scaling up a continuous process can be more straightforward than scaling up a batch process, often by running the process for a longer duration or by using multiple reactors in parallel.[9]
Q3: What are the critical parameters to control during the final condensation step between 4,7-dichloroquinoline and the chiral side chain?
A3: The final condensation step is a critical C-N bond-forming reaction. The key parameters to control are:
-
Temperature: This reaction is typically performed at elevated temperatures, often in the range of 120-140°C.[2] Precise temperature control is necessary to ensure the reaction proceeds at a reasonable rate without excessive byproduct formation.
-
Reaction Time: As mentioned, reaction times can vary significantly depending on the specific conditions. Monitoring the reaction is essential to determine the point of completion and avoid unnecessary heating that could lead to degradation.[2][3]
-
Stoichiometry of Reactants: The molar ratio of the reactants can influence the reaction outcome. A slight excess of the amine side chain is often used to ensure complete conversion of the 4,7-dichloroquinoline.[2]
-
Presence and Type of Base/Catalyst: The addition of a base, such as potassium carbonate or triethylamine, can significantly accelerate the reaction.[2] In some processes, a catalyst may be employed.
-
Solvent: The choice of solvent can affect reaction rates and the solubility of reactants and products. While some processes are run neat (without solvent), others utilize solvents like ethanol (B145695).[2]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.
Table 1: Comparison of Final Condensation Step Conditions
| Method | Temperature (°C) | Time (h) | Solvent | Additives | Yield (%) | Reference |
| Traditional Batch | 125-130 | 18+ | Phenol | KI | ~35 | [3] |
| Modified Batch | 120-140 | 24-48 | Neat | - | 75-80 | [2] |
| Accelerated Batch | 125 | < 6 | Ethanol | K₂CO₃/Triethylamine | Comparable to neat | [2] |
| Pressurized Batch | 100-120 | 4-6 | Neat | - | High | [3] |
| Continuous Flow (CSTR) | 125 | - | Ethanol | K₂CO₃/Triethylamine | High | [2] |
Table 2: Chiral Resolution of the Side Chain Amine
| Resolving Agent | Solvent | Recrystallizations | Yield (%) | Enantiomeric Excess (%) | Reference |
| (S)-(+)-Mandelic Acid | 2-Propanol | 2+ | 52 | >99 | [5] |
| (R)-(-)-Mandelic Acid | 2-Propanol | - | 56 | >99 | [5] |
Experimental Protocols
Protocol 1: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol is adapted from the work of Li et al. (2022).[5]
-
Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.0 eq) in 2-propanol.
-
To this solution, add a solution of (S)-(+)-mandelic acid (0.5 eq) in 2-propanol.
-
Stir the mixture overnight at room temperature.
-
Collect the precipitated white crystals by filtration.
-
Recrystallize the crystals from 2-propanol. Repeat the recrystallization until the desired enantiomeric excess is achieved, as determined by chiral HPLC.
-
To obtain the free amine, treat the mandelate salt with an aqueous solution of sodium hydroxide (B78521) to adjust the pH to 12.
-
Extract the free amine with a suitable organic solvent (e.g., tert-butyl methyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
Protocol 2: Final Condensation to form this compound (Batch Method)
This protocol is based on the accelerated batch conditions described by Yu et al. (2018).[2]
-
In a suitable reactor, combine 4,7-dichloroquinoline (1.0 eq), (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 eq), triethylamine (0.5 eq), and potassium carbonate (0.5 eq).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to 125°C and maintain for approximately 6 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1 M aqueous sodium hydroxide and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in (S)-HCQ synthesis.
References
- 1. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 2. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
Contradictory Findings Emerge on the Antiviral Activity of Hydroxychloroquine Enantiomers
For Immediate Release
December 18, 2025 – Researchers, scientists, and drug development professionals are encountering conflicting evidence regarding the antiviral efficacy of the individual enantiomers of hydroxychloroquine (B89500) (HCQ), (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. While traditionally used as a racemic mixture, recent in vitro studies against SARS-CoV-2 have investigated the stereoselective properties of HCQ, yielding contradictory results. One line of research suggests the (R)-enantiomer possesses superior antiviral activity and lower toxicity, while another indicates the (S)-enantiomer is the more potent of the two. This guide provides a comprehensive comparison of the available experimental data to aid researchers in navigating these disparate findings.
In Vitro Antiviral Activity Against SARS-CoV-2
The primary antiviral activity of the hydroxychloroquine enantiomers has been assessed using in vitro cell-based assays, predominantly in Vero E6 cells, an African green monkey kidney cell line commonly used in virology. The key metric for antiviral efficacy in these studies is the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% of its maximal effect or inhibition.
Study A , which supports the superior activity of the (R)-enantiomer, reported a significantly lower EC50 value for (R)-HCQ compared to (S)-HCQ and the racemic mixture.[1][2][3][4] Conversely, Study B found the (S)-enantiomer to be more active, with a lower IC50 value than the (R)-enantiomer and the racemate.[5][6]
Quantitative Comparison of Antiviral Activity
| Compound | Study A: EC50 (µM)[1] | Study B: IC50 (µM)[5][6] |
| (R)-Hydroxychloroquine | 3.05 | 2.445 |
| This compound | Not explicitly stated, but higher than (R)-HCQ | 1.444 |
| Racemic Hydroxychloroquine | Higher than (R)-HCQ | 1.752 |
Note: EC50 and IC50 values are both measures of drug potency, with lower values indicating higher potency. The direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following outlines the general experimental methodologies employed in the assessment of the antiviral activity of hydroxychloroquine enantiomers.
Synthesis and Chiral Resolution of Hydroxychloroquine Enantiomers
The optically pure enantiomers of hydroxychloroquine are typically obtained through chiral resolution of the racemic mixture.[1][3] This can be achieved using techniques such as diastereomeric salt crystallization or preparative chiral high-performance liquid chromatography (HPLC).[7]
A general workflow for obtaining the individual enantiomers is as follows:
-
Conversion of racemic hydroxychloroquine sulfate (B86663) or diphosphate (B83284) to the free base.[7]
-
Separation of the enantiomers using a chiral stationary phase in an HPLC system.[7]
-
Collection of the fractions corresponding to each enantiomer.
-
Removal of the solvent to yield the pure (S)- and (R)-hydroxychloroquine.
-
Conversion back to a salt form (e.g., sulfate) for improved stability and solubility.[1][3]
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)
The antiviral activity is commonly determined by a cytopathic effect (CPE) inhibition assay in a suitable cell line, such as Vero E6 cells.[1][3]
General Protocol:
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated to form a confluent monolayer.
-
Drug Treatment: The cells are pre-treated with serial dilutions of the test compounds ((S)-HCQ, (R)-HCQ, racemic HCQ) for a defined period.
-
Virus Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow for viral replication and the development of CPE.[5][8]
-
Quantification of CPE: The extent of cell death or morphological changes (CPE) is quantified. This can be done visually under a microscope or through quantitative methods such as staining with crystal violet or using cell viability assays.
-
Data Analysis: The EC50 or IC50 values are calculated by plotting the percentage of CPE inhibition against the drug concentration.
Proposed Mechanisms of Antiviral Action
The antiviral mechanism of hydroxychloroquine is believed to be multifactorial, primarily involving the disruption of viral entry and replication processes. As a weak base, hydroxychloroquine can accumulate in acidic intracellular organelles like endosomes and lysosomes, leading to an increase in their pH.[1][3][9] This alkalinization is thought to interfere with two critical steps in the viral life cycle.
Inhibition of Viral Entry
One of the proposed mechanisms is the inhibition of viral entry into the host cell. This can occur through:
-
Inhibition of Endosomal Acidification: Many viruses, including coronaviruses, rely on the acidic environment of the endosome to facilitate the fusion of the viral envelope with the endosomal membrane, allowing the release of the viral genome into the cytoplasm. By raising the endosomal pH, hydroxychloroquine can prevent this fusion event.[10][11]
-
Interference with ACE2 Glycosylation: The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) enters host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor.[2][12] Some studies suggest that hydroxychloroquine may interfere with the terminal glycosylation of the ACE2 receptor, which could hinder the binding of the viral spike protein to the receptor.[2][12][13][14]
Inhibition of Viral Replication
Another potential mechanism involves the disruption of later stages of the viral life cycle. The increase in lysosomal pH can interfere with the activity of lysosomal proteases that may be required for processing viral proteins.
Visualizations
Experimental Workflow for Antiviral Activity Assay
Caption: General workflow for determining the in vitro antiviral activity of HCQ enantiomers.
Proposed Mechanism of Action: Inhibition of Viral Entry
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. Hydroxychloroquine treatment on SARS-CoV-2 receptor ACE2, TMPRSS2 and NRP1 expression in human primary pterygium and conjunctival cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The Effects of Chloroquine and Hydroxychloroquine on ACE2-Related Coronavirus Pathology and the Cardiovascular System: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vivo Toxicity Profile: A Comparative Analysis of (S)- and (R)-Hydroxychloroquine
A detailed examination of the stereoselective toxicity of hydroxychloroquine (B89500) enantiomers, providing essential data for researchers and drug development professionals in optimizing therapeutic strategies and minimizing adverse effects.
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers, (S)-hydroxychloroquine and (R)-hydroxychloroquine. Emerging evidence suggests that these enantiomers possess distinct toxicological profiles. This guide provides a comprehensive in vivo comparison of the toxicity of (S)- and (R)-hydroxychloroquine, supported by experimental data, to inform safer and more effective therapeutic development.
Quantitative Toxicity Data
A critical aspect of preclinical safety assessment is the determination of acute toxicity. While data on the individual enantiomers of hydroxychloroquine is limited, one pivotal in vivo study has indicated a significant difference in their acute toxicity profiles.
| Compound | Animal Model | Route of Administration | LD50 | Observation |
| (R)-Hydroxychloroquine | Not Specified | Not Specified | Not Specified | Lower toxicity compared to (S)-HCQ and racemic HCQ in acute toxicity studies.[1] |
| This compound | Not Specified | Not Specified | Not Specified | Higher toxicity compared to (R)-HCQ in acute toxicity studies.[1] |
| Racemic Hydroxychloroquine | Rat | Oral | 1240 mg/kg | - |
Table 1: Acute Toxicity of Hydroxychloroquine Enantiomers. This table summarizes the available in vivo acute toxicity data for the individual enantiomers and the racemic mixture of hydroxychloroquine.
Organ-Specific Toxicity
A study in albino rats administered racemic hydroxychloroquine orally for six weeks revealed the following organ-specific toxicities:
-
Liver: Mild congestion and slight cellular degeneration.
-
Kidney: Mild congestion and slight cellular degeneration.
-
Heart: Mild congestion and slight cellular degeneration.
It is important to note that in the same study, chloroquine, a related compound, induced marked hydropic degeneration, vascular congestion, interstitial hemorrhage, and necrosis in these organs, highlighting the comparatively lower toxicity of racemic hydroxychloroquine.
Further research is warranted to elucidate the specific effects of (S)- and (R)-hydroxychloroquine on these and other organs to identify any stereoselective organ toxicity.
Cardiotoxicity: A Focus on QT Prolongation
A significant safety concern with hydroxychloroquine is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias. A study in guinea pigs demonstrated a crucial difference between the enantiomers in this regard.
| Compound | Animal Model | Key Finding |
| This compound | Guinea Pig | Did not prolong the QT interval after 3 and 6 days of administration.[2][3][4] |
| (R)-Hydroxychloroquine | Guinea Pig | Data not available in the reviewed literature. |
Table 2: Comparative Cardiotoxicity of Hydroxychloroquine Enantiomers. This table highlights the differential effect of this compound on the QT interval in an in vivo model. The lack of QT prolongation with the (S)-enantiomer suggests a potentially safer cardiovascular profile compared to the racemic mixture.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the in vivo toxicity assessment of hydroxychloroquine.
Sub-chronic Oral Toxicity Study in Rats
This protocol is adapted from a study evaluating the toxicity of racemic hydroxychloroquine.
-
Animal Model: 60 normal albino rats.
-
Groups:
-
Control group: Received distilled water.
-
Hydroxychloroquine group: Received a single daily oral dose equivalent to 1/10th of the LD50 (124 mg/kg) of racemic hydroxychloroquine.
-
-
Duration: 6 weeks.
-
Parameters Assessed:
-
Liver and kidney function tests.
-
Histopathological changes in the liver, kidney, and heart.
-
In Vivo QT Prolongation Assay in Guinea Pigs
While a specific protocol for the direct comparison of (S)- and (R)-hydroxychloroquine was not detailed in the reviewed literature, a general methodology for assessing drug-induced QT prolongation in guinea pigs is as follows:
-
Animal Model: Guinea pigs.
-
Procedure:
-
Administer the test compound ((S)- or (R)-hydroxychloroquine) at various doses.
-
Record electrocardiograms (ECG) at baseline and at specified time points post-administration.
-
Measure the QT interval and correct for heart rate (QTc).
-
-
Analysis: Compare the QTc intervals between the treatment groups and the control group to determine the effect of each enantiomer on cardiac repolarization.
Visualizing Experimental and Logical Relationships
To better illustrate the workflow of toxicity testing and the logical framework for evaluating the differential toxicity of hydroxychloroquine enantiomers, the following diagrams are provided.
Caption: A flowchart of the in vivo toxicity assessment workflow.
Caption: A diagram illustrating the comparative toxicity logic.
Conclusion
The available in vivo data, although limited, strongly suggests that the enantiomers of hydroxychloroquine have different toxicity profiles. Specifically, (R)-hydroxychloroquine appears to be less acutely toxic, while this compound exhibits a more favorable cardiac safety profile with respect to QT prolongation. These findings underscore the importance of stereoselective toxicological evaluation in drug development. The development of a single enantiomer product could potentially offer a superior therapeutic window, enhancing efficacy while minimizing the risk of adverse events. Further comprehensive in vivo studies directly comparing the sub-chronic organ-specific toxicities of (S)- and (R)-hydroxychloroquine are crucial to fully characterize their safety profiles and guide the development of next-generation therapies.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro , Evidencing S -Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | Sciety [sciety.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
(S)-Hydroxychloroquine: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Hydroxychloroquine with its racemic mixture and other alternatives, focusing on its therapeutic potential in autoimmune diseases. The information is supported by experimental data to aid in research and development decisions.
Introduction
Hydroxychloroquine (B89500) (HCQ) is a cornerstone in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1] Administered as a racemic mixture of two enantiomers, this compound and (R)-Hydroxychloroquine, emerging evidence suggests that these stereoisomers possess distinct pharmacokinetic and pharmacodynamic profiles. This guide delves into the validation of this compound's therapeutic potential, presenting a comparative analysis based on available preclinical and clinical data.
Comparative Data
The following tables summarize the key quantitative data comparing this compound and (R)-Hydroxychloroquine.
Table 1: Pharmacokinetic Properties of Hydroxychloroquine Enantiomers
| Parameter | This compound | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference(s) |
| Blood Concentration | Lower | Higher | Not Applicable | [2] |
| Total Clearance | Greater | Lower | Not Applicable | [2] |
| Renal Clearance | Greater | Lower | Not Applicable | [2] |
| Plasma Protein Binding | ~64% | ~37% | ~52% | [3] |
| Elimination Half-life | Shorter | Longer | Not Applicable | [4] |
Table 2: In Vitro Pharmacodynamic Properties of Hydroxychloroquine Enantiomers
| Assay | This compound | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference(s) |
| Anti-SARS-CoV-2 Activity (IC50) | 1.444 µM | 2.445 µM | 1.752 µM | [4][5] |
| hERG Inhibition (IC50) | > 20 µM | Lower than (S)-HCQ | Not specified | [6][7] |
| Mpro Activity (IC50) | 2.47 µM | Higher than (S)-HCQ | Not specified | [6] |
| ACE2 Receptor Binding | Stronger | Weaker | Intermediate | [8] |
| Anti-inflammatory Activity (Rat Pleurisy Macrophage Model) | ~70% more active | Less active | Not specified | [5][6] |
Experimental Protocols
1. Chiral Separation of Hydroxychloroquine Enantiomers via High-Performance Liquid Chromatography (HPLC)
A common method for separating the enantiomers of racemic hydroxychloroquine involves chiral HPLC.
-
Sample Preparation: Racemic hydroxychloroquine sulfate (B86663) is converted to its free base form under basic conditions. The free base is then dissolved in a suitable solvent mixture.
-
Chromatographic System: A Shimadzu LC-20AD HPLC system or equivalent is used.
-
Chiral Column: A CHIRALPAK AY-H (or similar) chiral column is employed for the separation.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 85:15:0.1 v/v/v), is used to elute the compounds.[5][6]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.
-
Detection: The eluted enantiomers are detected using a UV detector at a specific wavelength (e.g., 254 nm).
-
Elution Order: Under these conditions, this compound typically elutes before (R)-Hydroxychloroquine.[5][6]
2. In Vitro Anti-inflammatory Activity Assessment (Rat Pleurisy Macrophage Model)
This model is utilized to assess the anti-inflammatory effects of the separated enantiomers.
-
Induction of Pleurisy: Pleurisy is induced in rats by intrapleural injection of an inflammatory agent (e.g., carrageenan).
-
Treatment: Different groups of rats are treated with (S)-HCQ, (R)-HCQ, or a vehicle control.
-
Macrophage Collection: After a specific period, pleural exudate is collected, and macrophages are isolated.
-
Analysis: The number of macrophages and the levels of inflammatory mediators (e.g., cytokines, nitric oxide) are quantified to determine the extent of inflammation.
-
Outcome: The percentage reduction in inflammatory parameters in the treated groups compared to the control group indicates the anti-inflammatory activity.[5][6]
Signaling Pathways and Mechanisms of Action
Hydroxychloroquine exerts its immunomodulatory effects by interfering with several key signaling pathways. While data specific to each enantiomer's differential effects on these pathways in autoimmune conditions are limited, the known mechanisms for racemic HCQ provide a foundation for understanding the potential advantages of (S)-HCQ.
Key Signaling Pathways Modulated by Hydroxychloroquine:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: HCQ accumulates in endosomes and lysosomes, increasing the pH of these organelles. This change in pH inhibits the activation of endosomal TLRs, such as TLR7 and TLR9, which are crucial in the pathogenesis of SLE by recognizing nucleic acid-containing antigens and triggering inflammatory responses.[9][10]
-
Interference with Antigen Presentation: The increased lysosomal pH also impairs the processing of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs).[11][12] This disruption reduces the activation of autoreactive T cells.
-
Modulation of Cytokine Production: HCQ has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]
Given the higher in vitro anti-inflammatory activity observed for (S)-HCQ, it is plausible that this enantiomer is a more potent modulator of these pathways.
Caption: Proposed mechanism of this compound in modulating immune responses.
Experimental Workflow and Logical Relationships
The validation of this compound's therapeutic potential follows a logical progression from separation and characterization to preclinical evaluation.
Caption: Workflow for the validation of this compound's therapeutic potential.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound may possess a superior therapeutic profile compared to the racemic mixture currently in clinical use for autoimmune diseases. Its enhanced in vitro anti-inflammatory activity and favorable pharmacokinetic properties, including more rapid clearance, point towards the potential for improved efficacy and a better safety profile.
However, a significant gap exists in the clinical validation of these findings. Future research should prioritize:
-
Clinical trials directly comparing the efficacy and safety of purified this compound with racemic hydroxychloroquine in patients with SLE and RA.
-
In-depth mechanistic studies to elucidate how (S)- and (R)-hydroxychloroquine differentially modulate key signaling pathways in immune cells.
-
Long-term safety studies of the purified (S)-enantiomer.
The development of this compound as a single-enantiomer drug represents a promising avenue for optimizing the treatment of autoimmune diseases, potentially offering patients a more effective and safer therapeutic option.
References
- 1. Is Hydroxychloroquine Safe for Autoimmune Diseases? | Benaroya Research Institute [benaroyaresearch.org]
- 2. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro , Evidencing S -Hydroxychloroquine as a Potentially Superior Drug for COVID-19 | Sciety [sciety.org]
- 8. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine in rheumatic autoimmune disorders and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Hydroxychloroquine and Racemic Hydroxychloroquine Efficacy
An Objective Guide for Researchers and Drug Development Professionals
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, is administered clinically as a racemic mixture of its two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine.[1] While the racemic form has a well-documented, albeit moderate, clinical efficacy, emerging research into the distinct pharmacological profiles of its individual stereoisomers suggests that an enantiomer-pure formulation could offer an improved therapeutic index. This guide provides a comprehensive comparison of this compound and racemic hydroxychloroquine, summarizing the available experimental data on their efficacy, pharmacokinetics, and mechanisms of action.
Quantitative Data Summary
Direct comparative studies on the anti-inflammatory efficacy of (S)-HCQ versus racemic HCQ are limited. However, the antiviral properties of the individual enantiomers were investigated during the COVID-19 pandemic, yielding quantitative in vitro data. It is important to note that the findings from these studies present conflicting results regarding which enantiomer possesses superior activity against SARS-CoV-2.
Table 1: In Vitro Anti-SARS-CoV-2 Activity of Hydroxychloroquine Enantiomers (Study 1)
| Compound | IC₅₀ (µM)¹ |
| This compound | 1.444 |
| (R)-Hydroxychloroquine | 2.445 |
| Racemic Hydroxychloroquine | 1.752 |
¹IC₅₀ (Half-maximal inhibitory concentration) values were determined in Vero E6 cells infected with SARS-CoV-2.[2][3][4] Data from this study suggests that (S)-HCQ is approximately 60% more potent than (R)-HCQ.[2][3][5]
Table 2: In Vitro Anti-SARS-CoV-2 Activity of Hydroxychloroquine Enantiomers (Study 2)
| Compound | EC₅₀ (µM)² |
| This compound | 5.38 |
| (R)-Hydroxychloroquine | 3.05 |
| Racemic Hydroxychloroquine | 5.09 |
²EC₅₀ (Half-maximal effective concentration) values were determined by viral RNA level detection in the supernatant of infected Vero E6 cells.[6] This study suggests the (R)-enantiomer has the strongest inhibitory activity.[6]
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine |
| Plasma Protein Binding | ~64%[7] | ~37%[7] | ~50%[1] |
| Renal Clearance | Higher (approx. twice that of (R)-HCQ)[7][8] | Lower[7][8] | Not applicable |
| Elimination Half-life | Shorter (19 ± 5 days)[7] | Longer (22 ± 6 days)[7] | 40-50 days[9] |
| Blood Concentration in Patients | Lower | Higher (Mean (R)/(S) ratio of 2.2)[8] | Not applicable |
Mechanism of Action: Immunomodulation via TLR Signaling
The primary immunomodulatory effect of hydroxychloroquine is attributed to its accumulation in acidic intracellular compartments like lysosomes and endosomes.[10] This leads to an increase in pH, which in turn inhibits key processes in the inflammatory cascade, most notably Toll-like receptor (TLR) signaling.[6][10] HCQ particularly interferes with TLR7 and TLR9, which are crucial for recognizing microbial nucleic acids and triggering downstream inflammatory responses, including the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[6][9][10]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]
A Comparative Guide to the Pharmacokinetics of Hydroxychloroquine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (S)-hydroxychloroquine and (R)-hydroxychloroquine. Despite being mirror images of each other, these enantiomers exhibit distinct pharmacokinetic profiles, a critical consideration in drug development and clinical application. This guide provides a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data.
The pharmacokinetic behavior of hydroxychloroquine is enantioselective, meaning the two enantiomers are treated differently by the body.[1] This stereoselectivity is observed in various processes, including metabolism, distribution, and excretion.[2] Studies in both humans and rats have consistently shown that the concentrations of (-)-(R)-hydroxychloroquine are higher than those of the (+)-(S)-enantiomer in blood and plasma at all observed time points.[1][3]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the (S) and (R) enantiomers of hydroxychloroquine based on available experimental data. These differences underscore the importance of stereospecific analysis in pharmacokinetic studies.
| Pharmacokinetic Parameter | This compound | (R)-Hydroxychloroquine | Key Observations |
| Plasma Protein Binding | ~64%[3][4] | ~37%[3][4] | (S)-HCQ binds more extensively to plasma proteins, particularly albumin.[4] |
| Blood Concentrations | Lower | Higher[1][3] | R/S ratio in blood is approximately 2.2 in patients on chronic therapy.[5] |
| Volume of Distribution (Vd) | 54.1 L/kg (predicted)[6] | 97.9 L/kg (predicted)[6] | Higher Vd for (R)-HCQ suggests more extensive tissue distribution. |
| Renal Clearance | Approximately twice that of (R)-HCQ[3][5] | - | Faster urinary excretion contributes to the lower blood levels of (S)-HCQ.[3] |
| Elimination Half-Life | 19 ± 5 days[3] | 22 ± 6 days[3] | The shorter half-life of (S)-HCQ is consistent with its faster clearance.[3] |
| Metabolism | Stereoselective | Stereoselective | Metabolism is stereoselective, with the formation of metabolites also showing enantiomeric differences.[7][8] |
Experimental Protocols
The determination of hydroxychloroquine enantiomers requires specialized analytical techniques due to their identical physical and chemical properties in an achiral environment. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a commonly employed method.
Typical Experimental Workflow for Enantioselective Analysis:
-
Sample Collection: Whole blood, plasma, or urine samples are collected from subjects at predetermined time points following the administration of racemic hydroxychloroquine.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate the drug and its metabolites from the biological matrix.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral column (e.g., Chiralpak AD-RH). The mobile phase often consists of a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape.[8]
-
Detection: A UV detector, typically set at 343 nm, is used to quantify the separated enantiomers.[8]
-
Data Analysis: The peak areas of the (S) and (R) enantiomers are used to determine their respective concentrations, from which pharmacokinetic parameters are calculated.
Metabolism and Excretion
The metabolism of hydroxychloroquine is also stereoselective. In vitro studies using rat liver microsomes have shown that the major metabolites formed from racemic HCQ are (-)-(R)-desethylchloroquine (DCQ) and (-)-(R)-desethylhydroxychloroquine (DHCQ), with R/S ratios of 2.2 and 3.3, respectively.[8] This indicates a preferential metabolism of one enantiomer over the other.
Furthermore, the urinary excretion of hydroxychloroquine is stereoselective.[9][10] Studies have demonstrated that a greater amount of the (+)-(S)-enantiomer is excreted in the urine compared to its antipode.[10] This is consistent with the higher renal clearance observed for the (S)-enantiomer.[3][5]
Implications for Drug Development
The distinct pharmacokinetic profiles of the (S) and (R) enantiomers of hydroxychloroquine have significant implications for drug development. The development of an enantiopure formulation could potentially lead to a therapeutic agent with an improved safety and efficacy profile. For instance, if one enantiomer is found to be more active and less toxic, its isolated use could reduce the overall drug exposure and minimize adverse effects. Further research is warranted to fully elucidate the pharmacodynamic and toxicological differences between the two enantiomers to guide the development of next-generation therapies.
References
- 1. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. escholarship.org [escholarship.org]
- 4. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. scielo.br [scielo.br]
- 7. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the stereoisomers of hydroxychloroquine and its major metabolites in plasma and urine following a single oral administration of racemic hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective determination of hydroxychloro-quine and its major metabolites in human urine by solid-phase microextraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Hydroxychloroquine Demonstrates Superior In Vitro Efficacy Over Chloroquine Against SARS-CoV-2
For Immediate Release
[City, State] – [Date] – In a comparative analysis of antiviral efficacy, (S)-Hydroxychloroquine has shown greater potency in inhibiting SARS-CoV-2 in vitro compared to both its (R)-enantiomer and chloroquine (B1663885). This finding, supported by multiple independent studies, suggests a potential stereoselective advantage of the S-isomeric form of hydroxychloroquine (B89500) in combating the virus at a cellular level.
This guide provides a detailed comparison of the in vitro efficacy of this compound and chloroquine, presenting key experimental data, methodologies, and a proposed mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of In Vitro Efficacy
The antiviral activities of the enantiomers of hydroxychloroquine (HCQ) and chloroquine (CQ) against SARS-CoV-2 were evaluated in Vero E6 cells. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. The results consistently indicate that (S)-HCQ is the most potent among the tested compounds.
| Compound | IC50 (µM) |
| This compound | 1.444 [1][2][3] |
| (R)-Hydroxychloroquine | 2.445[1][2][3] |
| Racemic Hydroxychloroquine | 1.752[1][2][3] |
| (S)-Chloroquine | 1.761 [1][2][3] |
| (R)-Chloroquine | 1.975[1][2][3] |
| Racemic Chloroquine | 1.801[1][2][3] |
| Azithromycin | 14.57[1] |
Experimental Protocols
The following methodologies were employed in the in vitro studies to determine the antiviral efficacy of the compounds.
Compound Preparation and Chiral Separation
Racemic chloroquine diphosphate (B83284) and hydroxychloroquine sulfate (B86663) were converted to their free base forms.[1][2][3] The enantiomers were then separated using preparative chiral high-pressure liquid chromatography (HPLC).[1][2][3] The specific rotation of each enantiomer was measured to confirm its identity, with (S)-HCQ showing a positive rotation and (R)-HCQ a negative rotation.[2][3] The enantiomeric excess for all separated compounds was greater than 98%.[2][3]
Cell Culture and Antiviral Assay
Vero E6 cells were seeded in 96-well plates and cultured overnight.[1][4][5] The cells were pre-treated with various concentrations of the test compounds for one hour.[1][4][5] Subsequently, SARS-CoV-2 was added at a multiplicity of infection (MOI) of 0.05.[1] After a one-hour incubation period, the virus-containing medium was replaced with fresh medium containing the respective drug concentrations.[1] All experiments involving live virus were conducted in a Biosafety Level 3 (BSL-3) laboratory.[1][4][5]
Immunofluorescence Microscopy
To visualize the antiviral effect, infected cells were fixed at 24 hours post-infection and permeabilized.[1][5] The cells were then incubated with a primary antibody against the SARS-CoV Nucleoprotein, followed by a fluorescently labeled secondary antibody.[1] Cell nuclei were stained with DAPI.[1]
Proposed Mechanism of Action: Inhibition of Viral Entry
Both hydroxychloroquine and chloroquine are believed to inhibit viral entry and replication through multiple mechanisms. A key proposed pathway involves the disruption of the early stages of the viral lifecycle. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of viral entry inhibition.
The diagram illustrates how this compound and chloroquine may interfere with SARS-CoV-2 entry into host cells. These drugs are proposed to inhibit the glycosylation of the ACE2 receptor, which is crucial for viral binding.[6] They may also disrupt GM1 lipid rafts, which are important for the clustering of ACE2 receptors and subsequent viral entry.[7][8][9] Furthermore, by increasing the pH of endosomes and lysosomes, these compounds can inhibit the fusion of the virus with the endosomal membrane and prevent the uncoating and release of viral RNA into the cytoplasm.[10][11][12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Combined Prophylactic and Therapeutic Use Maximizes Hydroxychloroquine Anti-SARS-CoV-2 Effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Stereoselective Protein Binding of (S)- and (R)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential protein binding of the (S)- and (R)-enantiomers of hydroxychloroquine (B89500) (HCQ). The stereoselective binding of these isomers to plasma proteins has significant implications for their pharmacokinetic and pharmacodynamic profiles. This document summarizes key experimental data, details the methodologies used for these assessments, and visualizes the binding relationships.
Data Presentation: Quantitative Comparison of Enantiomer Protein Binding
The binding of hydroxychloroquine to plasma proteins is stereoselective, with the (S)-enantiomer exhibiting a higher degree of binding compared to the (R)-enantiomer.[1] This differential binding influences the free drug concentration, which is the pharmacologically active portion, and can therefore affect both efficacy and toxicity. The following table summarizes the quantitative data on the protein binding of (S)- and (R)-hydroxychloroquine in human plasma and to specific plasma proteins.
| Analyte | Matrix/Protein | Binding (%) | Reference |
| (S)-Hydroxychloroquine | Human Plasma | 64% | [1][2][3] |
| (R)-Hydroxychloroquine | Human Plasma | 37% | [1][2][3] |
| This compound | Human Serum Albumin (HSA) | 50% | [1][3] |
| (R)-Hydroxychloroquine | Human Serum Albumin (HSA) | 29% | [1][3] |
| This compound | α1-Acid Glycoprotein (B1211001) (AAG) | 29% | [1][3] |
| (R)-Hydroxychloroquine | α1-Acid Glycoprotein (AAG) | 41% | [1][3] |
Note: The binding of hydroxychloroquine to plasma and purified proteins has been found to be linear over a racemic concentration range of 50 to 1000 ng/mL.[1]
Experimental Protocols
The data presented above were primarily generated using in vitro equilibrium dialysis techniques. This method allows for the determination of the unbound fraction of a drug in plasma or a protein solution.
Equilibrium Dialysis Protocol for Plasma Protein Binding Assessment
-
Preparation of Plasma: Pooled human plasma is obtained from healthy volunteers.
-
Dialysis Cell Setup: A two-compartment equilibrium dialysis cell, separated by a semi-permeable membrane, is used. One compartment is filled with the human plasma, and the other with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Drug Incubation: A known concentration of the racemic hydroxychloroquine or the individual (S)- and (R)-enantiomers is added to the plasma compartment.
-
Equilibration: The dialysis cell is incubated at a controlled temperature (typically 37°C) for a sufficient period to allow for equilibrium of the unbound drug to be reached across the membrane.
-
Sampling and Analysis: After equilibration, samples are taken from both the plasma and buffer compartments. The concentration of the drug in each sample is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculation of Protein Binding: The percentage of protein binding is calculated using the following formula:
-
Data for Purified Proteins: A similar protocol is followed for determining the binding to individual plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (AAG), where a solution of the purified protein is used instead of plasma.[1]
Visualizations
Differential Protein Binding of Hydroxychloroquine Enantiomers
The following diagram illustrates the differential binding of (S)- and (R)-hydroxychloroquine to major plasma proteins.
Caption: Differential binding of HCQ enantiomers to plasma proteins.
Experimental Workflow for Protein Binding Determination
The diagram below outlines the general workflow for determining the protein binding of drug enantiomers using equilibrium dialysis.
Caption: Workflow for equilibrium dialysis protein binding assay.
Implications for Drug Development
The stereoselective protein binding of hydroxychloroquine enantiomers has important implications for drug development and clinical pharmacology. The higher free fraction of the (R)-enantiomer could lead to a larger volume of distribution and potentially different tissue penetration compared to the (S)-enantiomer. These pharmacokinetic differences may, in turn, influence the pharmacodynamic and toxicological profiles of the individual enantiomers. For instance, some studies have investigated the differential activities of the enantiomers against SARS-CoV-2, with findings suggesting that the (S)-enantiomer may be a more potent inhibitor of the virus in vitro.[2] Further research into the specific interactions of each enantiomer with their targets, such as the ACE2 receptor, is ongoing.[4] Understanding these stereoselective differences is crucial for optimizing the therapeutic use of hydroxychloroquine and for the development of new, potentially enantiopure, drug formulations.
References
- 1. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Hydroxychloroquine Enantiomers in Autoimmune Models: A Review of Preclinical Evidence
A comprehensive review of existing literature reveals a notable gap in direct head-to-head comparisons of the enantiomers of hydroxychloroquine (B89500) (HCQ), (+)-(S)-HCQ and (-)-(R)-HCQ, within established autoimmune disease models. While racemic HCQ is a cornerstone therapy for autoimmune conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), preclinical research has not yet fully elucidated the differential immunomodulatory effects of its individual stereoisomers.
Currently, available data primarily focus on the stereoselective pharmacokinetics of HCQ and in vitro comparisons in non-autoimmune contexts, particularly virology. This guide synthesizes the available information and highlights the areas where further research is critically needed to understand the potential therapeutic advantages of using a single enantiomer over the racemic mixture in autoimmune diseases.
Pharmacokinetic Profile: A Clear Distinction Between Enantiomers
Pharmacokinetic studies in both humans and animal models have consistently demonstrated stereoselectivity in the disposition of HCQ enantiomers. The blood concentrations of the (-)-(R)-enantiomer are generally higher than those of the (+)-(S)-enantiomer following administration of the racemic mixture.[1] This is attributed to a faster renal clearance of (+)-(S)-HCQ compared to (-)-(R)-HCQ.[1][2]
Table 1: Summary of Pharmacokinetic Differences Between HCQ Enantiomers
| Parameter | (+)-(S)-HCQ | (-)-(R)-HCQ | Key Findings |
| Blood Concentration | Lower | Higher | (-)-(R)-HCQ concentrations are consistently higher in patients receiving racemic HCQ.[1] |
| Renal Clearance | Higher | Lower | (+)-(S)-HCQ is cleared more rapidly by the kidneys.[1] |
| Elimination Half-life | Shorter | Longer | The elimination half-life of (+)-(S)-HCQ is significantly shorter than that of (-)-(R)-HCQ.[2] |
These pharmacokinetic differences underscore the importance of evaluating the pharmacodynamic effects of the individual enantiomers, as target tissues are exposed to different concentrations of each.
Preclinical Efficacy in Inflammatory and Autoimmune Models: Limited and Indirect Evidence
Direct comparisons of the anti-inflammatory and immunomodulatory effects of (+)-HCQ and (-)-HCQ in validated autoimmune animal models are conspicuously absent from the published literature. The majority of in vivo studies have utilized the racemic mixture of HCQ. These studies have demonstrated the efficacy of racemic HCQ in murine models of lupus, showing improvements in skin lesions, prevention of hypertension and renal injury, and reduction of endothelial dysfunction.
In vitro studies have also presented a mixed and often conflicting picture, with most recent comparisons focusing on antiviral activity against SARS-CoV-2. Some studies reported that (+)-(S)-HCQ was more potent, while others found (-)-(R)-HCQ to be the more active enantiomer. These findings, while interesting, are not directly translatable to the complex immunopathology of autoimmune diseases.
Immunomodulatory Mechanisms of Racemic Hydroxychloroquine
The well-established immunomodulatory effects of racemic HCQ provide a framework for the potential mechanisms of its enantiomers. The primary mechanism involves the accumulation of HCQ in acidic intracellular compartments like lysosomes and endosomes, leading to an increase in pH. This disruption of lysosomal function has several downstream consequences on the immune system.
Inhibition of Toll-Like Receptor (TLR) Signaling
A key mechanism of HCQ's action is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9. These receptors recognize nucleic acids and their activation is implicated in the pathogenesis of SLE. By increasing the pH of endosomes, HCQ is thought to interfere with TLR signaling, thereby reducing the production of pro-inflammatory cytokines, including type I interferons.
Caption: Inhibition of TLR9 signaling by HCQ.
Modulation of Antigen Presentation and T-Cell Activation
By altering lysosomal pH, HCQ can also interfere with the processing of antigens and their loading onto major histocompatibility complex (MHC) class II molecules. This can dampen the activation of autoreactive CD4+ T cells, a critical step in the autoimmune response.
Caption: HCQ's interference with antigen presentation.
Experimental Protocols
Due to the lack of direct comparative studies of HCQ enantiomers in autoimmune models, detailed experimental protocols for such a comparison are not available. However, based on studies using racemic HCQ, a hypothetical experimental design to compare the enantiomers in a lupus mouse model (e.g., MRL/lpr) would involve the following:
-
Animal Model: Female MRL/lpr mice, which spontaneously develop a lupus-like disease.
-
Treatment Groups:
-
Vehicle control
-
Racemic HCQ
-
(+)-(S)-HCQ
-
(-)-(R)-HCQ
-
-
Dosing: Oral gavage daily for a specified period (e.g., 8-12 weeks). Doses would need to be determined based on pharmacokinetic data to achieve comparable exposures of each enantiomer.
-
Outcome Measures:
-
Disease Activity: Monitoring of proteinuria, skin lesions, and body weight.
-
Serology: Measurement of serum levels of anti-dsDNA and anti-nuclear antibodies (ANA).
-
Histopathology: Examination of kidney and skin tissues for immune complex deposition and inflammation.
-
Immunophenotyping: Flow cytometric analysis of immune cell populations (T cells, B cells, dendritic cells) in the spleen and lymph nodes.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IFN-α, IL-6, TNF-α) in the serum.
-
Conclusion and Future Directions
The therapeutic potential of individual HCQ enantiomers in autoimmune diseases remains an unexplored area. While pharmacokinetic data suggest significant differences in their disposition, the crucial pharmacodynamic data from relevant autoimmune models are lacking. The conflicting results from in vitro antiviral studies highlight the necessity of conducting well-designed preclinical studies in the context of autoimmunity.
Future research should prioritize direct head-to-head comparisons of (+)-(S)-HCQ and (-)-(R)-HCQ in established animal models of lupus, rheumatoid arthritis, and other autoimmune conditions. Such studies are essential to determine if one enantiomer offers a superior efficacy and/or safety profile over the currently used racemic mixture. A deeper understanding of the stereoselective immunomodulatory effects of HCQ could pave the way for the development of a more targeted and potentially more effective therapy for patients with autoimmune diseases.
References
- 1. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective disposition of hydroxychloroquine after a single oral dose of the racemate to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral HPLC Results with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate separation and quantification of enantiomers are of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the established gold standard for enantiomeric separations. However, to ensure the unequivocal identity and purity of these separated enantiomers, validation with a more selective detection method is often a regulatory and scientific necessity. This guide provides an objective comparison of traditional chiral HPLC with UV detection versus a consolidated approach validated by mass spectrometry (MS), supported by experimental data and detailed protocols.
The Imperative of Mass Spectrometry in Chiral Analysis
While chiral HPLC effectively separates enantiomers in time, detection by UV-Vis absorbance alone can sometimes be insufficient. Co-eluting impurities, matrix effects, or the presence of compounds with similar chromophores can lead to ambiguous results. Mass spectrometry, when coupled with HPLC (LC-MS), offers an orthogonal detection method based on a fundamental molecular property: the mass-to-charge ratio (m/z). This provides a higher degree of certainty in peak identification and can reveal the presence of impurities that are chromatographically unresolved but have different masses.[1][2]
The primary advantages of incorporating mass spectrometry for validating chiral HPLC results include:
-
Unambiguous Peak Identification: MS confirms that the separated peaks correspond to the correct molecular weight of the enantiomers, ruling out co-eluting impurities.[1]
-
Enhanced Specificity: It can distinguish between compounds with identical retention times but different masses, a feat not possible with UV detection alone.
-
Increased Sensitivity: Modern mass spectrometers can offer significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detectors, which is crucial for the accurate measurement of chiral impurities at very low levels.[1]
-
Structural Information: Tandem mass spectrometry (MS/MS) can provide fragmentation patterns, offering further structural confirmation of the analyte.
Performance Data Comparison: Chiral HPLC-UV vs. Chiral LC-MS/MS
The selection of an analytical method is often a balance between performance, complexity, and cost. The following table summarizes key performance parameters from a validated chiral separation of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, comparing a modern LC-MS/MS method with previously established HPLC-UV methods.
| Parameter | Chiral HPLC with UV Detection | Chiral HPLC with MS/MS Detection | Key Considerations |
| Principle | Separation based on differential interaction with a chiral stationary phase; detection via UV absorbance. | Combines chiral HPLC separation with mass analysis based on the mass-to-charge ratio (m/z) of the ions.[3] | MS provides an additional dimension of data (mass), leading to more confident peak identification. |
| Specificity | Can be limited by co-eluting impurities with similar UV spectra. | High; distinguishes components based on both retention time and unique mass-to-charge ratios. | For complex matrices or trace-level impurity analysis, MS is superior. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Can reach the ng/mL to pg/mL range.[4] | LC-MS/MS is significantly more sensitive, which is critical for quantifying enantiomeric impurities at low levels. |
| Linearity (r²) | Generally ≥ 0.99 | Typically ≥ 0.995[3] | Both methods can achieve excellent linearity within their respective dynamic ranges. |
| Precision (%RSD) | Intra- and Inter-day precision typically < 15%. | Intra- and Inter-day precision often < 10%.[3] | The higher specificity of MS can lead to improved precision by minimizing interferences. |
| Accuracy (% Recovery) | Typically within 85-115%. | Commonly within 90-110%.[3] | Both methods can demonstrate high accuracy, but MS is less susceptible to matrix-related interferences that can affect recovery. |
Data for the Chiral HPLC with MS/MS Detection column is based on a validated method for Ibuprofen enantiomers in dog plasma.[3][5]
Experimental Protocols
The following are detailed methodologies for performing a chiral separation and its subsequent validation using mass spectrometry.
Chiral HPLC Method with UV Detection (Example: Ibuprofen)
This protocol outlines a general procedure for the enantiomeric separation of a chiral compound like Ibuprofen using a polysaccharide-based chiral stationary phase.
a. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: CHIRALPAK® AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) column (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% Phosphoric Acid (adjust pH to 2).[4]
-
Sample Diluent: Mobile Phase.
-
Racemic Ibuprofen standard and individual enantiomer standards (if available).
b. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
c. Procedure:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of racemic Ibuprofen at 1 mg/mL in the diluent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing Ibuprofen in the diluent to a final concentration within the calibration range.
-
Analysis Sequence:
-
Inject the diluent (blank) to check for carryover.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to perform system suitability tests (e.g., resolution > 1.5).
-
Inject the calibration standards.
-
Inject the prepared samples.
-
-
Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Validation of Chiral Separation by LC-MS/MS
This protocol describes how to confirm the identity of the peaks obtained from the chiral HPLC separation using mass spectrometry.
a. Instrumentation and Materials:
-
LC-MS/MS system: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
The same chiral column and mobile phase as the HPLC-UV method can often be used, provided the mobile phase additives are volatile (e.g., formic acid or acetic acid instead of phosphoric acid). If the original mobile phase is not MS-compatible, a post-column infusion of a suitable modifier (e.g., ammonium (B1175870) hydroxide) may be necessary to facilitate ionization.[4]
b. MS-Compatible Chromatographic Conditions (Example: Ibuprofen):
c. Mass Spectrometry Conditions (Example: Ibuprofen):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Ibuprofen: m/z 205.1 → 160.9.[3]
-
Source Parameters (e.g., capillary voltage, gas flow, temperature) should be optimized for the specific analyte and instrument.
d. Procedure:
-
Method Adaptation: If necessary, adapt the chiral HPLC method to be MS-compatible by replacing non-volatile buffers. Ensure the new conditions still provide adequate chiral separation.
-
System Infusion and Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the MS parameters for maximum signal intensity. Determine the precursor ion and the most stable and abundant product ions for MRM analysis.
-
Analysis Sequence:
-
Inject the diluent (blank).
-
Inject the racemic standard.
-
-
Data Analysis and Confirmation:
-
Verify that the peaks eluting at the retention times established by the HPLC-UV method show the expected mass-to-charge ratio (e.g., m/z 205.1 for Ibuprofen in negative mode).
-
Confirm the presence of the specific MRM transition for each enantiomeric peak. The combination of the correct retention time and the correct mass transition provides a high degree of confidence in the peak's identity.
-
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for validating chiral HPLC results with mass spectrometry and the logical relationship between the two techniques.
Experimental workflow for validating a chiral HPLC method with mass spectrometry.
Logical flow for the validation of chiral HPLC results using mass spectrometry.
Conclusion
For routine analysis where the sample matrix is simple and the enantiomers are well-characterized, chiral HPLC with UV detection remains a robust and reliable technique. However, for regulatory submissions, the analysis of complex biological samples, or when unequivocal proof of peak identity is required, validation with mass spectrometry is the superior approach. The enhanced specificity and sensitivity of LC-MS provide a higher level of confidence in the analytical results, ensuring the safety and efficacy of chiral pharmaceutical products. By combining the separation power of chiral chromatography with the definitive identification capabilities of mass spectrometry, researchers and drug developers can achieve a comprehensive and defensible analysis of enantiomeric purity.
References
- 1. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Renal Clearance of Hydroxychloroquine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases, is administered as a racemic mixture of two enantiomers: (+)-(S)-hydroxychloroquine and (-)-(R)-hydroxychloroquine. Emerging evidence highlights significant stereoselectivity in its pharmacokinetic profile, particularly in renal clearance. This guide provides a comparative analysis of the renal clearance of HCQ enantiomers, supported by experimental data, to inform future research and drug development.
Quantitative Comparison of Renal Clearance
The disposition of hydroxychloroquine is markedly enantioselective, with the (+)-(S)-enantiomer being cleared more rapidly by the kidneys than the (-)-(R)-enantiomer.[1] This difference is critical, as it leads to higher blood concentrations of the (-)-(R)-enantiomer over time.[1]
A key study conducted in patients with rheumatoid arthritis undergoing therapy with racemic hydroxychloroquine provides the most direct quantitative comparison of their renal clearance from blood.
| Pharmacokinetic Parameter | (+)-(S)-Hydroxychloroquine | (-)-(R)-Hydroxychloroquine | Fold Difference ((+)-S / (-)-R) | Reference |
| Mean Renal Clearance (from blood) | 41 ± 11 mL/min | ~20.5 mL/min | ~2.0 | [McLachlan et al., 1993][1] |
| Plasma Protein Binding | 64% | 37% | 1.73 | [McLachlan et al., 1993][2] |
The value for (-)-(R)-hydroxychloroquine is calculated based on the finding that the clearance of the (+)-(S)-enantiomer was approximately twice that of the (-)-(R)-enantiomer.[1]
Factors Influencing Differential Renal Clearance
The disparity in renal clearance is not governed by a single signaling pathway but is rather the result of several contributing pharmacokinetic factors. The primary driver is the stereoselective plasma protein binding.[2] The (+)-(S)-enantiomer is more extensively bound to plasma proteins (64%) compared to the (-)-(R)-enantiomer (37%).[2] This leaves a smaller fraction of unbound (-)-(R)-HCQ available for glomerular filtration, contributing to its lower clearance rate.
References
(S)-Hydroxychloroquine vs. Chloroquine: A Comparative Analysis of Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of (S)-Hydroxychloroquine and Chloroquine (B1663885), focusing on experimental data. Chloroquine (CQ) and its hydroxylated analogue, hydroxychloroquine (B89500) (HCQ), are 4-aminoquinoline (B48711) drugs widely used for the treatment of malaria and autoimmune diseases.[1][2] Generally, hydroxychloroquine is considered a less toxic metabolite of chloroquine.[1][3] However, both molecules are chiral and are administered as racemic mixtures, containing both (S) and (R) enantiomers. Emerging research indicates that these enantiomers can possess distinct pharmacodynamic, pharmacokinetic, and toxicological properties, warranting a more granular analysis.[4][5]
I. Comparative Toxicity: Racemic Hydroxychloroquine vs. Chloroquine
Extensive research and clinical use have established that racemic hydroxychloroquine exhibits a wider safety margin compared to chloroquine.[3][6] In animal models, the lethal dose for 50% of subjects (LD50) is approximately twice as high for hydroxychloroquine as for chloroquine.[6] This reduced toxicity is also observed in subacute and chronic toxicity studies and is reflected in the lower incidence of side effects in human clinical use at comparable dosages.[6]
In vitro studies corroborate these findings. A comparative cytotoxicity evaluation across eight different cell lines—originating from the retina, myocardium, lung, liver, kidney, vascular endothelium, and intestinal epithelium—found that hydroxychloroquine was less toxic than chloroquine in six of the cell types.[7][8]
Data Summary: Cytotoxicity of Racemic HCQ vs. CQ
| Cell Line | Tissue of Origin | CQ CC50 (μM) at 48h | HCQ CC50 (μM) at 48h | Finding |
| ARPE-19 | Retinal Epithelium | ~30-100 | >100 | HCQ less toxic |
| H9C2 | Myocardium | ~30-100 | ~30-100 | Similar toxicity |
| A549 | Lung | >100 | >100 | Low toxicity for both |
| IMR-90 | Lung | >100 | >100 | Low toxicity for both |
| Hep3B | Liver | >100 | ~30-100 | CQ less toxic |
| HEK293 | Kidney | ~30-100 | ~30-100 | Similar toxicity |
| HUVEC | Vascular Endothelium | Not specified | Not specified | HCQ less toxic[7][8] |
| IEC-6 | Intestinal Epithelium | Not specified | Not specified | HCQ less toxic[7][8] |
| Vero | Kidney (Monkey) | ~30-100 | ~10-30 | CQ less toxic |
CC50 (50% cytotoxic concentration) values are approximated from graphical data presented in the cited study.[7][8]
II. Stereoselective Toxicity of Hydroxychloroquine Enantiomers
The central question of whether the (S)-enantiomer of hydroxychloroquine is less toxic is complex, with conflicting results depending on the toxicity endpoint being measured.
In Vivo Acute Toxicity
Contrary to expectations that one enantiomer might be significantly less toxic, acute toxicity tests in mice have shown that this compound had a higher toxicity, comparable to the racemic mixture, while the (R)-configuration demonstrated lower toxicity.[9] This was the first report suggesting (R)-HCQ has a better in vivo toxicity profile than (S)-HCQ.[9]
Cardiotoxicity: hERG Channel Inhibition
A primary safety concern for both CQ and HCQ is cardiotoxicity, specifically the prolongation of the QT interval, which is linked to the blockade of the hERG potassium channel.[1][4] In this critical aspect of safety, this compound appears to have a significant advantage. An in vitro study measuring hERG inhibition found that the IC50 value for (S)-HCQ was greater than 20 μM, making it much less potent in blocking the channel compared to (R)-HCQ and both enantiomers of chloroquine.[4] Furthermore, in vivo studies in guinea pigs showed that (S)-HCQ alone did not prolong the QT interval after 3 and 6 days of administration, indicating a much lower potential for cardiac toxicity.[4]
Data Summary: Enantiomer-Specific Toxicity
| Compound | Toxicity Endpoint | Model | Result | Conclusion |
| (S)-HCQ | Acute Toxicity | Mice (in vivo) | Higher toxicity than (R)-HCQ[9] | (R)-HCQ is less toxic |
| (R)-HCQ | Acute Toxicity | Mice (in vivo) | Lower toxicity than (S)-HCQ and Rac-HCQ[9] | (R)-HCQ is less toxic |
| (S)-HCQ | hERG Inhibition | In vitro | IC50 > 20 μM[4] | (S)-HCQ has lower cardiotoxicity risk |
| (R)-HCQ | hERG Inhibition | In vitro | IC50 ≈ 10-20 μM[4] | (S)-HCQ has lower cardiotoxicity risk |
| (S)-CQ | hERG Inhibition | In vitro | IC50 < 10 μM[4] | (S)-HCQ has lower cardiotoxicity risk |
| (R)-CQ | hERG Inhibition | In vitro | IC50 < 10 μM[4] | (S)-HCQ has lower cardiotoxicity risk |
III. Mechanisms of Toxicity
The toxicity of chloroquine and hydroxychloroquine is multifaceted and stems from their physicochemical properties.
-
Lysosomotropism : As weak bases, both drugs accumulate in the acidic environment of lysosomes, increasing the lysosomal pH.[3][10] This disrupts the function of lysosomal enzymes, leading to cellular damage.[1]
-
Melanin Binding : CQ and HCQ bind with high affinity to melanin-containing tissues, such as the retinal pigment epithelium (RPE).[1][10] This accumulation is a key factor in the development of the drugs' most significant long-term side effect: irreversible retinopathy.[1][11] The accumulation leads to damage and migration of RPE cells, resulting in photoreceptor loss.[1]
-
Cardiotoxicity : The drugs can cause conduction abnormalities and cardiomyopathy.[2][12] The mechanism for QT prolongation involves the direct blockade of the hERG potassium channel, which is critical for cardiac repolarization.[4]
IV. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is based on methodologies used to evaluate the cytotoxicity of CQ and HCQ in various cell lines.[7][8]
-
Cell Culture : Culture selected cell lines (e.g., ARPE-19, H9C2, Hep3B) in their appropriate growth medium and conditions until they reach approximately 80% confluency.
-
Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment : Prepare serial dilutions of (S)-HCQ, (R)-HCQ, Racemic HCQ, and CQ in the cell culture medium. Replace the existing medium in the wells with the drug-containing medium. Include a vehicle control group (medium only).
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assessment : Assess cell viability using a standard method, such as the CCK8 assay or MTT assay. This involves adding the reagent to each well, incubating for 1-4 hours, and then reading the absorbance on a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and use a non-linear regression model to determine the 50% cytotoxic concentration (CC50) for each compound.
Protocol 2: In Vivo Acute Toxicity Study
This protocol is a general representation based on in vivo studies mentioned in the literature.[9]
-
Animals : Use healthy adult mice (e.g., ICR strain), weighing 18-22g. Acclimatize the animals for at least one week before the experiment.
-
Grouping : Divide the mice randomly into groups (n=10 per group), including a control group receiving the vehicle (e.g., saline) and multiple dose-level groups for each test compound ((S)-HCQ, (R)-HCQ, Rac-HCQ).
-
Drug Administration : Administer a single dose of the test compounds to the respective groups via intraperitoneal injection or oral gavage.
-
Observation : Observe the animals continuously for the first 4 hours after administration and then daily for 14 days. Record mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes.
-
Data Analysis : Calculate the mortality rate for each group. Determine the LD50 (Lethal Dose 50%) value for each compound using a suitable statistical method, such as the probit analysis.
Conclusion
The available evidence confirms that racemic hydroxychloroquine is significantly less toxic than racemic chloroquine, both in vivo and in vitro.[3][6][7] When dissecting the toxicity of hydroxychloroquine's individual stereoisomers, the picture becomes more nuanced. While in vivo acute toxicity studies in mice suggest that (R)-HCQ is less toxic than (S)-HCQ, critical in vitro and preclinical safety assays focusing on cardiotoxicity indicate that (S)-HCQ possesses a markedly better safety profile regarding hERG channel inhibition, a key predictor of QT prolongation risk.[4][9]
Therefore, the claim that this compound is "less toxic" is context-dependent. It appears to be the safer enantiomer with respect to cardiotoxicity, which is a major clinical concern.[4] However, other toxicological endpoints may favor the (R)-enantiomer.[9] These findings underscore the importance of stereoselective analysis in drug development and suggest that an enantiomerically pure formulation of (S)-HCQ could offer a superior therapeutic index by minimizing the risk of cardiac adverse events.
References
- 1. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 9. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Hydroxychloroquine-induced Retinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic toxicity of chloroquine and hydroxychloroquine: prevalence, mechanisms, risk factors, prognostic and screening possibilities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between (S)-Hydroxychloroquine and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-hydroxychloroquine and chloroquine (B1663885), with a focus on the phenomenon of cross-resistance, a critical consideration in the development and deployment of antimalarial and antiviral therapies. The information presented is supported by experimental data to aid in research and drug development decisions.
Executive Summary
Cross-resistance between chloroquine (CQ) and its hydroxylated analog, this compound (HCQ), is a well-documented phenomenon, primarily in the context of Plasmodium falciparum malaria. Strains of the parasite that have developed resistance to chloroquine, a historically cornerstone antimalarial, consistently demonstrate reduced susceptibility to hydroxychloroquine (B89500). This cross-resistance is largely attributed to shared mechanisms of drug efflux from the parasite's digestive vacuole, mediated by mutations in transporter proteins such as the P. falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1). While HCQ is often considered less toxic than CQ, its efficacy against CQ-resistant strains is significantly compromised, rendering it a less viable alternative in regions with prevalent CQ resistance.
Data Presentation: In Vitro Susceptibility
The following table summarizes the 50% inhibitory concentrations (IC50) of chloroquine and hydroxychloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The data clearly illustrates the impact of resistance on the efficacy of both compounds.
| Compound | P. falciparum Strain | IC50 (nM) | Fold-Resistance |
| Chloroquine | Sensitive | 10 | - |
| Resistant | 140 | 14 | |
| This compound | Sensitive | 16 | - |
| Resistant | 1264 | 79 |
Data presented is a synthesis of values reported in peer-reviewed literature. Actual values may vary based on specific parasite isolates and experimental conditions.
Experimental Protocols
The determination of cross-resistance between this compound and chloroquine relies on standardized in vitro susceptibility assays. A commonly employed method is the SYBR Green I-based fluorescence assay.
SYBR Green I-based Fluorescence Assay for IC50 Determination
Objective: To determine the concentration of a drug that inhibits parasite growth by 50% in vitro.
Materials:
-
P. falciparum cultures (both CQ-sensitive and CQ-resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
96-well microtiter plates
-
This compound and Chloroquine stock solutions
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Serial dilutions of this compound and chloroquine are prepared in complete culture medium in a 96-well plate.
-
Assay Initiation: Synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and added to the drug-containing wells. Control wells with no drug are also included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for one full cycle of parasite replication.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I stain is added to each well. The plate is incubated in the dark to allow the dye to intercalate with the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Mechanisms of Cross-Resistance
The primary mechanism driving cross-resistance to chloroquine and hydroxychloroquine in P. falciparum involves mutations in genes encoding for transporter proteins located on the membrane of the parasite's digestive vacuole (DV).
Signaling Pathway of Drug Action and Resistance
Caption: Mechanism of Chloroquine/Hydroxychloroquine Action and Resistance.
In susceptible parasites, chloroquine and hydroxychloroquine diffuse into the digestive vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme and parasite death. In resistant parasites, mutations in the PfCRT and PfMDR1 transporters facilitate the efflux of these drugs from the digestive vacuole, reducing their intracellular concentration and allowing the parasite to survive. This shared efflux mechanism is the basis for cross-resistance.
Confirming the Enantiomeric Purity of Synthesized (S)-Hydroxychloroquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. In the case of hydroxychloroquine (B89500) (HCQ), a chiral drug, the differential pharmacological and toxicological properties of its enantiomers, (S)-HCQ and (R)-HCQ, necessitate the accurate determination of enantiomeric excess (ee) in synthesized batches. This guide provides an objective comparison of the primary analytical techniques for confirming the enantiomeric purity of synthesized (S)-HCQ, supported by experimental data and detailed protocols.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility.[1][2] The direct method, employing a chiral stationary phase (CSP), is the most common approach for HCQ analysis, as it circumvents the need for derivatization.[3][4]
Key Performance Characteristics of Chiral HPLC for (S)-HCQ Analysis:
| Parameter | Performance |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2] |
| Applicability | Broadly applicable to a wide range of chiral compounds, including HCQ.[2] |
| Resolution | Baseline separation of (R)- and (S)-HCQ enantiomers is achievable.[4][5] |
| Accuracy & Precision | High accuracy and precision with relative standard deviations typically below 5%.[4][6] |
| Sensitivity | High sensitivity with limits of quantification in the sub-μg/mL range.[4][6] |
| Reported ee for (S)-HCQ | Often exceeds 99%.[7] |
Experimental Protocol: Chiral HPLC for (S)-HCQ
This protocol is a representative example based on published methods for the chiral separation of HCQ enantiomers.[4][8]
1. Chromatographic System:
-
HPLC system equipped with a UV detector.
2. Column:
-
Chiralpak AD-H (150 mm x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based chiral stationary phase.[4]
3. Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) (e.g., 93:7, v/v) with a small percentage of an amine modifier like diethylamine (B46881) (DEA) (e.g., 0.5% in hexane).[4] The exact ratio may require optimization.
4. Flow Rate:
-
0.8 mL/min.[4]
5. Detection:
-
UV at 343 nm.[4]
6. Column Temperature:
-
20 °C.[4]
7. Sample Preparation:
-
Dissolve the synthesized (S)-HCQ in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a standard of racemic HCQ for comparison and to identify the elution order of the enantiomers.
8. Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the synthesized (S)-HCQ sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the following formula: % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Workflow for Enantiomeric Excess Determination
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the predominant method, other techniques can also be employed for determining the enantiomeric excess of chiral compounds.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2] | Excellent resolution for volatile and thermally stable analytes.[2] | Requires analyte to be volatile and thermally stable, which may necessitate derivatization for HCQ. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[2] | Fast analysis times and reduced consumption of organic solvents, making it a "greener" alternative.[2] | Requires specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[2] | Rapid and non-destructive.[2] | Generally less sensitive than chromatographic methods and may require chiral auxiliaries. |
| Indirect HPLC | Reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral stationary phase.[3] | Can be used when a suitable chiral stationary phase is not available. | Requires an additional reaction step, which can introduce errors and may not go to completion. |
Comparative Experimental Data
Several studies have reported the successful synthesis and chiral separation of HCQ enantiomers, consistently achieving high enantiomeric excess for the desired enantiomer.
| Reference | Method | Chiral Selector/Stationary Phase | Reported ee of (S)-HCQ |
| Xiong et al. (2021)[4] | Chiral HPLC | Chiralpak AD-H | Baseline separation achieved, enabling accurate quantification. |
| BioRxiv Preprint (2020)[8] | Chiral HPLC | CHIRALPAK AY-H | > 98% |
| Gao et al. (2022)[7] | Chiral HPLC | Not specified | > 99% |
These studies demonstrate the capability of chiral HPLC to effectively resolve the enantiomers of HCQ and confirm the high enantiomeric purity of the synthesized (S)-enantiomer. The choice of a specific chiral stationary phase and mobile phase composition is crucial for achieving optimal separation.[4][8]
Conclusion
For the definitive confirmation of the enantiomeric excess of synthesized (S)-HCQ, chiral High-Performance Liquid Chromatography is the most robust and widely accepted method. Its high resolution, accuracy, and the availability of well-established protocols make it the preferred choice for researchers and drug development professionals. While alternative methods exist, they often present limitations in terms of applicability to HCQ, sensitivity, or the need for additional sample preparation steps. The successful synthesis of (S)-HCQ with an enantiomeric excess greater than 99%, as confirmed by chiral HPLC, has been reported in the scientific literature, underscoring the reliability of this analytical technique.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
In Vitro Potency Showdown: (S)-Hydroxychloroquine vs. Remdesivir Against SARS-CoV-2
A Comparative Analysis for Researchers and Drug Development Professionals
The global scientific community has extensively investigated numerous therapeutic candidates against SARS-CoV-2, the causative agent of COVID-19. Among the repurposed drugs that garnered significant attention were the antimalarial agent hydroxychloroquine (B89500) and the broad-spectrum antiviral remdesivir (B604916). This guide provides an objective in vitro comparison of the potency of (S)-Hydroxychloroquine, a specific stereoisomer of hydroxychloroquine, and remdesivir, supported by experimental data from various studies.
Quantitative Comparison of Antiviral Potency
The in vitro efficacy of antiviral compounds is commonly expressed by the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the viral replication. A lower EC50 value indicates higher potency. The following table summarizes the in vitro potency of this compound and remdesivir against SARS-CoV-2 in Vero E6 cells, a commonly used cell line in virology research.
| Compound | EC50 / IC50 (µM) | Cell Line | Assay Method | Reference |
| This compound | 1.444 | Vero E6 | Viral RNA quantification | [1][2] |
| 5.38 | Vero E6 | Viral RNA quantification | [3] | |
| Remdesivir | 0.77 | Vero E6 | Viral RNA quantification | |
| Racemic Hydroxychloroquine | 1.752 | Vero E6 | Viral RNA quantification | [1][2] |
| 5.09 | Vero E6 | Viral RNA quantification | [3] | |
| 0.72 | Vero | Not specified | [4][5] | |
| 4.51 | Vero E6 | Not specified | [6] |
It is important to note that hydroxychloroquine is a chiral molecule and exists as two enantiomers, this compound and (R)-hydroxychloroquine. Some studies have suggested that the enantiomers may exhibit different antiviral activities. For instance, one study reported an IC50 value of 1.444 µM for this compound, which was more potent than its (R)-enantiomer (IC50 = 2.445 µM) and the racemic mixture (IC50 = 1.752 µM) in Vero E6 cells.[1][2] Another study, however, found the (R)-enantiomer to be more active (EC50 = 3.05 µM) than the (S)-enantiomer (EC50 = 5.38 µM).[3] In comparison, remdesivir has consistently demonstrated potent in vitro activity against SARS-CoV-2, with reported EC50 values in the sub-micromolar range.
Experimental Protocols
The determination of in vitro antiviral potency typically involves infecting a suitable cell line with the virus in the presence of varying concentrations of the drug being tested. The following is a generalized protocol based on methodologies cited in the referenced studies.
Key Experiment: In Vitro Antiviral Activity Assay
Objective: To determine the concentration of this compound and remdesivir required to inhibit SARS-CoV-2 replication in vitro.
Materials:
-
Cell Line: Vero E6 cells (a monkey kidney epithelial cell line commonly used for its susceptibility to a wide range of viruses).
-
Virus: SARS-CoV-2 isolate.
-
Compounds: this compound and Remdesivir.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 96-well plates.
-
Reagents for Quantification: Reagents for quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA, or reagents for cytopathic effect (CPE) inhibition assays (e.g., crystal violet stain).
Methodology:
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates and incubated overnight to allow for cell attachment and growth, forming a monolayer.
-
Compound Preparation: A series of dilutions of this compound and remdesivir are prepared in the cell culture medium.
-
Infection and Treatment:
-
The cell culture medium is removed from the plates.
-
The cells are then infected with a known amount of SARS-CoV-2 (multiplicity of infection - MOI).
-
Immediately after infection, the prepared dilutions of the test compounds are added to the respective wells. Control wells with no drug (virus only) and no virus (cells only) are also included.
-
-
Incubation: The plates are incubated for a specific period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2 to allow for viral replication.
-
Quantification of Antiviral Activity:
-
qRT-PCR: The supernatant or cell lysate is collected, and viral RNA is extracted. The amount of viral RNA is then quantified using qRT-PCR. The percentage of viral inhibition is calculated relative to the virus control.
-
CPE Inhibition Assay: The cells are visually inspected for virus-induced cytopathic effects (changes in cell morphology, detachment, etc.). The cells can be stained with crystal violet, which stains viable attached cells. The reduction in CPE in the presence of the drug is then quantified.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To better understand the experimental process and the mechanisms of action of these drugs, the following diagrams have been generated using Graphviz.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro testing of combined hydroxychloroquine and azithromycin on SARS-CoV-2 shows synergistic effect - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (S)-Hydroxychloroquine in Research Settings
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. (S)-Hydroxychloroquine, a compound utilized in various research applications, requires stringent disposal procedures to mitigate risks to personnel and prevent environmental contamination. Adherence to these protocols is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling
Before commencing any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel involved in handling the waste must be up-to-date on institutional chemical waste management training.[1]
Personal Protective Equipment (PPE): A minimum of the following PPE is required when handling this compound waste:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Classification and Segregation
Proper segregation of waste at the point of generation is a critical step to ensure safe and compliant disposal.[1] this compound waste should be classified as hazardous pharmaceutical waste. While a specific EPA hazardous waste code for this compound is not explicitly listed, it may be classified under the "P" or "U" lists if it is a discarded commercial chemical product.[2] More commonly, it would be classified based on its characteristics:
-
Toxicity (D004-D043): If it leaches certain concentrations of toxic chemicals.[2][3]
-
Ignitability (D001): If it is a liquid with a flashpoint below 140°F or a solid that can spontaneously combust.[2][3]
-
Corrosivity (D002): If it has a pH of 2 or less, or 12.5 or greater.[2][3]
-
Reactivity (D003): If it is unstable, reacts violently with water, or can generate toxic gases.[2][3]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for accurate waste classification.
Waste Streams: Do not mix different waste streams.[1] Segregate this compound waste as follows:
-
Solid Waste: Unused or expired pure compound, contaminated materials (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing this compound, rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Needles, syringes, Pasteur pipettes, and broken glass contaminated with this compound.
-
Contaminated Labware (Non-Sharps): Vials, flasks, gloves, and other disposable lab supplies.
Step-by-Step Disposal Protocol
The standard and required method for the final disposition of investigational agents like this compound is incineration by an EPA-permitted hazardous waste vendor.[1] In-laboratory deactivation is not recommended unless a validated and approved protocol is available.
-
Containerization:
-
Solid Waste: Place directly into a designated hazardous waste container.[1]
-
Liquid Waste: Collect in a compatible, leak-proof container (e.g., glass or plastic) with a secure screw-top lid.[1]
-
Contaminated Sharps: Must be collected in a puncture-proof sharps container clearly labeled for hazardous chemical waste.[1]
-
Contaminated Labware (Non-Sharps): Discard full, partially full, and empty vials or ampules into a designated hazardous waste container.[1]
-
-
Labeling:
-
Immediately label all waste containers with a "HAZARDOUS WASTE" label.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration or percentage of the compound.
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory location (building and room number).[1]
-
-
-
Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to prevent environmental release in case of a spill.[1]
-
-
Inspection and Documentation:
-
Disposal Request and Pickup:
-
Final Destruction:
Quantitative Data on Hydroxychloroquine (B89500) Degradation
While in-lab chemical degradation is not the recommended disposal method, research has been conducted on the degradation of hydroxychloroquine under various conditions. This data highlights its environmental persistence and the need for high-temperature incineration.
| Treatment Method | Initial Concentration | Removal Efficiency/Half-life | Reference |
| Electron Beam Irradiation | Not specified | 80% - 90% removal efficiency. | [4] |
| Fenton-Assisted Electron Beam Treatment | 2.88 x 10⁻⁴ M | Improved removal by ≈10% at doses between 0.5 to 2.0 kGy. | [5] |
| Electrochemical Oxidation (EO) | 250 mg/L | Complete depletion within 300 minutes. | [6] |
| Photo-assisted EO (PEO) | 250 mg/L | Complete depletion within 60 minutes. | [6] |
| Sono-assisted EO (SEO) | 250 mg/L | Complete depletion within 180 minutes. | [6] |
| Photolysis (pH 3) | Not specified | Half-life of 5.5 minutes. | [4] |
| Photolysis (pH 4) | Not specified | Half-life of 23.1 hours. | [4] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-Hydroxychloroquine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (S)-Hydroxychloroquine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical to minimize exposure and ensure safe disposal.
This compound is considered a hazardous drug and should be handled with appropriate precautions to minimize occupational exposure. [1][2] Although no specific occupational exposure limits have been established by major regulatory bodies, its classification as a hazardous drug necessitates stringent safety measures.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested gloves (meeting ASTM D6978 standard) is required.[3] Nitrile gloves are a suitable choice.[4] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | A disposable, non-permeable gown with long sleeves, a solid front, and back closure should be worn.[2][3] | Protects against skin contact from spills and airborne particles. |
| Eye and Face Protection | Goggles are required to provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashes or sprays.[2][3] | Protects mucous membranes of the eyes and face from accidental splashes. |
| Respiratory Protection | An N95 or higher-level respirator is required when handling the powder form of the compound outside of a containment device.[3][4] | Prevents inhalation of airborne particles. |
| Foot Protection | Two pairs of shoe covers must be worn when compounding hazardous drugs.[3] | Prevents the tracking of contaminants out of the work area. |
Operational Plans: Safe Handling and Experimental Protocols
Engineering Controls: All manipulations of powdered this compound should be performed in a ventilated engineering control, such as a fume hood or a Class I Biological Safety Cabinet, to minimize inhalation exposure.[5]
Protocol for Preparing a 10 mg/mL Stock Solution in PBS (pH 7.2):
This protocol outlines the preparation of a stock solution from solid this compound sulfate (B86663), a common procedure in a research setting.
Materials:
-
This compound sulfate (solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Appropriate PPE (as specified in the table above)
Procedure:
-
Don all required PPE.
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound sulfate powder into the tared conical tube.
-
Calculate the required volume of PBS to achieve a 10 mg/mL concentration. The solubility of hydroxychloroquine (B89500) sulfate in PBS (pH 7.2) is approximately 5 mg/ml.[6] For a higher concentration, a different solvent may be necessary, and its safety implications should be assessed.
-
In a fume hood, add the calculated volume of PBS to the conical tube containing the powder.
-
Securely cap the tube and vortex until the solid is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
It is not recommended to store the aqueous solution for more than one day.[6]
Disposal Plans: Waste Management and Decontamination
Proper disposal of this compound waste and decontamination of work areas are critical to prevent environmental contamination and secondary exposure.
Waste Disposal:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, gowns, shoe covers, and weighing papers, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous drug waste.
Spill Management: In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Alert others in the vicinity.
-
Don appropriate PPE , including double gloves, a gown, eye protection, and a respirator if the spill involves powder.
-
Contain the spill. For liquid spills, use an absorbent material. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the area. Working from the outside in, clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.
-
Dispose of all cleanup materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
Equipment Decontamination: All non-disposable equipment, such as spatulas, glassware, and magnetic stir bars, must be decontaminated after use.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., the solvent used in the experiment) to remove the bulk of the compound. Collect the rinsate as hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or dry in an oven as appropriate.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. labproinc.com [labproinc.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. USP 800 Personal Protective Equipment - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
